Bisindolylmaleimide I
説明
a bis(indolyl)maleimide
Structure
3D Structure
特性
IUPAC Name |
3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGUOJYZJKLOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157932 | |
| Record name | Bisindolylmaleimide I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133052-90-1 | |
| Record name | 3-[1-[3-(Dimethylamino)propyl]-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133052-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisindolylmaleimide I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133052901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisindolylmaleimide I | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03777 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bisindolylmaleimide I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GO-6850 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L79H6N0V6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bisindolylmaleimide I: A Technical Guide to its Mechanism of Action and Applications in Signal Transduction Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bisindolylmaleimide I (also known as GF109203X or Go 6850) is a potent and cell-permeable small molecule inhibitor of Protein Kinase C (PKC).[1][2][3] As a structural analog of staurosporine, it exhibits significantly greater selectivity for PKC isoforms, making it a valuable tool for dissecting PKC-dependent signaling pathways.[4] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its use, and a summary of its inhibitory activity against its primary targets and key off-targets.
Core Mechanism of Action: ATP-Competitive Inhibition of Protein Kinase C
This compound exerts its inhibitory effect primarily through competitive inhibition of the ATP-binding site on the catalytic domain of Protein Kinase C (PKC).[3][4] By occupying the ATP pocket, it prevents the binding of ATP and the subsequent transfer of the γ-phosphate to the serine and threonine residues of PKC's substrate proteins. This action effectively blocks the downstream signaling cascade initiated by PKC activation. The inhibition is reversible, allowing for the study of transient PKC inhibition.[2][5]
The high affinity of this compound for PKC, with IC50 values in the low nanomolar range for several isoforms, underscores its potency as a PKC inhibitor.[1][2][5][6]
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been quantified against various protein kinases. The following tables summarize the available IC50 data, providing a clear comparison of its activity against different kinase targets.
Table 1: Inhibitory Potency of this compound against Protein Kinase C (PKC) Isoforms
| PKC Isoform | IC50 (nM) | Assay Conditions | Reference |
| PKCα | 20 | Cell-free assay | [1][2][5] |
| PKCβI | 17 | Cell-free assay | [1][2][5] |
| PKCβII | 16 | Cell-free assay | [1][2][5] |
| PKCγ | 20 | Cell-free assay | [1][2][5] |
| PKCδ | 100-200 | In vitro | [7] |
| PKCε | 100-200 | In vitro | [7] |
| PKCζ | ~6000 | In vitro | [7] |
Table 2: Inhibitory Potency of this compound against Off-Target Kinases
| Kinase Target | IC50 (nM) | Assay Conditions | Reference |
| Glycogen (B147801) Synthase Kinase-3 (GSK-3) | 360 | In vitro, cell lysates | [8] |
| Glycogen Synthase Kinase-3β (GSK-3β) | 170 | In vitro, immunoprecipitates | [8] |
| Protein Kinase A (PKA) | 2000 | In vitro | [3] |
This compound demonstrates significant selectivity for conventional PKC isoforms over novel and atypical isoforms, as well as other serine/threonine and tyrosine kinases such as EGFR, PDGFR, and the insulin (B600854) receptor.[1]
Key Signaling Pathways Modulated by this compound
Inhibition of the PKC Signaling Pathway
As a direct inhibitor of PKC, this compound is a powerful tool for investigating the numerous cellular processes regulated by this kinase family. These processes include cell proliferation, differentiation, apoptosis, and inflammatory responses.
Off-Target Effects on the GSK-3 and ERK1/2 Signaling Pathways
It is crucial for researchers to be aware of the off-target effects of this compound, particularly its inhibition of Glycogen Synthase Kinase-3 (GSK-3).[8] This inhibition can influence pathways such as glycogen metabolism and cell fate decisions.
Furthermore, studies have shown that PKC inhibition by this compound can lead to a reduction in the activation of the ERK1/2 (Extracellular signal-regulated kinase) pathway in certain cellular contexts, for example, by reducing carbachol-stimulated ERK1/2 activation.[1]
Detailed Experimental Protocols
In Vitro PKC Kinase Assay (Radiometric)
This protocol describes a method to determine the in vitro inhibitory activity of this compound on PKC using radiolabeled ATP.
Materials:
-
Purified active PKC enzyme
-
PKC substrate (e.g., Histone Type III-S or Myelin Basic Protein)
-
This compound
-
Kinase Reaction Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 100 µM CaCl₂)
-
Lipid Activators (e.g., 31 µM Phosphatidylserine and 0.5 µM 1,2-sn-dioleylglycerol)
-
[γ-³²P]ATP
-
10 µM ATP solution
-
Stop Solution (30 mg/mL casein and 12% trichloroacetic acid)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the Kinase Reaction Buffer. The final DMSO concentration should be kept constant across all reactions and should not exceed 1%.
-
Prepare the reaction mixture (final volume of 80 µL) containing Kinase Reaction Buffer, lipid activators, and PKC substrate (e.g., 37.5 µg/mL histone type III-s).[1]
-
Add the diluted this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 15 µL of purified PKC (final concentration 0.38 µg/mL) and [γ-³²P]ATP mixed with cold ATP to a final concentration of 10 µM.[1]
-
Incubate the reaction at 30°C for 10 minutes.
-
Stop the reaction by adding 30 µL of Stop Solution.[1]
-
Spot an aliquot of the reaction mixture onto a numbered P81 phosphocellulose paper.
-
Wash the P81 papers three to four times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) to air dry the papers.
-
Measure the incorporated radioactivity on each paper using a scintillation counter.
-
Calculate the percentage of PKC inhibition relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) in fresh culture medium.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following the treatment, add 10 µL of MTT solution to each well and incubate for 3 hours at 37°C.[1]
-
Remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader, with a background reference at 690 nm.[1]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blotting for ERK1/2 Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of ERK1/2.
Materials:
-
Cells of interest
-
Serum-free medium
-
This compound
-
Stimulant (e.g., carbachol, phorbol (B1677699) ester)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to the desired confluency.
-
Serum-starve the cells for 18-24 hours to reduce basal ERK1/2 phosphorylation.[1]
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes.[1]
-
Stimulate the cells with a known activator of the ERK1/2 pathway for a predetermined time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK1/2 to total ERK1/2.
Conclusion
This compound is a potent and relatively selective inhibitor of Protein Kinase C, making it an indispensable tool in signal transduction research. Its ATP-competitive mechanism of action allows for the direct interrogation of PKC function in a multitude of cellular processes. However, researchers must remain cognizant of its off-target effects, particularly on GSK-3, and design experiments with appropriate controls to ensure accurate interpretation of results. The detailed protocols provided in this guide offer a starting point for the effective use of this compound in both in vitro and cell-based experimental settings.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
Bisindolylmaleimide I (GF109203X): A Technical Guide for Selective PKC Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide I, also known as GF109203X or Gö 6850, is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1][2][3] Structurally similar to staurosporine, it demonstrates significantly greater selectivity for PKC over other protein kinases, making it an invaluable tool in signal transduction research.[1][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity profile, experimental protocols, and its role in dissecting PKC-mediated cellular pathways.
Mechanism of Action
This compound functions as a competitive inhibitor at the ATP-binding site within the catalytic domain of PKC.[1][3][5][6] By occupying this site, it prevents the binding of ATP, thereby blocking the transfer of the gamma-phosphate to the serine/threonine residues on substrate proteins.[6] This action effectively halts the downstream signaling cascade initiated by PKC activation. Its reversible nature allows for the study of transient PKC inhibition.[2][3]
Data Presentation: Inhibitory Profile
The selectivity of this compound is a critical aspect of its utility. The following tables summarize its inhibitory concentrations (IC50) against various protein kinases.
Table 1: Inhibitory Activity of this compound against PKC Isoforms
| PKC Isoform | IC50 (in vitro) | Reference(s) |
| PKCα | 8 - 20 nM | [1][2][4][5][7] |
| PKCβI | 17 nM | [1][2][4][7] |
| PKCβII | 16 nM | [1][2][4][7] |
| PKCγ | 20 nM | [1][2][4][7] |
| PKCδ | 100 - 200 nM | [8] |
| PKCε | 12 nM - 200 nM | [5][8] |
| PKCζ | ~6 µM | [8] |
Note: In cellular assays, the effective IC50 for PKC is typically higher, in the range of 0.2-2 µM.[8]
Table 2: Selectivity Profile of this compound against Other Kinases
| Kinase | IC50 | Reference(s) |
| GSK-3β (immunoprecipitated) | 170 nM | [3][9] |
| GSK-3 (in cell lysate) | 360 nM | [3][9] |
| RSK1 | 610 nM | [5][10] |
| RSK2 | 310 nM | [5][10] |
| RSK3 | 120 nM | [5][10] |
| Protein Kinase A (PKA) | 2 µM | |
| EGFR | >100 µM | [1][4] |
| PDGFR | >100 µM | [1][4] |
This data highlights that while this compound is highly selective for PKC compared to tyrosine kinases like EGFR and PDGFR, researchers should be aware of potential off-target effects on kinases such as GSK-3 and RSK, particularly at higher concentrations.[5][9][10]
Signaling Pathways and Inhibition
PKC enzymes are key regulators in numerous signaling pathways, controlling processes like cell proliferation, differentiation, and apoptosis.[11] They are typically activated by diacylglycerol (DAG) and calcium ions (for conventional isoforms) downstream of growth factor receptors or G-protein coupled receptors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 9. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Bisindolylmaleimide I: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bisindolylmaleimide I (also known as GF109203X or Gö 6850), a potent and selective inhibitor of Protein Kinase C (PKC). This document details its chemical structure, physicochemical properties, mechanism of action, and key applications in signal transduction research, supported by experimental protocols and pathway diagrams.
Core Chemical and Physical Properties
This compound is a synthetic, cell-permeable small molecule that is structurally related to staurosporine.[1] It belongs to the bisindolylmaleimide class of compounds, which are characterized by a central maleimide (B117702) ring flanked by two indole (B1671886) groups.[2]
Chemical Structure and Identifiers
The chemical structure of this compound is presented below, along with its key identifiers.
Chemical Structure:
-
IUPAC Name: 3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione[3]
-
Synonyms: GF109203X, Gö 6850[4]
-
CAS Number: 133052-90-1[1]
-
Molecular Formula: C₂₅H₂₄N₄O₂[1]
-
Molecular Weight: 412.48 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Appearance | Deep orange solid | [1][5] |
| Solubility | DMSO: 10 mg/mL | [1][5] |
| DMF: 3 mg/mL | [4] | |
| DMSO:PBS (pH 7.2) (1:10): 0.1 mg/mL | [4] | |
| Storage Temperature | 2-8°C | [1][5] |
| Purity | ≥95% (HPLC) | [1] |
Biological Activity and Mechanism of Action
This compound is a highly selective and potent inhibitor of several isoforms of Protein Kinase C (PKC).[1][6] It acts as a competitive inhibitor at the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of PKC substrates.[7][8] This mechanism makes it a valuable tool for dissecting PKC-mediated signaling pathways.[6][8]
In Vitro Inhibitory Activity
The inhibitory potency of this compound against various protein kinases has been well-characterized. The following table summarizes its IC₅₀ values for different kinases.
| Kinase Target | IC₅₀ Value | Reference(s) |
| PKCα | 20 nM | [6][9][10] |
| PKCβI | 17 nM | [6][9][10] |
| PKCβII | 16 nM | [6][9][10] |
| PKCγ | 20 nM | [6][9][10] |
| PKCδ | 100-200 nM | [11] |
| PKCε | 100-200 nM | [11] |
| PKCζ | ~6 µM | [11] |
| GSK-3 (in cell lysates) | 360 nM | [12] |
| GSK-3β (immunoprecipitated) | 170 nM | [12][13] |
| Protein Kinase A (PKA) | 2 µM | [1][13] |
This compound exhibits significantly greater selectivity for PKC compared to other kinases such as EGFR, PDGFR, and the insulin (B600854) receptor.[6] While primarily known as a PKC inhibitor, it also demonstrates potent inhibition of Glycogen (B147801) Synthase Kinase-3 (GSK-3).[9][12]
Cellular Effects
In cellular assays, this compound effectively inhibits PKC-mediated processes at concentrations ranging from 0.2 to 2 µM.[11] It has been shown to prevent platelet aggregation induced by PKC activators, inhibit the phosphorylation of key PKC substrates like the MARCKS protein, and block cell proliferation in certain cancer cell lines.[6][8]
Signaling Pathways
This compound primarily interferes with signaling pathways mediated by Protein Kinase C and, to a lesser extent, Glycogen Synthase Kinase-3.
Protein Kinase C (PKC) Signaling Pathway
PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The diagram below illustrates a generalized PKC signaling cascade and the point of inhibition by this compound.
Caption: Generalized PKC signaling pathway and inhibition by this compound.
Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway
GSK-3 is a constitutively active serine/threonine kinase involved in various cellular functions, including glycogen metabolism and cell fate. The diagram below shows a simplified GSK-3 signaling pathway and its inhibition by this compound.
Caption: Simplified GSK-3 signaling pathway and inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments commonly performed using this compound.
In Vitro Protein Kinase C Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on PKC activity by measuring the transfer of ³²P from [γ-³²P]ATP to a substrate.
Experimental Workflow:
Caption: Workflow for an in vitro PKC inhibition assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing purified PKC enzyme, a suitable substrate (e.g., histone H1 or a specific peptide substrate), and the appropriate kinase assay buffer (typically containing MgCl₂, ATP, and a buffering agent like Tris-HCl).
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) or a vehicle control (DMSO) to the reaction tubes. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction tubes at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an ice-cold solution, such as trichloroacetic acid (TCA), to precipitate the proteins.
-
Substrate Separation: Collect the precipitated, phosphorylated substrate by filtration onto phosphocellulose paper or by centrifugation.
-
Quantification: Wash the precipitate to remove unincorporated [γ-³²P]ATP. Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Cell Proliferation (MTT) Assay
This protocol outlines the use of an MTT assay to assess the effect of this compound on the proliferation of cultured cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]
-
Serum Starvation (Optional): To synchronize the cells, serum-starve them for 18-24 hours.[6]
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (or vehicle control) for a desired period (e.g., 24-72 hours). This is often done 30 minutes prior to the addition of a mitogen if investigating the inhibition of stimulated proliferation.[6]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[6] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the culture medium and dissolve the formazan crystals in a solubilization solution, typically DMSO or an acidic isopropanol (B130326) solution.[6]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 690 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Synthesis and Availability
This compound and its derivatives are synthesized through various organic chemistry routes, often involving the condensation of substituted indoles with a maleimide precursor.[14][15] It is commercially available from numerous chemical suppliers as a research-grade chemical.[1][5] For laboratory use, it is typically supplied as a powder and should be dissolved in a suitable organic solvent like DMSO to prepare stock solutions.[11][13]
Conclusion
This compound is a cornerstone research tool for investigating PKC-dependent signaling pathways. Its high potency and selectivity, coupled with its cell permeability, make it an invaluable reagent for both in vitro and in vivo studies. This guide provides the essential technical information for researchers to effectively utilize this compound in their experimental designs.
References
- 1. This compound [sigmaaldrich.com]
- 2. Bisindolylmaleimide - Wikipedia [en.wikipedia.org]
- 3. 3-(1-(3-(Dimethylamino)propyl)-1H-indol-3-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | C25H24N4O2 | CID 2396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound (GF-109203X) (#37969) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 12. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 13. This compound - CAS 133052-90-1 - Calbiochem | 203290 [merckmillipore.com]
- 14. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Off-Target Profile of Bisindolylmaleimide I: A Technical Guide for Researchers
An In-depth Examination of the Kinase Selectivity of a Widely Used PKC Inhibitor
Bisindolylmaleimide I, also known as GF109203X or Gö 6850, is a potent, cell-permeable, and ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms.[1][2] Due to its high affinity for PKC, it has become an invaluable tool in signal transduction research to elucidate the roles of PKC in a myriad of cellular processes. However, as with many kinase inhibitors, understanding its off-target effects is crucial for the accurate interpretation of experimental data. This technical guide provides a comprehensive overview of the known off-target effects of this compound on various kinases, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Quantitative Kinase Inhibitory Profile of this compound
This compound is a highly selective inhibitor of conventional and novel PKC isoforms. However, at higher concentrations, it can interact with a range of other kinases. The following tables summarize the inhibitory activity of this compound against its primary targets and a panel of off-target kinases.
Table 1: Inhibitory Activity against Primary PKC Isoform Targets
| Kinase Target | IC50 (nM) | Notes |
| PKCα | 8.4 - 20 | Potent inhibition.[2][3] |
| PKCβI | 17 - 18 | Potent inhibition.[2][3] |
| PKCβII | 16 | Potent inhibition.[2][3] |
| PKCγ | 20 | Potent inhibition.[2][3] |
| PKCδ | 210 | Weaker inhibition compared to α, β, γ isoforms. |
| PKCε | 132 | Weaker inhibition compared to α, β, γ isoforms. |
| PKCζ | 5800 | Very weak inhibition. |
Table 2: Off-Target Kinase Inhibitory Profile
| Off-Target Kinase | IC50 or % Activity Remaining @ 10µM | Notes |
| Glycogen (B147801) Synthase Kinase-3 (GSK-3) | IC50: 170 - 360 nM | Significant off-target.[4][5] |
| p90 Ribosomal S6 Kinase 1 (RSK1) | 0% Activity Remaining | Potent off-target.[6][7] |
| Cyclin-Dependent Kinase 2 (CDK2) | 2% Activity Remaining | Identified as a novel target.[7][8] |
| Ste20-related kinase | Target identified | Identified as a novel target.[8] |
| Myosin Light Chain Kinase (MLCK) | IC50: 600 nM | Moderate off-target. |
| Protein Kinase G (PKG) | IC50: 4600 nM | Weak off-target. |
| Protein Kinase A (PKA) | 23% Activity Remaining | Weak off-target.[7] |
| Rho-associated coiled-coil containing protein kinase 2 (ROCK2) | 43% Activity Remaining | Moderate off-target.[7] |
| AMP-activated protein kinase (AMPK) | 4% Activity Remaining | Potent off-target.[7] |
| Checkpoint Kinase 1 (CHK1) | 6% Activity Remaining | Potent off-target.[7] |
| Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP-K2) | 20% Activity Remaining | Potent off-target.[7] |
| Protein Kinase B (PKB/Akt) | 23% Activity Remaining | Potent off-target.[7] |
| Ribosomal S6 Kinase 1 (S6K1) | 3% Activity Remaining | Potent off-target.[7] |
| Serum/glucocorticoid-regulated kinase 1 (SGK1) | 1% Activity Remaining | Potent off-target.[7] |
| Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) | 0% Activity Remaining | Potent off-target.[7] |
| Mitogen-activated protein kinase kinase 1 (MKK1) | 47% Activity Remaining | Moderate off-target.[7] |
| c-Jun N-terminal kinase 1 (JNK1) | 58% Activity Remaining | Moderate off-target.[7] |
| Extracellular signal-regulated kinase 2 (ERK2) | 75% Activity Remaining | Weak off-target.[7] |
| p38α MAPK | 73% Activity Remaining | Weak off-target.[7] |
Experimental Protocols
Accurate assessment of on- and off-target effects of this compound relies on robust experimental methodologies. Below are detailed protocols for key assays.
In Vitro Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide by the kinase of interest.
Materials:
-
Purified recombinant kinase
-
Specific substrate peptide (e.g., histone H1 for PKC)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (for washing)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microcentrifuge tube, combine the kinase, substrate peptide, and the diluted inhibitor or vehicle (DMSO).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Cellular Assay for PKC Activity (Western Blot)
This method assesses the phosphorylation status of a known downstream substrate of PKC within a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific for the phosphorylated form of the PKC substrate
-
Primary antibody for the total form of the PKC substrate (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time.
-
Stimulate the cells with a PKC activator (e.g., PMA) for a short period to induce PKC activity.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against the total substrate to ensure equal protein loading.
-
Quantify the band intensities to determine the relative level of substrate phosphorylation.
Kinome Scanning (General Principle)
Kinome scanning services (e.g., KINOMEscan™) are typically performed by specialized vendors. The general principle involves a competitive binding assay.
Principle:
-
A large panel of kinases are individually expressed, often as fusion proteins.
-
Each kinase is tested for its ability to bind to an immobilized, active-site directed ligand.
-
The test compound (this compound) is added to the reaction.
-
If the test compound binds to the kinase, it will compete with the immobilized ligand, reducing the amount of kinase captured on the solid support.
-
The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA tag fused to the kinase or other sensitive detection methods.
-
The results are reported as the percentage of kinase activity remaining in the presence of the test compound compared to a vehicle control, or as a dissociation constant (Kd).
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the context of this compound's action and the methods to study it, the following diagrams are provided.
References
- 1. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 5. The protein kinase C inhibitors this compound (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitor | GF 109203X (Go 6850) | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 8. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Bisindolylmaleimide I as a Potent Inhibitor of Glycogen Synthase Kinase-3 (GSK-3): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisindolylmaleimide I (also known as GF 109203X or Gö 6850) is a well-characterized, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1][2] However, emerging research has highlighted its significant inhibitory activity against Glycogen (B147801) Synthase Kinase-3 (GSK-3), a crucial serine/threonine kinase implicated in a multitude of cellular processes including metabolism, cell signaling, and neuronal function.[3][4][5] This technical guide provides an in-depth overview of the inhibition of GSK-3 by this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating GSK-3 signaling and for professionals in the field of drug discovery and development.
Mechanism of Action
This compound is structurally similar to staurosporine (B1682477) and functions as an ATP-competitive inhibitor.[1][2] It binds to the ATP-binding pocket of the kinase domain, thereby preventing the transfer of the gamma-phosphate from ATP to its substrate.[6] This mechanism of action is not exclusive to PKC and has been demonstrated to be the means by which it inhibits GSK-3.[3]
Quantitative Data: Inhibitory Potency and Selectivity
This compound exhibits potent inhibition of GSK-3, although it is also a highly effective inhibitor of several PKC isoforms. The half-maximal inhibitory concentration (IC50) values vary depending on the experimental system.
| Target Kinase | Assay Type | IC50 Value | Reference |
| GSK-3 | Cell Lysates (rat epididymal adipocytes) | 360 nM | [3][4] |
| GSK-3β | Immunoprecipitates (rat epididymal adipocytes) | 170 nM | [1][3] |
| PKCα | In vitro | 10 - 20 nM | [1][7][8] |
| PKCβI | In vitro | 17 nM | [7][8] |
| PKCβII | In vitro | 16 nM | [7][8] |
| PKCγ | In vitro | 20 nM | [7][8] |
| PKCδ | In vitro | 100 - 200 nM | [9] |
| PKCε | In vitro | 100 - 200 nM | [9] |
| PKCζ | In vitro | ~6 µM | [9] |
| Protein Kinase A (PKA) | In vitro | 2 µM | [1] |
Signaling Pathways
GSK-3 is a key regulatory kinase in multiple signaling pathways. Its inhibition by this compound can have significant downstream effects.
GSK-3 Signaling and Inhibition
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 is part of a destruction complex that phosphorylates β-catenin, marking it for proteasomal degradation. Inhibition of GSK-3 by this compound can mimic Wnt signaling by preventing β-catenin phosphorylation, leading to its stabilization and translocation to the nucleus to activate target gene expression.[10]
Experimental Protocols
In Vitro GSK-3 Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound on GSK-3.
Materials:
-
Recombinant GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
This compound
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
[γ-³²P]ATP
-
Phosphoric acid (0.5%)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microcentrifuge tube, combine the kinase assay buffer, recombinant GSK-3β, and the GSK-3 substrate peptide.
-
Add the diluted this compound or DMSO (for control) to the reaction mixture and incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5-10 minutes each in 0.5% phosphoric acid.
-
Rinse the paper with acetone (B3395972) and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based GSK-3 Activity Assay
This protocol outlines a method to measure the effect of this compound on GSK-3 activity in a cellular context.[11][12][13]
Materials:
-
Cell line of interest (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na3VO4, and protease inhibitor cocktail)
-
Anti-GSK-3β antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Kinase assay materials as described in section 4.1.
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Immunoprecipitate GSK-3β from the cell lysates using an anti-GSK-3β antibody and Protein A/G agarose beads.
-
Wash the immunoprecipitated beads several times with lysis buffer and then with kinase assay buffer.
-
Perform an in vitro kinase assay with the immunoprecipitated GSK-3β as described in section 4.1, using a GSK-3 substrate peptide and [γ-³²P]ATP.
-
Quantify the incorporated radioactivity and determine the effect of this compound treatment on cellular GSK-3 activity.
Off-Target Effects and Considerations
While this compound is a valuable tool for studying GSK-3, it is crucial to acknowledge its off-target effects, primarily its potent inhibition of PKC isoforms.[14] Researchers should design experiments with appropriate controls to distinguish the effects of GSK-3 inhibition from those of PKC inhibition. This can include:
-
Using multiple inhibitors: Employing other GSK-3 inhibitors with different chemical scaffolds to confirm phenotypes.[15]
-
Genetic approaches: Using siRNA, shRNA, or CRISPR/Cas9 to specifically knockdown or knockout GSK-3 to validate the pharmacological findings.[15][16]
-
Dose-response studies: Using the lowest effective concentration of this compound to minimize off-target effects.[15]
Conclusion
This compound is a potent, ATP-competitive inhibitor of GSK-3, in addition to its well-established role as a PKC inhibitor. Understanding its mechanism of action, inhibitory profile, and the experimental methodologies to assess its effects is critical for its effective use in research and drug development. This guide provides a foundational resource for scientists working with this versatile small molecule inhibitor. Careful experimental design, including appropriate controls to account for its polypharmacology, will ensure the generation of robust and reliable data.
References
- 1. This compound [sigmaaldrich.com]
- 2. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 4. The protein kinase C inhibitors this compound (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound (GF-109203X) (#37969) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 10. benchchem.com [benchchem.com]
- 11. Measuring GSK3 expression and activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Measuring GSK3 Expression and Activity in Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
Bisindolylmaleimide I versus staurosporine selectivity
An In-Depth Technical Guide to the Kinase Selectivity of Bisindolylmaleimide I versus Staurosporine (B1682477)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of two widely used kinase inhibitors, this compound (also known as GF109203X) and staurosporine. While both are potent, ATP-competitive inhibitors, their selectivity profiles differ significantly, a critical consideration for the accurate design and interpretation of experiments in signal transduction research and drug discovery.
Introduction and Mechanism of Action
Staurosporine, a natural alkaloid isolated from Streptomyces staurosporeus, is a prototypical, potent, and broad-spectrum protein kinase inhibitor.[1][2] Its high affinity for the conserved ATP-binding site across a wide range of kinases makes it a powerful research tool but limits its clinical utility due to a lack of specificity.[2][3]
In contrast, this compound was synthetically developed as a more selective inhibitor of Protein Kinase C (PKC).[4][5] It belongs to a class of compounds designed to offer a more targeted approach to studying PKC-mediated signaling pathways.[4] Both inhibitors function by competing with ATP for binding to the catalytic domain of kinases, thereby preventing the phosphorylation of substrate proteins.[1][6][7][8]
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is paramount for attributing a biological effect to the inhibition of a specific target. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and staurosporine against a panel of protein kinases. Lower IC50 values denote higher potency.
Data Presentation: Potency and Selectivity
Table 1: Inhibitory Activity of this compound (GF109203X)
| Kinase Target | IC50 (nM) | Assay Conditions / Notes | Reference(s) |
| PKCα | 20 | Cell-free assay | [9][10][11][12] |
| 8 | In vitro kinase assay (50 µM ATP) | [6] | |
| PKCβI | 17 | Cell-free assay | [9][10][11][12] |
| PKCβII | 16 | Cell-free assay | [9][10][11][12] |
| PKCγ | 20 | Cell-free assay | [9][10][11][12] |
| PKCε | 12 | In vitro kinase assay (50 µM ATP) | [6] |
| GSK-3β | 170 | In GSK-3β immunoprecipitates | [13][14] |
| p90RSK1 | 610 | In vitro kinase assay (50 µM ATP) | [6] |
| p90RSK2 | 310 | In vitro kinase assay (50 µM ATP) | [6] |
| p90RSK3 | 120 | In vitro kinase assay (50 µM ATP) | [6] |
| PKA | 2000 | [13] | |
| EGFR, PDGFR, Insulin Receptor | >3000-fold less potent | Compared to PKC | [9][12] |
Table 2: Inhibitory Activity of Staurosporine
| Kinase Target | IC50 (nM) | Reference(s) |
| PKC (mixed) | 0.7 - 3 | [15][16][17] |
| PKCα | 2 | [18] |
| PKCδ | 20 | [18] |
| PKCε | 73 | [18] |
| PKCγ | 5 | [18] |
| PKCη | 4 | [18] |
| PKCζ | 1086 | [18] |
| PKA | 7 | [16][17] |
| PKG | 8.5 | [17] |
| p60v-src | 6 | [16][18] |
| CaM Kinase II | 20 | [16][18] |
| MLCK | 21 | [18] |
| S6 Kinase | 5 | [18] |
| cdc2 | 9 | [18] |
| Syk | 16 | [18] |
As the data illustrates, this compound demonstrates significant selectivity for PKC isoforms over other kinases like PKA, RSK, and receptor tyrosine kinases.[6][9][12] Staurosporine, while exceptionally potent against PKC, inhibits a wide array of kinases with similar nanomolar potency, making it a non-selective inhibitor.[4][16][18]
Affected Signaling Pathways
The differences in kinase selectivity directly translate to the scope of cellular signaling pathways affected by each inhibitor.
This compound: Targeting the PKC Pathway
This compound is primarily used to probe signaling cascades downstream of diacylglycerol (DAG) and Ca2+ that are mediated by conventional and novel PKC isoforms. Its selectivity makes it a valuable tool for implicating PKC in processes such as cell proliferation, differentiation, and apoptosis with a higher degree of confidence than staurosporine.[4] However, at higher concentrations, its inhibitory effects on GSK-3 and RSK must be considered.[6][14]
References
- 1. youtube.com [youtube.com]
- 2. Staurosporine - Wikipedia [en.wikipedia.org]
- 3. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of protein kinase C. 3. Potent and highly selective bisindolylmaleimides by conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. This compound [sigmaaldrich.com]
- 14. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 15. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 16. rndsystems.com [rndsystems.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. selleckchem.com [selleckchem.com]
Unraveling the Cellular Interactions of Bisindolylmaleimide I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bisindolylmaleimide I (GF109203X) is a potent, cell-permeable, and reversible inhibitor of protein kinase C (PKC), a family of serine/threonine kinases crucial in cellular signal transduction.[1] Its structural similarity to staurosporine, a broad-spectrum kinase inhibitor, has led to its extensive use as a chemical probe to dissect the multifaceted roles of PKC in various physiological and pathological processes.[2][3] This technical guide provides an in-depth analysis of the cellular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Primary Cellular Targets and Potency
This compound primarily targets the conventional (α, βI, βII, γ) and novel (δ, ε) isoforms of Protein Kinase C.[2] It acts as an ATP-competitive inhibitor, binding to the catalytic domain of these kinases and preventing the phosphorylation of their downstream substrates.[2][3][4] The inhibitory potency of this compound against various PKC isoforms is summarized in the table below.
| Target Kinase | IC50 (nM) | Assay Conditions |
| PKCα | 20 | Cell-free assay[1][3] |
| PKCβI | 17 | Cell-free assay[1][3] |
| PKCβII | 16 | Cell-free assay[1][3] |
| PKCγ | 20 | Cell-free assay[1][3] |
| PKCδ | 100-200 | In vitro[5] |
| PKCε | 12 | In vitro kinase assay (50 μM ATP)[6] |
| PKCζ | ~6000 | In vitro[5] |
| Bovine brain PKC | 10 | Cell-free assay[1] |
Off-Target Effects and Broader Kinase Inhibition Profile
While highly selective for PKC, this compound is not entirely specific and has been shown to inhibit other kinases, which is a critical consideration for interpreting experimental results.[7] The most notable off-target is Glycogen (B147801) Synthase Kinase-3 (GSK-3).[1][8][9] This interaction may explain some of the insulin-like effects on glycogen synthase activity previously attributed solely to PKC inhibition.[8][9]
| Off-Target Kinase | IC50 (nM) | Assay Conditions |
| GSK-3 (in cell lysates) | 360 | Rat epididymal adipocytes[8] |
| GSK-3β (immunoprecipitated) | 170 | Rat epididymal adipocytes[2][8] |
| RSK1 | 610 | In vitro kinase assay (50 μM ATP)[6] |
| RSK2 | 310 | In vitro kinase assay (50 μM ATP)[10] |
| B-Raf | 1140 | In vitro kinase assay[11] |
| Protein Kinase A (PKA) | 2000 | In vitro |
It is important to note that this compound exhibits significantly greater selectivity for PKC compared to receptor tyrosine kinases such as EGFR and PDGFR.[3]
Signaling Pathway Inhibition
This compound's primary mechanism of action is the disruption of the PKC signaling cascade. This pathway is activated by stimuli that lead to the generation of diacylglycerol (DAG) and an increase in intracellular calcium, which in turn recruit and activate PKC isoforms. Activated PKC then phosphorylates a wide range of substrate proteins, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound effectively blocks these downstream events.[3][12]
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key assays used to characterize the activity of this compound are provided below.
In Vitro Kinase Assay (Radiolabeled)
This protocol outlines a method to directly measure the inhibitory effect of this compound on purified PKC activity using a radioactive isotope.[3][6][13]
Materials:
-
Purified, active PKC isoforms
-
This compound
-
PKC substrate (e.g., lysine-rich histone type III-s or Myelin Basic Protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 100 µM CaCl₂)
-
Phosphatidylserine and 1,2-sn-dioleylglycerol (for PKC activation)
-
Stop solution (e.g., 30 mg/mL casein and 12% trichloroacetic acid)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKC substrate, phosphatidylserine, and 1,2-sn-dioleylglycerol.
-
Add various concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the reaction by adding the purified PKC enzyme.
-
Add [γ-³²P]ATP to the reaction mixture and incubate at 30°C for 10-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter to determine the level of kinase inhibition.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.[3][12][13]
Materials:
-
Cells of interest seeded in a 96-well plate
-
This compound
-
Cell culture medium (e.g., RPMI 1640)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 48 hours).
-
Add MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion
This compound is a powerful tool for investigating PKC-mediated signaling pathways.[3][14] Its high potency and selectivity for PKC isoforms make it an invaluable reagent in cell biology and drug discovery. However, researchers must remain cognizant of its off-target effects, particularly on GSK-3, and employ appropriate control experiments to ensure accurate interpretation of their findings.[8][15] The detailed protocols and data presented in this guide are intended to facilitate the rigorous and effective use of this compound in advancing our understanding of cellular signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 9. The protein kinase C inhibitors this compound (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to Bisindolylmaleimide I in Signal Transduction Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisindolylmaleimide I (also known as GF109203X or Gö 6850) is a highly potent and selective inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3] Its ability to competitively block the ATP-binding site of PKC has established it as an invaluable chemical probe for dissecting the intricate roles of PKC in a multitude of cellular signaling pathways.[2][4] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and visualizations of its effects on key signaling cascades.
Core Mechanism of Action
This compound is a cell-permeable and reversible inhibitor that primarily targets the conventional (α, βI, βII, γ) and novel (δ, ε) isoforms of Protein Kinase C.[2][5] Structurally similar to staurosporine, it acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of downstream protein substrates.[2][6] This action effectively blocks the propagation of signals mediated by PKC. Notably, this compound demonstrates significantly greater selectivity for PKC compared to other kinases like EGFR, PDGFR, and the insulin (B600854) receptor, making it a more specific tool than broad-spectrum inhibitors like staurosporine.[1][7]
Quantitative Inhibition Data
The inhibitory potency of this compound against various kinases is critical for designing and interpreting experiments. The following tables summarize its activity.
Table 1: Inhibitory Potency (IC₅₀) of this compound against PKC Isoforms
| Kinase Isoform | IC₅₀ (nM) | Assay Condition |
| PKCα | 10 - 20 | In vitro / Cell-free |
| PKCβI | 17 | Cell-free |
| PKCβII | 16 | Cell-free |
| PKCγ | 20 | In vitro / Cell-free |
| PKCδ | 100 - 200 | In vitro |
| PKCε | 100 - 200 | In vitro |
| PKCζ | ~6000 | In vitro |
| Data sourced from references:[1][3][5][8] |
Table 2: Inhibitory Potency (IC₅₀) of this compound against Other Kinases
| Kinase | IC₅₀ | Assay Condition |
| GSK-3 | 170 - 360 nM | In primary adipocyte lysates |
| p90RSK (RSK1) | 610 nM | In vitro kinase assay |
| p90RSK (RSK2) | 310 nM | In vitro kinase assay |
| p90RSK (RSK3) | 120 nM | In vitro kinase assay |
| Protein Kinase A (PKA) | 2 µM | Not specified |
| Data sourced from references:[2][5][9][10] |
Note: IC₅₀ values can vary depending on the assay conditions, particularly the concentration of ATP. For instance, at physiological ATP concentrations (5 mM), the potency of this compound against RSK2 and PKC isoforms is reduced.[10] In cellular assays, the effective IC₅₀ for PKC is typically in the range of 0.2-2 µM.[8]
Impact on Signal Transduction Pathways
By inhibiting PKC, this compound modulates numerous downstream signaling cascades involved in cell proliferation, differentiation, and apoptosis.
The Protein Kinase C (PKC) Signaling Pathway
PKC enzymes are key nodes in signal transduction. They are activated by second messengers like diacylglycerol (DAG) and, in the case of conventional isoforms, intracellular calcium (Ca²⁺). Once active, PKC phosphorylates a wide array of substrate proteins. This compound blocks these downstream events by preventing this initial phosphorylation step.[7]
Crosstalk with the MAPK/Erk Pathway
This compound has been shown to suppress the activation of the Erk MAP kinase pathway in certain contexts.[11][12] For example, in chondrocytes, it can abolish FGF2-mediated Erk activation by preventing the association of Shp2 tyrosine phosphatase with the adaptor proteins Frs2 and Gab1, which is a necessary step for Ras activation.[11][12] This indicates that some effects observed with this compound may be due to its influence on pathways upstream of Ras, in addition to direct PKC inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reliable application of this compound in research.
Preparation of this compound Stock Solution
-
Reconstitution : this compound is readily soluble in DMSO.[2][8] To prepare a 10 mM stock solution, dissolve 4.12 mg of the compound (Molecular Weight: 412.48 g/mol ) in 1 mL of high-quality, anhydrous DMSO.[2][3]
-
Dissolution : Vortex the solution gently until the powder is completely dissolved. Warming to 37°C can assist dissolution.[13]
-
Aliquoting and Storage : To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[13] Store aliquots at -20°C (stable for up to 1 month) or -80°C (stable for up to 6 months).[13][14]
In Vitro Kinase Assay (Radiometric)
This protocol directly measures the inhibition of purified PKC enzyme activity.
-
Prepare Reaction Mixture : In a microcentrifuge tube, prepare a reaction mixture (e.g., 80 µL) containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, a PKC substrate (e.g., 37.5 µg/mL histone type III-s), and the desired concentration of this compound (or vehicle control, e.g., DMSO).[1]
-
Add Cofactors : Add cofactors required for PKC activation, such as 100 µM CaCl₂, 31 µM phosphatidylserine, and 0.5 µM diacylglycerol.[1]
-
Initiate Reaction : Start the reaction by adding purified PKC enzyme (e.g., final concentration of 0.38 µg/mL) and 10 µM ATP mixed with a tracer amount of [γ-³²P]ATP.[1]
-
Incubation : Incubate the reaction at 30°C for 10-20 minutes.[1][6]
-
Stop Reaction : Terminate the reaction by adding 30 µL of a carrier protein (e.g., 30 mg/mL casein) followed by 0.9 mL of 12% trichloroacetic acid (TCA) to precipitate the proteins.[1]
-
Measure Phosphorylation :
-
Data Analysis : Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.[7]
Cell-Based Assay: Western Blot for Substrate Phosphorylation
This protocol assesses the effect of this compound on PKC activity within a cellular context.
-
Cell Culture and Seeding : Plate cells at a density that ensures they reach 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.[14][16]
-
Pre-treatment : The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (ensure the final DMSO concentration is <0.1%).[14] Incubate for 30-60 minutes.[13]
-
Stimulation : Stimulate the cells with a known PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA) for a short period (e.g., 15-30 minutes) to induce phosphorylation of PKC substrates.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]
-
Western Blotting :
-
Separate equal amounts of protein (20-30 µg) via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of a known PKC substrate.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.[6]
-
-
Analysis : Quantify the band intensities. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate protein or a housekeeping protein.[16]
Experimental and Logical Workflows
Visualizing the experimental process can clarify the research strategy.
Conclusion
This compound is a powerful and relatively selective tool for interrogating PKC-mediated signal transduction.[1][4] Its utility is maximized when researchers carefully consider its selectivity profile, employ appropriate concentrations, and include rigorous controls in their experimental designs. By understanding its mechanism and applying detailed protocols, scientists can effectively elucidate the specific roles of PKC isoforms in complex biological processes, paving the way for new therapeutic strategies in areas like oncology and immunology.[1][17]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound [sigmaaldrich.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 9. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 10. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound suppresses fibroblast growth factor-mediated activation of Erk MAP kinase in chondrocytes by preventing Shp2 association with the Frs2 and Gab1 adaptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. theraindx.com [theraindx.com]
Bisindolylmaleimide I (GF109203X): A Technical Guide to the Inhibition of Protein Kinase C
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of Bisindolylmaleimide I (also known as GF109203X), a potent and widely utilized inhibitor of Protein Kinase C (PKC). It details the inhibitor's mechanism of action, isoform selectivity, and cellular effects. This guide includes structured quantitative data, detailed experimental protocols for assessing its inhibitory activity, and diagrams of the relevant signaling pathway and experimental workflows to facilitate a deeper understanding for research and drug development applications.
Introduction and Mechanism of Action
This compound is a cell-permeable, reversible, and highly selective inhibitor of Protein Kinase C.[1][2] Structurally similar to staurosporine, it was developed as part of a series of bisindolylmaleimides to create more specific PKC inhibitors.[3] Unlike the broad-spectrum activity of staurosporine, this compound demonstrates significant selectivity for PKC isoforms over many other protein kinases.[3][4]
The primary mechanism of inhibition is competitive binding with respect to Adenosine Triphosphate (ATP).[2][3] this compound targets the ATP-binding site within the catalytic domain of PKC, thereby preventing the phosphorylation of its downstream substrates.[2][5] This competitive inhibition makes it a valuable chemical probe for elucidating the specific roles of PKC in complex signal transduction pathways.[3][4] Studies have shown that it targets the activated conformation of PKC, stabilizing the enzyme in this state.[5][6]
Quantitative Inhibitory Profile
This compound exhibits potent inhibitory activity against several PKC isoforms, particularly the classical (α, βI, βII, γ) and novel (δ, ε) isoforms. Its potency is significantly lower for atypical isoforms like PKCζ. The half-maximal inhibitory concentration (IC₅₀) values, derived from in vitro kinase assays, are summarized below.
| PKC Isoform | IC₅₀ (nM) | References |
| PKCα | 8 - 20 | [1][4][7][8] |
| PKCβI | 17 | [1][4][9] |
| PKCβII | 16 | [1][4][9] |
| PKCγ | 20 | [1][4][9] |
| PKCδ | 100 - 210 | [8][10] |
| PKCε | 12 - 132 | [7][8][10] |
| PKCζ | 5800 - 6000 | [8][10] |
Selectivity Profile and Off-Target Effects
While highly selective for PKC, it is crucial for researchers to be aware of potential off-target effects, especially at higher concentrations.
-
High Selectivity: this compound shows over 3000-fold selectivity for PKC compared to receptor tyrosine kinases such as EGFR, PDGFR, and the insulin (B600854) receptor.[4][11]
-
GSK-3 Inhibition: It is a potent inhibitor of Glycogen (B147801) Synthase Kinase-3 (GSK-3), with reported IC₅₀ values of 170 nM for GSK-3β in immunoprecipitates and 360 nM in cell lysates.[2][12][13]
-
p90RSK Inhibition: It can inhibit p90 ribosomal S6 kinase (p90RSK) isoforms, with IC₅₀ values of 610 nM, 310 nM, and 120 nM for RSK1, RSK2, and RSK3, respectively, in assays with low ATP concentrations.[7]
-
PKA Inhibition: Inhibition of Protein Kinase A (PKA) may occur at significantly higher concentrations, with a reported IC₅₀ of 2 µM.[2]
These off-target activities necessitate the use of appropriate controls and careful dose-response studies to ensure that observed cellular effects are attributable to PKC inhibition.
Visualization of Pathways and Protocols
To clarify the inhibitor's role and the methods used for its characterization, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [sigmaaldrich.com]
- 3. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ATP competitive protein kinase C inhibitors demonstrate distinct state-dependent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. The protein kinase C inhibitors this compound (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity [pubmed.ncbi.nlm.nih.gov]
- 13. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
Bisindolylmaleimide I: A Technical Guide for its Application as a Chemical Probe in PKC Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Bisindolylmaleimide I (also known as GF109203X), a potent and selective inhibitor of Protein Kinase C (PKC). This document details its mechanism of action, inhibitory profile through quantitative data, outlines experimental methodologies for its characterization, and provides visual representations of relevant biological pathways and experimental workflows to facilitate its effective use as a chemical probe in PKC signaling research.
Introduction: Understanding this compound
This compound is a cell-permeable and reversible inhibitor of Protein Kinase C (PKC) that is structurally similar to staurosporine. It functions as a competitive inhibitor at the ATP-binding site of PKC, making it a valuable tool for dissecting PKC-mediated signaling pathways.[1][2] Unlike the broad-spectrum kinase inhibitor staurosporine, this compound was developed to offer greater selectivity for PKC isoforms, allowing for a more targeted investigation of their roles in cellular processes.[2][3]
Mechanism of Action and Kinase Selectivity
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of PKC.[1][2] This mode of action prevents the phosphorylation of PKC substrates, thereby blocking downstream signaling events. While it is a potent inhibitor of conventional and novel PKC isoforms, it is important to note that at higher concentrations, it may also inhibit other kinases.[4][5] Careful dose-response experiments are therefore crucial for the accurate interpretation of experimental results.
Data Presentation: Inhibitory Profile of this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against various protein kinases, providing a clear overview of its potency and selectivity.
Table 1: Inhibitory Activity of this compound against PKC Isoforms
| PKC Isoform | IC50 (nM) | Assay Conditions |
| PKCα | 8 - 20 | Cell-free assay / In vitro kinase assay (50 µM ATP)[4][6][7] |
| PKCβI | 17 - 18 | Cell-free assay[4][6] |
| PKCβII | 16 | Cell-free assay[4][6] |
| PKCγ | 20 | Cell-free assay[4][6] |
| PKCδ | 100 - 210 | In vitro kinase assay[8] |
| PKCε | 12 - 132 | In vitro kinase assay (50 µM ATP)[7][8] |
| PKCζ | ~6000 | In vitro kinase assay[8] |
Table 2: Selectivity Profile of this compound against Other Kinases
| Kinase Target | IC50 (nM) | Assay Conditions |
| GSK-3β | 170 - 360 | In GSK-3β immunoprecipitates / In primary adipocyte lysates[9] |
| p90RSK1 | 610 | In vitro kinase assay (50 µM ATP)[4][7] |
| p90RSK2 | 310 | In vitro kinase assay (50 µM ATP)[7] |
| p90RSK3 | 120 | In vitro kinase assay[7] |
| EGFR | > 3000-fold selectivity for PKC | Not specified[6] |
| PDGFR | > 3000-fold selectivity for PKC | Not specified[6] |
| Insulin Receptor | > 3000-fold selectivity for PKC | Not specified[6] |
| Protein Kinase A (PKA) | 2000 | Not specified |
Experimental Protocols
The characterization of this compound's effects relies on robust in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a standard method for measuring the inhibitory activity of this compound against purified PKC isoforms using a radioactive ATP substrate.[6][10]
Materials:
-
Enzyme: Purified recombinant human PKC isoforms.
-
Substrate: Histone H1 or a specific peptide substrate (e.g., Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) peptide).[10]
-
Inhibitor: this compound dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 100 µM CaCl₂, 31 µM phosphatidylserine, and 0.5 µM 1,2-sn-dioleylglycerol.[6]
-
ATP: [γ-³²P]ATP.[6]
-
P81 Phosphocellulose Paper.
-
Scintillation Cocktail.
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in the assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, the specific PKC isoform, and the substrate.
-
Add the diluted this compound or DMSO (for control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (final concentration 10 µM).[6]
-
Incubate the reaction for 10 minutes at 30°C.[6]
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[10]
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Western Blotting Assay for PKC Inhibition
This protocol describes how to assess the inhibitory effect of this compound on PKC activity within a cellular context by measuring the phosphorylation of a known PKC substrate.[10]
Materials:
-
Cell line of interest.
-
This compound.
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA).
-
Cell lysis buffer.
-
Primary antibody against the phosphorylated PKC substrate.
-
Secondary antibody conjugated to HRP.
-
Western Blotting reagents and equipment.
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 30-60 minutes.
-
Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 10-30 minutes) to induce substrate phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an appropriate chemiluminescence reagent.
-
Quantify the band intensities to determine the level of substrate phosphorylation and calculate the inhibitory effect of this compound.
Cell Proliferation (MTT) Assay
This protocol outlines a method to evaluate the effect of this compound on cell proliferation.[6][11]
Materials:
-
Cell line of interest.
-
This compound.
-
MTT solution (5 mg/ml).[6]
-
Solubilization solution (e.g., DMSO).[6]
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 48 hours).[11]
-
Add 10 µL of MTT solution to each well and incubate for 3 hours at 37°C.[6][11]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control to determine the effect of this compound on cell proliferation.
Visualizing Signaling Pathways and Workflows
Diagrams are essential for understanding the complex interactions in signaling pathways and for outlining experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the use of this compound.
References
- 1. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 9. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 10. benchchem.com [benchchem.com]
- 11. selleck.co.jp [selleck.co.jp]
Bisindolylmaleimide I: An In-Depth Technical Guide on its Effect on Cellular Proliferation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bisindolylmaleimide I (also known as GF109203X or Gö 6850) is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) isoforms, demonstrating significant effects on cellular proliferation. By competitively binding to the ATP-binding site of PKC, it effectively blocks downstream signaling cascades that are crucial for cell cycle progression and survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on various cell lines, detailed experimental protocols for assessing its anti-proliferative activity, and a visual representation of the signaling pathways it modulates.
Mechanism of Action: Inhibition of Key Signaling Kinases
This compound is a highly selective inhibitor of several PKC isozymes, including conventional (α, βI, βII, γ) and novel (δ, ε) isoforms.[1] Its primary mechanism involves competing with ATP for binding to the catalytic domain of these kinases, thereby preventing the phosphorylation of their downstream substrates.[2] This inhibition disrupts the diacylglycerol (DAG)-mediated signaling pathway, which plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.
The anti-proliferative effects of this compound are largely attributed to its ability to suppress the PKC-mediated activation of the Ras-Raf-MEK-ERK signaling cascade.[3] Inhibition of this pathway ultimately leads to a reduction in the expression of key cell cycle regulators, resulting in cell cycle arrest and a decrease in cell proliferation.[4]
Furthermore, this compound has been shown to inhibit other kinases, albeit with lower potency. These include Glycogen Synthase Kinase-3 (GSK-3) and p90 ribosomal S6 kinase (p90RSK), which are also implicated in cell survival and proliferation.[5][6]
Data Presentation: Quantitative Effects on Kinase Activity and Cellular Proliferation
The potency of this compound as a kinase inhibitor and its anti-proliferative effects have been quantified in numerous studies. The following tables summarize key inhibitory concentrations (IC50) against various PKC isoforms and its impact on the proliferation of different cell lines.
| Kinase Target | IC50 (nM) |
| PKCα | 20[2][7] |
| PKCβI | 17[2][7] |
| PKCβII | 16[2][7] |
| PKCγ | 20[2][7] |
| GSK-3 (in cell lysates) | 360[8] |
| GSK-3β (immunoprecipitated) | 170[1] |
Table 1: Inhibitory Potency (IC50) of this compound against Protein Kinases. This table presents the half-maximal inhibitory concentrations of this compound for various Protein Kinase C isoforms and Glycogen Synthase Kinase-3.
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| SNU-407 | Colon Cancer | Proliferation Assay | Not explicitly stated, but significant reduction in proliferation observed[2] |
| Swiss 3T3 | Mouse Fibroblast | DNA Synthesis | Inhibition observed at 0-1 µM[5] |
| PC3 | Prostate Cancer | Exosome/Microvesicle Release | Inhibition observed at 10 µM[5] |
| RAW264.7 | Mouse Macrophage | Viability Assay (WST1) | 1.5[7] |
Table 2: Anti-proliferative Activity of this compound in Various Cell Lines. This table summarizes the concentrations at which this compound inhibits proliferation or related processes in different cell lines.
Experimental Protocols
Cell Proliferation and Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Target cancer cell line (e.g., SNU-407)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 to 50 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.
-
Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Inhibition of the PKC-ERK Signaling Pathway by this compound.
Caption: Experimental Workflow for the MTT Cell Proliferation Assay.
Conclusion
This compound is a valuable research tool for investigating the role of PKC signaling in cellular proliferation. Its potent and selective inhibitory activity makes it a cornerstone compound for studies in cancer biology and drug development. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the anti-proliferative effects of this and similar molecules. Understanding its precise mechanism of action and its effects across a broader range of cell types will be crucial for its potential translation into therapeutic applications.
References
- 1. This compound [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound suppresses fibroblast growth factor-mediated activation of Erk MAP kinase in chondrocytes by preventing Shp2 association with the Frs2 and Gab1 adaptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleck.co.jp [selleck.co.jp]
- 8. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 9. benchchem.com [benchchem.com]
The Genesis of a Kinase Inhibitor Powerhouse: A Technical Guide to the History of Bisindolylmaleimide Compounds
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The bisindolylmaleimides are a prominent class of synthetic organic compounds that have indelibly shaped the landscape of protein kinase inhibition research and drug discovery. Originating from the structural scaffold of the potent but non-selective natural product staurosporine (B1682477), these molecules were meticulously engineered to exhibit enhanced potency and selectivity, primarily targeting Protein Kinase C (PKC) isoforms. Over the past few decades, the therapeutic and research applications of bisindolylmaleimides have expanded significantly, with derivatives demonstrating potent inhibition of other crucial kinases, including Glycogen Synthase Kinase-3 (GSK-3). This technical guide provides a comprehensive historical investigation into the discovery, development, and core methodologies associated with bisindolylmaleimide compounds, offering a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
From Natural Product to Targeted Inhibitors: A Historical Perspective
The story of bisindolylmaleimides begins with the exploration of staurosporine, an indolocarbazole alkaloid isolated from the bacterium Streptomyces staurosporeus in 1977.[1] While staurosporine was identified as a potent inhibitor of a wide range of protein kinases, its lack of selectivity limited its therapeutic potential and utility as a precise research tool.[1][2] This prompted a quest in the early 1990s to develop more specific inhibitors, with a primary focus on Protein Kinase C (PKC), a family of serine/threonine kinases integral to numerous signal transduction pathways.[2]
The first synthesis of the core bisindolylmaleimide structure was described by Steglich and colleagues in 1980, arising from their research into pigments from the slime mold Arcyria denudate.[2] However, it was the strategic modification of the staurosporine pharmacophore that led to the emergence of bisindolylmaleimides as highly selective PKC inhibitors.[2][3] By synthetically removing the carbohydrate moiety and simplifying the aglycone structure of staurosporine, researchers were able to create a new class of compounds that retained the ATP-competitive inhibitory mechanism while exhibiting significantly improved selectivity for PKC.[3]
Among the pioneering and most widely utilized members of this class are Bisindolylmaleimide I (GF 109203x) and Bisindolylmaleimide IX (Ro 31-8220) .[4] These compounds became instrumental in elucidating the physiological roles of PKC in a vast array of cellular processes. Further synthetic endeavors led to the development of compounds with even greater isoform-selectivity, such as Ruboxistaurin (LY333531) , a potent and selective inhibitor of PKC-β.[5][6] The evolution of this compound class also revealed their activity against other kinases. For instance, both this compound and IX were later discovered to be potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[4][7] This discovery expanded their utility and opened new avenues for therapeutic intervention in diseases such as diabetes and neurodegenerative disorders. More recent developments have seen the emergence of clinically evaluated compounds like Enzastaurin , a potent inhibitor of PKC-β, further cementing the importance of the bisindolylmaleimide scaffold in modern drug discovery.[5][8]
Quantitative Data on Kinase Inhibition
The inhibitory potency and selectivity of bisindolylmaleimide compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values against a panel of protein kinases. The following tables summarize the IC50 values for several key bisindolylmaleimide derivatives, providing a comparative overview of their activity.
| Compound | Target Kinase | IC50 (nM) |
| This compound (GF 109203x) | PKCα | 20[9][10] |
| PKCβI | 17[9][10] | |
| PKCβII | 16[9][10] | |
| PKCγ | 20[9][10] | |
| GSK-3 (in cell lysates) | 360[7] | |
| GSK-3β (immunoprecipitated) | 170[11] | |
| Bisindolylmaleimide II | PKC | 10 |
| PKA | 2000 | |
| Phosphorylase Kinase | 750 | |
| Bisindolylmaleimide III | PKCα | Potent inhibitor[12] |
| Bisindolylmaleimide IX (Ro 31-8220) | PKCα | 5[13][14] |
| PKCβI | 24[13][14] | |
| PKCβII | 14[13][14] | |
| PKCγ | 27[13][14] | |
| PKCε | 24[13][14] | |
| GSK-3 (in cell lysates) | 6.8[7][15] | |
| GSK-3β | 38[14] | |
| MAPKAP-K1b | 3[14] | |
| MSK1 | 8[14] | |
| S6K1 | 15[14] | |
| Bisindolylmaleimide XI (Ro 32-0432) | PKCα | 9[16] |
| PKCβI | 28[16] | |
| PKCβII | 31[16] | |
| PKCγ | 37[16] | |
| PKCε | 108[16] | |
| Ruboxistaurin (LY333531) | PKCβI | 4.7[6][17] |
| PKCβII | 5.9[6][17] | |
| PKCα | 360[6] | |
| PKCγ | 300[6] | |
| PKCδ | 250[6] | |
| PKCη | 52[6] |
Experimental Protocols
General Synthesis of Bisindolylmaleimides
The synthesis of bisindolylmaleimides can be broadly categorized into two main approaches: substitution of a pre-existing maleimide (B117702) ring or formation of the maleimide ring in the final steps of the synthesis.[5][18] A common and early method involves the reaction of an indolyl Grignard reagent with a 2,3-dihalomaleimide.[18]
Example Synthetic Route (Protecting-Group-Free Synthesis of GF109203X): [19]
-
Synthesis of Arcyriarubin A: This key intermediate can be synthesized in two steps from indole.
-
Mono-N'-alkylation: Arcyriarubin A is then subjected to a selective N'-alkylation reaction using an appropriate alkyl halide (e.g., 1-bromododecane (B92323) for a related compound, or a precursor to the dimethylaminopropyl side chain for GF109203X) in the presence of a base such as potassium carbonate in a suitable solvent like acetone.[19] This step is crucial for introducing the desired side chain that modulates the compound's biological activity and pharmacokinetic properties.
-
Purification: The final product is purified using techniques such as flash column chromatography and crystallization.[19]
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 values of bisindolylmaleimide compounds against a specific protein kinase.
-
Reagents and Materials:
-
Purified recombinant protein kinase (e.g., PKCα, GSK-3β).
-
Bisindolylmaleimide compound of interest dissolved in DMSO.
-
Kinase-specific substrate (e.g., myelin basic protein for PKC, a synthetic peptide for GSK-3).
-
[γ-³²P]ATP or a non-radioactive ATP source for detection methods like fluorescence or luminescence.
-
Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and other components to ensure optimal kinase activity).
-
Phosphocellulose paper or other means to separate phosphorylated substrate from unreacted ATP.
-
Scintillation counter or other detection instrument.
-
-
Procedure:
-
Prepare serial dilutions of the bisindolylmaleimide inhibitor.
-
In a reaction vessel (e.g., a microcentrifuge tube or a well in a 96-well plate), combine the kinase, its substrate, and the diluted inhibitor or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using a radiometric assay).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays).
-
Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
-
Cell Proliferation (MTT) Assay
This cell-based assay is used to assess the effect of bisindolylmaleimide compounds on cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7).
-
Complete cell culture medium.
-
Bisindolylmaleimide compound of interest dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the bisindolylmaleimide inhibitor or vehicle control (DMSO) and incubate for a desired period (e.g., 24, 48, or 72 hours).[9]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each inhibitor concentration.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Visualizing the Mechanism of Action and Experimental Design
To better understand the biological context and experimental procedures related to bisindolylmaleimide compounds, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
References
- 1. protein kinase C (PKC) signaling pathwayRat Genome Database [rgd.mcw.edu]
- 2. GSK-3 - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. GSK3 Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 8. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
- 16. benchchem.com [benchchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. mdpi.com [mdpi.com]
- 19. arkat-usa.org [arkat-usa.org]
The Role of Bisindolylmaleimide I in Neurobiological Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide I (also known as GF109203X or Gö 6850) is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1] Structurally similar to staurosporine, it acts as an ATP-competitive inhibitor at the kinase domain.[1][2] Its relative selectivity for PKC isoforms has made it a widely used tool in neurobiological research to dissect the intricate roles of PKC signaling in various neuronal processes, including survival, apoptosis, and signal transduction. This technical guide provides a comprehensive overview of this compound's mechanism of action, its applications in neurobiology, quantitative data on its inhibitory activity, and detailed protocols for its use in key experiments.
Mechanism of Action
This compound primarily functions by competing with ATP for the binding site on the catalytic domain of PKC.[2] This prevents the phosphorylation of downstream protein substrates, thereby inhibiting the signaling cascade. It exhibits selectivity for conventional (α, βI, βII, γ) and some novel (δ, ε) PKC isozymes.[1] However, like many kinase inhibitors, its selectivity is not absolute, and it has been shown to inhibit other kinases at higher concentrations, a critical consideration for experimental design and data interpretation.
Core Applications in Neurobiological Research
Investigation of Neuronal Apoptosis and Survival
This compound has been instrumental in elucidating the role of PKC in neuronal apoptosis. Studies have shown that it can protect cerebellar granule neurons from apoptosis induced by potassium deprivation.[3] This suggests a pro-apoptotic role for certain PKC isoforms in this context.
Conversely, in models of oxidative stress-induced necrosis, this compound has demonstrated a protective effect on neurons.[4][5] Interestingly, this neuroprotective effect against necrosis appears to be independent of its PKC inhibitory activity, as a derivative lacking PKC inhibition (Bisindolylmaleimide V) showed similar protective effects.[4][5] This highlights the compound's potential for multifaceted effects beyond its primary target.
Elucidation of Neuronal Signaling Pathways
As a selective PKC inhibitor, this compound is a valuable tool for mapping signaling pathways in neurons. For instance, it has been used to demonstrate the involvement of PKC in the excitatory effects of hypocretin-1 on prefrontal cortex pyramidal neurons.[6] By inhibiting PKC, researchers can determine if a specific cellular response to a stimulus is mediated through this pathway.
Quantitative Data: Inhibitory Activity of this compound
The following tables summarize the in vitro inhibitory activity of this compound against various protein kinases. These values are crucial for determining appropriate working concentrations and for understanding potential off-target effects.
| Target Kinase | IC₅₀ (nM) | Assay Conditions | Reference |
| PKCα | 20 | Cell-free | [4][7] |
| PKCβI | 17 | Cell-free | [4][7] |
| PKCβII | 16 | Cell-free | [4][7] |
| PKCγ | 20 | Cell-free | [4][7] |
| PKCδ | 100-200 | In vitro | |
| PKCε | 100-200 | In vitro | |
| PKCζ | ~6000 | In vitro | |
| GSK-3 (in cell lysates) | 360 | In vitro | [8] |
| GSK-3β (immunoprecipitated) | 170 | In vitro | [8] |
| RSK1 (at 50 µM ATP) | 610 | In vitro | [9] |
| RSK2 (at 50 µM ATP) | 310 | In vitro | [9] |
| RSK3 (at 50 µM ATP) | 120 | In vitro | [9] |
Table 1: Inhibitory Potency (IC₅₀) of this compound against Primary Targets and Key Off-Targets.
| Parameter | Value | Reference |
| Molecular Weight | 412.48 g/mol | |
| Solubility | Soluble in DMSO (e.g., 10 mg/mL) | |
| Cell Permeability | Yes | [1] |
| Mode of Inhibition | ATP-competitive, Reversible | [1][2] |
Table 2: Physicochemical and Pharmacological Properties of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway inhibited by this compound and a general workflow for its application in cell-based assays.
Figure 1. Inhibition of the canonical PKC signaling pathway by this compound.
Figure 2. General experimental workflow for using this compound in neuronal cell culture.
Experimental Protocols
Below are detailed methodologies for key experiments utilizing this compound in neurobiological research.
Protocol 1: In Vitro PKC Kinase Assay
This assay directly measures the inhibitory effect of this compound on PKC activity.
Materials:
-
Recombinant active PKC enzyme
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
This compound
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., EDTA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase buffer, PKC substrate, and varying concentrations of this compound. Add the recombinant PKC enzyme to the mixture.[10]
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.[10]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).[10]
-
Stop Reaction: Terminate the reaction by adding the stop solution.[10]
-
Measure Phosphorylation: Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of PKC Pathway Activation
This protocol is used to assess the effect of this compound on the phosphorylation of downstream targets of PKC in cultured neuronal cells.
Materials:
-
Cultured neuronal cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MARCKS, anti-total-MARCKS)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate neuronal cells and grow to the desired confluency. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired duration.[11]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with supplemented lysis buffer.[3][11]
-
Protein Quantification: Determine the protein concentration of each lysate.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[2]
-
Immunoblotting:
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[2]
-
Analysis: Quantify band intensities to determine the relative phosphorylation levels. Normalize phospho-protein levels to total protein levels.
Protocol 3: Neuronal Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies apoptosis in neuronal cells treated with this compound.
Materials:
-
Cultured neuronal cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed neuronal cells and treat with this compound or vehicle control for the desired time.[6]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method.[6]
-
Washing: Wash the cells twice with cold PBS.[12]
-
Staining:
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[12]
Conclusion
This compound remains a cornerstone tool in neurobiological research for probing the multifaceted roles of PKC signaling. Its utility in studying neuronal survival, apoptosis, and complex signaling networks is well-established. However, researchers must remain cognizant of its potential off-target effects, particularly at higher concentrations. Careful experimental design, including the use of appropriate controls and concentration ranges guided by the provided quantitative data, is paramount for the robust interpretation of results. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively leverage this compound in their pursuit of understanding the intricate workings of the nervous system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound and V inhibit necrosis induced by oxidative stress in a variety of cells including neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 9. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Bisindolylmaleimide I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisindolylmaleimide I (also known as GF109203X or Gö 6850) is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) isoforms.[1][2] Its high selectivity makes it an invaluable tool for dissecting PKC-mediated signal transduction pathways and for drug discovery efforts in areas such as oncology and immunology.[3][4] This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions to ensure experimental accuracy and reproducibility.
Compound Information
This compound acts as an ATP-competitive inhibitor of PKC, showing high selectivity for conventional (α, βI, βII, γ) and novel (δ, ε) PKC isozymes.[2][5] It has also been shown to inhibit other kinases, such as Glycogen Synthase Kinase-3 (GSK-3), at higher concentrations.[2][6][7]
Chemical Properties
| Property | Value | Source(s) |
| Synonyms | GF 109203X, Gö 6850, BIM I | [2] |
| Molecular Formula | C₂₅H₂₄N₄O₂ | [5][8][9] |
| Molecular Weight | 412.5 g/mol | [5][8] |
| Purity | ≥95% (HPLC) | |
| Appearance | Deep orange solid | |
| CAS Number | 133052-90-1 | [5][8][9] |
Solubility and Storage
| Solvent | Solubility | Storage of Stock Solution | Source(s) |
| DMSO | ≥ 10 mg/mL | Store at -20°C for up to 4 months. Aliquot to avoid repeated freeze-thaw cycles. | [5][7][8] |
| DMF | ≥ 10 mg/mL | Store at -20°C. | [5][8] |
| Water | Insoluble | Not recommended for stock solution preparation. | [3] |
| Lyophilized Powder | - | Store at -20°C, desiccated, for up to 24 months. | [5][8] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh 1 mg of the compound.
-
Dissolution: To the weighed 1 mg of this compound, add 0.24 mL of anhydrous DMSO.[5][8]
-
Mixing: Cap the vial securely and vortex thoroughly until the compound is completely dissolved. The solution should be clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C. Once a solution is made, it is recommended to use it within 2 months to prevent loss of potency.[5]
Workflow for Stock Solution Preparation:
Workflow for preparing a 10 mM stock solution of this compound.
Preparation of Working Solutions
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer immediately before use.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inversion.
Note: The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of Protein Kinase C (PKC).[8] It acts as a competitive inhibitor at the ATP-binding site within the catalytic domain of PKC isoforms.[7][10] This inhibition prevents the phosphorylation of downstream target proteins involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.[3]
Inhibition of the PKC Signaling Pathway:
Inhibition of the PKC signaling pathway by this compound.
Applications
This compound is widely used in cell-based assays to investigate the role of PKC in various signaling pathways. Working concentrations can vary depending on the desired effect, cell type, and experimental conditions.[5] It has been utilized in studies of platelet aggregation, cancer cell proliferation, and T-cell activation.[3][11]
Safety Precautions
This compound should be handled by trained personnel in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 6. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound (GF-109203X) (#37969) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 9. ≥95% (HPLC), protein kinase C inhibitor , solid | Sigma-Aldrich [sigmaaldrich.com]
- 10. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Bisindolylmaleimide I: Comprehensive Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective use of Bisindolylmaleimide I, a potent and selective inhibitor of Protein Kinase C (PKC).
This compound (also known as GF109203X or Gö 6850) is a widely used cell-permeable and reversible inhibitor of several PKC isozymes, including PKCα, PKCβI, PKCβII, and PKCγ, with IC50 values in the nanomolar range.[1][2] It acts as an ATP-competitive inhibitor, making it a valuable tool for dissecting PKC-mediated signaling pathways.[3][4] This document outlines its solubility in various solvents, provides detailed protocols for its preparation and use in cell-based assays, and illustrates its mechanism of action.
Solubility Data
The solubility of this compound can vary between suppliers and is influenced by factors such as the purity of the compound and the freshness of the solvent.[1] It is crucial to consult the manufacturer's datasheet for lot-specific information. The following table summarizes the reported solubility of this compound in common laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 82[1] | 198.8[1] | Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[1] |
| 26.67[5] | 64.66[5] | Sonication is recommended.[5] | |
| 10[6][7] | ~24.2 | - | |
| 5[4] | ~12.1 | - | |
| DMF | 10[6][7] | ~24.2 | - |
| 3[4] | ~7.3 | - | |
| Ethanol | 1[1][8] | ~2.4 | - |
| Water | Insoluble[1][8] | - | - |
| DMSO:PBS (pH 7.2) (1:10) | 0.1[4] | ~0.24 | - |
Molecular Weight of this compound is approximately 412.48 g/mol .[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for subsequent dilutions.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, weigh out 4.125 mg of this compound powder.
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid in dissolution.[9]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[6]
-
Storage: Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are reported to be stable for up to 4 months at -20°C and for up to 1 year at -80°C.[2]
Protocol 2: General Protocol for Cell Treatment
This protocol provides a general guideline for treating adherent cells with this compound. The optimal concentration and treatment time should be determined empirically for each cell line and experimental condition.
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to adhere and grow overnight in a CO₂ incubator at 37°C.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium.
-
Important: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1%.[9]
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound.
-
Cell Treatment:
-
For adherent cells, carefully remove the existing medium and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
For suspension cells, add the appropriate volume of the concentrated working solution directly to the cell suspension.
-
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes prior to stimulation or for longer-term assays).[1]
-
Downstream Analysis: Following incubation, proceed with the intended downstream analysis, such as cell lysis for western blotting, proliferation assays (e.g., MTT), or microscopy.
Mechanism of Action: Inhibition of the PKC Signaling Pathway
This compound primarily functions by inhibiting the activity of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and cellular motility. Upon activation by upstream signals such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), which lead to the generation of diacylglycerol (DAG) and an increase in intracellular calcium, PKC translocates to the plasma membrane and phosphorylates a wide range of downstream target proteins. This compound competitively binds to the ATP-binding site of PKC, thereby preventing the phosphorylation of its substrates and inhibiting the downstream signaling cascade.[3][4]
In addition to its well-characterized effects on PKC, this compound has also been shown to inhibit Glycogen Synthase Kinase-3 (GSK-3).[10][11] Researchers should be mindful of this potential off-target effect when interpreting experimental results.
These application notes and protocols are intended to serve as a guide. For optimal results, it is recommended to consult the specific product datasheet and relevant literature for your particular application.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. caymanchem.com [caymanchem.com]
- 5. targetmol.com [targetmol.com]
- 6. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 7. This compound (GF-109203X) (#37969) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 8. selleck.co.jp [selleck.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 11. axonmedchem.com [axonmedchem.com]
Optimal concentration of Bisindolylmaleimide I for kinase assays
Application Notes for Bisindolylmaleimide I in Kinase Assays
Introduction
This compound, also known as GF109203X or Gö 6850, is a highly selective, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) isoforms.[1] It functions as an ATP-competitive inhibitor, making it a valuable tool for dissecting PKC-mediated signal transduction pathways.[2][3] Its structural similarity to staurosporine, coupled with greater selectivity, allows for more specific interrogation of PKC's roles in various cellular processes.[2]
Mechanism of Action
Data Presentation: Inhibitory Activity
The following table summarizes the inhibitory potency (IC50) of this compound against a range of protein kinases, providing a reference for determining appropriate working concentrations.
| Kinase Target | IC50 (nM) | Assay Conditions / Cell Type |
| PKCα | 20 | Cell-free assay[2][5][6] |
| PKCβI | 17 | Cell-free assay[2][5][6] |
| PKCβII | 16 | Cell-free assay[2][5][6] |
| PKCγ | 20 | Cell-free assay[2][5][6] |
| PKCε | 12 | In vitro kinase assay (50 μM ATP)[3] |
| GSK-3 | 360 | In cell lysates from rat adipocytes[7][8] |
| GSK-3β | 170 | In GSK-3β immunoprecipitates[1][7][8] |
| RSK1 | 610 | In vitro kinase assay (50 μM ATP)[3] |
| RSK2 | 410 | In vitro kinase assay (50 μM ATP)[4] |
| RSK3 | 160 | In vitro kinase assay (50 μM ATP)[4] |
Visualizations
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Inhibition of the PKC signaling pathway by this compound.
Experimental Protocols
Protocol 1: In Vitro Radiometric Protein Kinase C (PKC) Assay
This protocol outlines a method to determine the IC50 value of this compound against purified PKC isoforms using radiolabeled ATP.
1. Reagents and Buffers
-
Kinase Buffer (1X): 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT.
-
PKC Enzyme: Purified, recombinant active PKC isozyme.
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., Ac-MBP(4-14)).
-
Lipid Activators: Phosphatidylserine (PS) and Diacylglycerol (DAG).
-
ATP Solution: [γ-³²P]ATP (specific activity ~3000 Ci/mmol) mixed with non-radiolabeled ATP to a final concentration of 10 µM in kinase buffer.
-
Inhibitor: this compound dissolved in fresh DMSO to create a stock solution (e.g., 10 mM), then serially diluted in kinase buffer.
-
Stop Solution: 75 mM Orthophosphoric Acid or 30% Acetic Acid.
-
P81 Phosphocellulose Paper: For capturing the phosphorylated substrate.
2. Assay Procedure
-
Prepare a master mix containing kinase buffer, PKC enzyme, substrate, and lipid activators (PS and DAG).
-
Aliquot the master mix into microcentrifuge tubes or a 96-well plate.
-
Add serial dilutions of this compound or a vehicle control (DMSO) to the appropriate tubes/wells.
-
Pre-incubate the mixture for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[3]
-
Initiate the kinase reaction by adding the [γ-³²P]ATP solution. The final reaction volume is typically 25-50 µL.[9]
-
Incubate the reaction at 30°C for 10-20 minutes. Ensure the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three to four times for 5-10 minutes each in the stop solution (e.g., 75 mM orthophosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Rinse the papers with acetone (B3395972) and let them dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
3. Data Analysis
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
Protocol 2: Immunoprecipitation (IP) Kinase Assay
This protocol is used to assess the activity of a specific kinase from a cellular lysate.
1. Reagents and Buffers
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: Cell lysis buffer without protease/phosphatase inhibitors.
-
Primary Antibody: Specific antibody against the kinase of interest.
-
Protein A/G Agarose (B213101) Beads: For immunoprecipitation.
-
Kinase Assay Reagents: As described in Protocol 1.
2. Experimental Procedure
-
Cell Lysate Preparation: Treat cells as required, then wash with ice-cold PBS. Lyse the cells in ice-cold lysis buffer. Centrifuge at 14,000 x g for 10-15 minutes at 4°C to pellet cell debris. Collect the supernatant.[3]
-
Immunoprecipitation:
-
Incubate the cell lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rocking.
-
Add Protein A/G agarose beads and incubate for another 1-3 hours at 4°C.[3]
-
Collect the beads by centrifugation (e.g., 30 seconds at 4°C).
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.[3]
-
-
Kinase Assay:
-
Resuspend the beads in kinase buffer.
-
Add the desired concentration of this compound or vehicle control and pre-incubate for 10-30 minutes on ice.[3]
-
Initiate the reaction by adding the kinase reaction master mix (containing substrate and [γ-³²P]ATP).
-
Incubate, stop the reaction, and quantify radioactivity as described in Protocol 1.
-
Caption: Workflow for an immunoprecipitation kinase assay with an inhibitor.
Protocol 3: Cell Proliferation (MTT) Assay
This protocol assesses the effect of this compound on cell proliferation, often regulated by kinase signaling pathways.
1. Reagents
-
Cell Culture Medium: Appropriate for the cell line used (e.g., RPMI 1640).
-
This compound: Stock solution in DMSO.
-
MTT Solution: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Solubilization Solution: DMSO or 20% SDS in 50% dimethylformamide.
2. Experimental Procedure
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
If required, serum-starve the cells for 18-24 hours to synchronize them.[2]
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 30-60 minutes.[2]
-
Add the stimulus of interest (e.g., a growth factor or mitogen) and incubate for the desired period (e.g., 24-72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[2][9]
-
Measure the absorbance at 570 nm using a microplate reader. A background reading at 690 nm can be subtracted.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% inhibition of growth).
References
- 1. This compound [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 8. The protein kinase C inhibitors this compound (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Using Bisindolylmaleimide I in Western Blot Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide I, also known as GF109203X or Gö 6850, is a potent and cell-permeable inhibitor of Protein Kinase C (PKC).[1][2] It acts as an ATP-competitive inhibitor with high selectivity for several PKC isoforms, making it a valuable tool for dissecting PKC-dependent signaling pathways.[1][3][4] Western blot analysis is a fundamental technique used in conjunction with this compound to investigate the phosphorylation status of downstream targets and elucidate the role of PKC in various cellular processes.[4][5] These application notes provide detailed protocols and guidance for utilizing this compound in Western blot experiments.
Mechanism of Action
This compound selectively targets the ATP-binding site within the catalytic domain of PKC.[6] By competitively inhibiting ATP binding, it prevents the phosphorylation of PKC substrates, thereby blocking the propagation of downstream signals.[5] While highly selective for PKC, it is important to note that at higher concentrations, this compound can also inhibit other kinases, such as Glycogen Synthase Kinase-3 (GSK-3).[2][7][8]
Data Presentation: Inhibitory Potency
The following tables summarize the inhibitory activity of this compound against various protein kinases, providing a reference for dose-selection and potential off-target effects.
Table 1: Inhibitory Concentration (IC₅₀) of this compound against PKC Isoforms
| Kinase Isoform | IC₅₀ (nM) |
| PKCα | 20[1][9] |
| PKCβI | 17[1][9] |
| PKCβII | 16[1][9] |
| PKCγ | 20[1][9] |
| PKCδ | N/A |
| PKCε | N/A |
| PKCζ | N/A |
Data compiled from in vitro cell-free assays.
Table 2: Inhibitory Concentration (IC₅₀) of this compound against other kinases
| Kinase | IC₅₀ (nM) | Notes |
| GSK-3β (in immunoprecipitates) | 170 | Potent inhibitor.[7][10] |
| GSK-3 (in cell lysates) | 360 | Reduced GSK-3 activity to 25.1% of control at 5 µM in rat adipocytes.[7][8] |
| EGFR | >10,000 | Over 3000-fold selectivity for PKC.[11] |
| PDGFR | >10,000 | Over 3000-fold selectivity for PKC.[11] |
| Insulin Receptor | >10,000 | Over 3000-fold selectivity for PKC.[11] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluent) at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[12] Store aliquots at -20°C to prevent repeated freeze-thaw cycles.
-
Treatment: On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Typical working concentrations range from 1 µM to 10 µM.[1] It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubation: Treat cells for the desired duration. For kinase inhibition studies, time points can range from 30 minutes to several hours. A time-course experiment is recommended to determine the optimal treatment time for the specific target and cell line.
Protocol 2: Protein Extraction (Cell Lysis)
-
Preparation: Pre-chill all buffers and centrifuges to 4°C. Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail immediately before use.
-
Cell Wash: Place the culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a 6-well plate).
-
Scraping and Collection: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing periodically to ensure complete lysis.
-
Clarification: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protocol 3: Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). This is essential for equal protein loading.[13]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane onto a polyacrylamide gel. Include a molecular weight marker to determine the size of the target protein. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[14]
-
Membrane Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer as per the manufacturer's recommendation, overnight at 4°C with gentle agitation. Use antibodies specific for the phosphorylated form of the target protein and, for normalization, an antibody against the total form of the protein on a separate blot or after stripping the first antibody.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphoprotein signal to the total protein signal or a loading control (e.g., β-actin, GAPDH) to accurately compare protein levels across different conditions.[15]
Visualizations
Signaling Pathways
Caption: PKC signaling pathway and inhibition by this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Potential signaling crosstalk with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 5. benchchem.com [benchchem.com]
- 6. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound suppresses fibroblast growth factor-mediated activation of Erk MAP kinase in chondrocytes by preventing Shp2 association with the Frs2 and Gab1 adaptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How to Run a Western Blot Assay: An Illustrated Diagram | Bio-Techne [bio-techne.com]
- 13. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. ウェスタンブロッティングに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Bisindolylmaleimide I in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide I, also known as GF109203X and Gö 6850, is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) isoforms.[1] As a competitive inhibitor of ATP binding to the kinase domain of PKC, it has become an invaluable tool in cancer research.[1] Dysregulation of PKC signaling is a hallmark of many cancers, influencing cell proliferation, differentiation, apoptosis, and invasion. This compound's ability to selectively target conventional PKC isoforms (α, βI, βII, γ) allows for the detailed investigation of these pathways in various cancer cell lines.[2][3][4] Beyond PKC, it has also been shown to inhibit other kinases, such as Glycogen Synthase Kinase-3 (GSK-3), at higher concentrations.[3] These application notes provide a comprehensive guide to using this compound in cancer cell line studies, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Data Presentation
Inhibitory Activity of this compound
Table 1: IC50 Values of this compound against Protein Kinase C Isoforms
| Target | IC50 Value |
| PKCα | 20 nM[2][3][4] |
| PKCβI | 17 nM[2][3][4] |
| PKCβII | 16 nM[2][3][4] |
| PKCγ | 20 nM[2][3][4] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Cancer Type | Assay | Effective Concentration | Reference |
| SNU-407 | Colon Cancer | Cell Proliferation | 1 µM | [2] |
| PC3 | Prostate Cancer | Exosome/Microvesicle Release | 10 µM | [3] |
Signaling Pathways and Experimental Workflow
Mechanism of Action: Inhibition of the PKC Signaling Pathway
This compound primarily exerts its effects by inhibiting the PKC signaling pathway. Upon activation by upstream signals, such as growth factors, PKC translocates to the cell membrane and phosphorylates a multitude of downstream target proteins involved in cell cycle progression, survival, and proliferation. By competitively binding to the ATP-binding site of PKC, this compound prevents this phosphorylation cascade, leading to the inhibition of cancer cell growth and survival.
Inhibition of the PKC signaling pathway by this compound.
General Experimental Workflow for Cancer Cell Line Studies
A typical workflow for investigating the effects of this compound on cancer cell lines involves a series of experiments to determine its impact on cell viability, apoptosis, and specific signaling pathways.
General experimental workflow for studying this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: Determine the required amount of this compound powder to prepare a stock solution of desired concentration (e.g., 10 mM). The molecular weight of this compound is 412.48 g/mol .
-
Dissolution: Under sterile conditions, dissolve the calculated amount of this compound powder in the appropriate volume of DMSO. For example, to make a 10 mM stock solution, dissolve 4.125 mg in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest dose of this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: For adherent cells, collect the culture medium (containing floating cells) and then detach the adherent cells using trypsin. Combine both cell populations. For suspension cells, collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are both Annexin V and PI positive.
Protocol 4: Western Blot Analysis of PKC Pathway Proteins
This protocol is for analyzing the effect of this compound on the expression and phosphorylation status of key proteins in the PKC signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC substrate, anti-total PKC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Following washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Analyze the band intensities to determine the effect of this compound on protein expression and phosphorylation.
References
Protocol for In Vivo Administration of Bisindolylmaleimide I: A Comprehensive Guide for Researchers
Application Notes and Protocols for the Preclinical Researcher
Bisindolylmaleimide I (also known as GF109203X or Go 6850) is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) with high selectivity for conventional PKC isoforms (α, βI, βII, γ).[1][2] As an ATP-competitive inhibitor, it is a valuable tool for investigating the role of PKC in various signal transduction pathways.[1][3] Its utility has been demonstrated in studies of cell proliferation, differentiation, and apoptosis, making it a compound of interest in oncology, immunology, and neuroscience research.[1] Emerging evidence also points to its inhibitory effects on Glycogen Synthase Kinase-3 (GSK-3), which should be considered when interpreting experimental outcomes.[4][5]
These application notes provide detailed protocols for the in vivo administration of this compound, guidance on vehicle formulation, and a summary of its biological effects. The information is intended for researchers, scientists, and drug development professionals working with preclinical animal models.
Data Presentation
In Vitro Potency of this compound
| Target | IC50 | Assay Conditions |
| PKCα | 20 nM | Cell-free assay |
| PKCβI | 17 nM | Cell-free assay |
| PKCβII | 16 nM | Cell-free assay |
| PKCγ | 20 nM | Cell-free assay |
| PKCδ | 100-200 nM | In vitro |
| PKCε | 100-200 nM | In vitro |
| PKCζ | ~6 µM | In vitro |
| GSK-3 | 360 nM | In cell lysates |
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various protein kinases as reported in the literature.[1][2][6]
Reported In Vivo Dosages of this compound
| Animal Model | Dosage | Administration Route | Vehicle | Observed Effect |
| Wistar Rats | 10 µ g/mouse | Intraplantar (i.pl.) | Not specified | Inhibition of bradykinin-induced mechanical allodynia |
| Shrews | 0-20 mg/kg | Intraperitoneal (i.p.) | Not specified | Reduction of quinpirole-induced vomiting |
This table presents examples of in vivo dosages of this compound from published studies. Researchers should note that optimal dosage can vary significantly based on the animal model, disease context, and experimental endpoint.[1][4][5]
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that are activated by diacylglycerol (DAG) and calcium. Once activated, PKC phosphorylates a wide range of downstream target proteins, leading to the activation of multiple signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. By competitively binding to the ATP-binding site of PKC, this compound prevents the phosphorylation of its substrates, thereby inhibiting these downstream signaling events.
Caption: Inhibition of the PKC signaling pathway by this compound.
Experimental Protocols
Important Considerations Before Starting:
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Dose-Response and Toxicity: It is critical to perform a dose-response study to determine the optimal effective dose and to assess the maximum tolerated dose (MTD) in the specific animal model and for the intended administration route.
-
Vehicle Selection: The choice of vehicle is crucial for drug solubility and stability. Preliminary solubility tests should be performed. The vehicle alone should be administered to a control group to assess any potential effects.
Protocol 1: Intraperitoneal (i.p.) Injection in a Rodent Model
This protocol is suitable for systemic administration of this compound to assess its efficacy in various disease models, such as cancer xenografts or inflammatory models.
Materials:
-
This compound
-
Vehicle components:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
-
Sterile microcentrifuge tubes
-
Syringes (1 mL) with appropriate gauge needles (e.g., 27-30G)
-
Animal balance
Procedure:
-
Preparation of Dosing Solution (Example for a 1 mg/mL solution):
-
A recommended vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][5]
-
To prepare 1 mL of this vehicle, mix 100 µL DMSO, 400 µL PEG300, 50 µL Tween-80, and 450 µL sterile saline.
-
Dissolve this compound in the DMSO component first.
-
Sequentially add the PEG300, Tween-80, and saline, ensuring the solution is clear and homogenous at each step. Gentle warming or sonication may be required to aid dissolution.[5]
-
Prepare the dosing solution fresh on the day of use.
-
-
Animal Dosing:
-
Weigh each animal to determine the correct dosing volume.
-
A common dosing volume for mice is 5-10 mL/kg.
-
Administer the this compound solution or vehicle control via intraperitoneal injection. The injection should be made into the lower right quadrant of the abdomen.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for any adverse effects.
-
At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., Western blot, immunohistochemistry).
-
Protocol 2: Oral Gavage in a Rodent Model
This protocol is suitable for assessing the systemic efficacy of orally administered this compound.
Materials:
-
This compound
-
Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
For a homogenous suspension, this compound can be prepared in 0.5% CMC-Na.[1]
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution (0.5% CMC-Na in sterile water).
-
Add a small amount of the vehicle to the compound and triturate to form a paste.
-
Gradually add the remaining vehicle while mixing to achieve the desired concentration (e.g., 1-10 mg/mL). Ensure the suspension is homogenous.
-
-
Animal Dosing:
-
Weigh each animal to determine the correct dosing volume.
-
Administer the this compound suspension or vehicle control via oral gavage.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for any signs of toxicity.
-
Collect blood and other tissues as needed for pharmacokinetic and pharmacodynamic analysis.
-
Experimental Workflow
The following diagram outlines a general workflow for an in vivo efficacy study of this compound.
Caption: General workflow for an in vivo efficacy study.
References
Application Notes: Bisindolylmaleimide I for Primary Neuron Treatment
Introduction
Bisindolylmaleimide I, also known as GF 109203X or Gö 6850, is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) isoforms.[1] It functions as an ATP-competitive inhibitor at the kinase domain.[2] While highly selective for PKC isozymes (α, βI, βII, γ, δ, and ε), it is also known to inhibit other kinases, most notably Glycogen (B147801) Synthase Kinase-3 (GSK-3) and, at higher concentrations, p90 Ribosomal S6 Kinase (p90RSK).[2][3][4][5]
In neuroscience research, this compound is a valuable tool for investigating signaling pathways involved in neuronal survival, apoptosis, and necrosis. Studies have shown that it can protect primary neurons from oxidant-induced necrosis and block apoptosis in cerebellar granule cells.[6][7] However, researchers should be aware that chronic application may induce neurotoxicity.[6] Its dual activity as a PKC and GSK-3 inhibitor makes it a useful probe for dissecting these pathways, though careful consideration of off-target effects is necessary for data interpretation.
These notes provide essential data and protocols for the application of this compound in primary neuronal cultures.
Data Presentation
Quantitative data regarding the inhibitory activity and working concentrations of this compound are summarized below.
Table 1: Inhibitory Concentrations (IC₅₀) of this compound against Target Kinases
| Target Kinase | IC₅₀ Value | Cell/Assay Type | Reference |
| PKCα | 20 nM | Cell-free assay | [8] |
| PKCβI | 17 nM | Cell-free assay | [8] |
| PKCβII | 16 nM | Cell-free assay | [8] |
| PKCγ | 20 nM | Cell-free assay | [8] |
| PKC (general) | 10 nM | Cell-free assay | |
| GSK-3 (from lysates) | 360 nM | Primary adipocyte lysates | |
| GSK-3β (immunoppt.) | 170 nM | GSK-3β immunoprecipitates | |
| p90RSK1 | 610 nM | In vitro kinase assay | [5] |
| p90RSK2 | 310 nM | In vitro kinase assay | [5] |
| p90RSK3 | 120 nM | In vitro kinase assay | [5] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Concentration | Cell Type | Application/Effect Observed | Reference |
| 10 µM | Cerebellar Granule Cells | Optimal concentration to block apoptosis | [7] |
| 5 µM | Rat Adipocytes | Reduced GSK-3 activity to ~25% of control | [3][4] |
| ≥ 3 µM | Adult Rat Ventricular Myocytes | Significant inhibition of p90RSK activity | [5] |
Signaling and Experimental Workflow Diagrams
Caption: Signaling pathways inhibited by this compound.
Caption: General workflow for this compound treatment of primary neurons.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a concentrated stock solution in DMSO and subsequent dilution into culture medium.
-
Materials:
-
This compound powder (e.g., Sigma-Aldrich, Cat. No. 203290)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile neuronal culture medium (e.g., Neurobasal with B-27 supplement)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Stock Solution (10 mM):
-
Calculate the mass of this compound powder required to make a 10 mM stock solution (Molecular Weight: 412.48 g/mol ).
-
Under sterile conditions, dissolve the powder in the appropriate volume of DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.12 mg of powder in 1 mL of DMSO.
-
Vortex gently until fully dissolved.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into small, single-use aliquots (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store aliquots at -20°C or -80°C, protected from light, for up to six months. Avoid repeated freeze-thaw cycles.[9]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Perform serial dilutions in pre-warmed (37°C) sterile neuronal culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Crucial: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) to prevent solvent-induced toxicity.[9][10]
-
-
Vehicle Control:
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
-
Protocol 2: Treatment of Primary Neurons
This protocol outlines the general steps for applying this compound to established primary neuronal cultures. It assumes that healthy primary neurons have been cultured and matured for the desired number of days in vitro (DIV).[11]
-
Materials:
-
Mature primary neuronal cultures (e.g., cortical, hippocampal)
-
This compound working solutions (from Protocol 1)
-
Vehicle control medium (from Protocol 1)
-
Pre-warmed sterile neuronal culture medium
-
Humidified incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Pre-treatment (Optional): For some experimental designs, such as pre-treatment before an insult, add the inhibitor for a specified duration (e.g., 30 minutes) before introducing the stressor.[8]
-
Media Change: Carefully aspirate approximately half of the conditioned medium from each well of the neuronal culture plate.
-
Treatment Application: Gently add an equal volume of the pre-warmed working solution (or vehicle control) to the corresponding wells to achieve the final desired concentration. This method of partial media exchange minimizes mechanical stress on the neurons.
-
Incubation: Return the culture plate to the humidified incubator and incubate for the desired experimental duration (e.g., 24 to 48 hours). Incubation time should be optimized based on the specific research question and neuronal type.
-
Post-Incubation Analysis: Following incubation, proceed with endpoint assays such as viability assessment (Protocol 3) or protein analysis.
-
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][10][12]
-
Materials:
-
Treated primary neuronal cultures in a 96-well plate
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
MTT Addition: Following the treatment period (Protocol 2), add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours in a humidified incubator (37°C, 5% CO₂). During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the culture medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8][9]
-
Measurement: Gently pipette to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader. A background reading at 690 nm can be subtracted.[8]
-
Analysis: Normalize the absorbance values of the treated groups to the vehicle control group to determine the percentage of cell viability.
-
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 4. The protein kinase C inhibitors this compound (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and V inhibit necrosis induced by oxidative stress in a variety of cells including neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisindolylmaleimide prevents cerebellar granule cells apoptosis: a possible role for PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 12. benchchem.com [benchchem.com]
Application of Bisindolylmaleimide I in Cardiomyocyte Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide I, also known as GF 109203X or Gö 6850, is a highly selective, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) isoforms.[1] Structurally similar to staurosporine, it acts as a competitive inhibitor at the ATP-binding site of PKC. Its potent and selective nature has made it a valuable pharmacological tool for dissecting the roles of PKC signaling in various cellular processes within cardiomyocytes. This document provides detailed application notes and protocols for the use of this compound in cardiomyocyte research, with a focus on its application in studying cardiac hypertrophy, signaling pathways, and cellular injury.
Mechanism of Action and Target Specificity
This compound is a potent inhibitor of conventional (α, βI, βII, γ) and novel (δ, ε) PKC isozymes. However, like many kinase inhibitors, it can exhibit off-target effects, particularly at higher concentrations. It is crucial for researchers to be aware of these additional targets to ensure accurate interpretation of experimental results.
Key Molecular Interactions:
-
Primary Target: Protein Kinase C (PKC): this compound exhibits high affinity for PKC isoforms, making it a standard tool for investigating PKC-dependent signaling cascades in cardiomyocytes. These pathways are implicated in cardiac hypertrophy, contractility, and ischemic preconditioning.
-
Off-Target Effects:
-
p90 Ribosomal S6 Kinase (p90RSK): Studies have shown that this compound and the related compound Ro31-8220 can inhibit p90RSK activity in adult rat ventricular myocytes (ARVMs) at concentrations of ≥3 μM and ≥1 μM, respectively.[2][3] This is a critical consideration as p90RSK is involved in protein synthesis and cell growth.
-
Glycogen Synthase Kinase-3 (GSK-3): this compound is also a potent inhibitor of GSK-3.[4]
-
p70 Ribosomal S6 Kinase (p70S6K): In contrast to its effects on p90RSK, this compound does not appear to inhibit p70S6K activity in intact adult rat ventricular myocytes at concentrations up to 10 μM.[5]
-
The following diagram illustrates the primary and key off-target interactions of this compound.
References
- 1. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 5. Specificity of action of bisindolylmaleimide protein kinase C inhibitors: do they inhibit the 70kDa ribosomal S6 kinase in cardiac myocytes? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bisindolylmaleimide I for Studying PKC-Dependent Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide I, also known as GF109203X, is a potent and selective inhibitor of Protein Kinase C (PKC).[1][2][3][4] As a cell-permeable and ATP-competitive inhibitor, it serves as an invaluable tool for elucidating the roles of PKC isoforms in a myriad of signal transduction pathways.[1][5][6] Dysregulation of PKC signaling is implicated in various diseases, including cancer and inflammatory disorders, making this compound a critical compound for both basic research and drug discovery.[1][7][8] These application notes provide detailed protocols for utilizing this compound to investigate PKC-dependent phosphorylation events.
Mechanism of Action
This compound functions by competing with ATP for binding to the catalytic domain of PKC, thereby preventing the phosphorylation of its downstream substrates.[1][5][6] It exhibits greater selectivity for conventional (α, βI, βII, γ) and novel (δ, ε) PKC isoforms compared to atypical (ζ) isoforms.[2][4] This selectivity allows for more targeted investigations of specific PKC-mediated cellular processes.
Caption: PKC Signaling Pathway and Inhibition by this compound.
Data Presentation
The inhibitory potency of this compound varies across different protein kinase isoforms. The following tables summarize its IC50 values based on in vitro kinase assays.
Table 1: Inhibitory Potency (IC50) of this compound against PKC Isoforms
| PKC Isoform | IC50 (nM) |
| PKCα | 8 - 20[1][2][3][9] |
| PKCβI | 17[1][3][9] |
| PKCβII | 16[1][3][9] |
| PKCγ | 20[1][3][9] |
| PKCδ | 100 - 200[2] |
| PKCε | 12 - 200[2][5] |
| PKCζ | ~6000[2] |
Table 2: Inhibitory Potency (IC50) of this compound against Other Kinases
| Kinase | IC50 (nM) |
| GSK-3 | 170 - 360[4] |
| p90RSK1 | 610[5] |
| p90RSK2 | 310[5] |
| p90RSK3 | 120[5] |
| PKA | 2000[4] |
| EGFR | >3000-fold selectivity for PKC[1] |
| PDGFR | 65,000[9] |
Note: IC50 values can vary depending on experimental conditions, such as ATP concentration.[5]
Experimental Protocols
The following are detailed protocols for common assays used to study PKC-dependent phosphorylation with this compound.
Caption: General Experimental Workflows.
Protocol 1: In Vitro Kinase Assay
This protocol describes a method to directly measure the inhibitory effect of this compound on the catalytic activity of purified PKC using a radiolabeled substrate.
Materials:
-
Purified, active PKC enzyme
-
PKC substrate (e.g., Histone H1, Myelin Basic Protein, or a specific peptide)[1][10]
-
This compound stock solution (in DMSO)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 100 µM CaCl₂)[1]
-
Activators: Phosphatidylserine (50 µg/ml) and Diacylglycerol (5 µg/ml)[5]
-
Stop Solution (e.g., 12% Trichloroacetic acid (TCA) or 3% Phosphoric acid)[1][11]
-
Phosphocellulose paper (P81)[11]
-
Scintillation counter
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mixture containing kinase assay buffer, PKC substrate, and activators.
-
Inhibitor Addition: Add various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) to the reaction tubes. Pre-incubate for 10 minutes on ice.[5][12]
-
Kinase Addition: Add the purified PKC enzyme to the mixture.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to its Km for the kinase, if known (e.g., 10-50 µM).[1][5]
-
Incubation: Incubate the reaction at 30°C or 37°C for 10-15 minutes, ensuring the reaction remains in the linear range.[1][5]
-
Stop Reaction: Terminate the reaction by adding the stop solution.[1]
-
Measure Phosphorylation: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[11]
-
Data Analysis: Quantify the incorporated radioactivity using a scintillation counter. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of PKC Substrate Phosphorylation
This protocol outlines the assessment of PKC inhibition in a cellular context by analyzing the phosphorylation status of a known PKC substrate (e.g., MARCKS).[5][13]
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[13][14]
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)[13][15]
-
Primary antibodies (anti-phospho-PKC substrate and anti-total-PKC substrate)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.[15]
-
Serum-starve cells if necessary to reduce basal kinase activity.[1]
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for 30 minutes to 2 hours.[1][13]
-
Stimulate the cells with a PKC activator (e.g., 10-100 nM PMA) for 15-30 minutes.[13]
-
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[15]
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15][16]
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.[14][16]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detect the signal using an ECL substrate.[13]
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH, β-actin).[13]
-
Quantify band intensities using densitometry software.
-
Protocol 3: Cell Proliferation (MTT) Assay
This assay assesses the functional consequence of PKC inhibition on cell viability and proliferation.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)[1]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1][17]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[1][15]
-
Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (DMSO).[15]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[1]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).[15]
Troubleshooting
-
No change in phosphorylation:
-
Ineffective Concentration: Perform a dose-response experiment to find the optimal inhibitor concentration for your cell type.[14]
-
Compound Inactivity: Ensure the compound is stored correctly. Prepare fresh stock solutions.[14]
-
Redundant Kinase Activity: Other kinases may phosphorylate the same site. Consider using multiple inhibitors or genetic approaches.[14]
-
-
Off-Target Effects: At higher concentrations, this compound can inhibit other kinases like GSK-3 and p90RSK.[4][5][11] Use the lowest effective concentration and consider control experiments with inhibitors for potential off-target kinases.
-
Vehicle Effects: DMSO, the solvent for this compound, can have cellular effects. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all treatments, including controls.[18]
By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound to investigate the critical roles of PKC in cellular signaling and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. ≥95% (HPLC), protein kinase C inhibitor , solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Protein kinase C signaling and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays Using Bisindolylmaleimide I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide I, also known as GF109203X, is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2] As a staurosporine (B1682477) analog, it functions as an ATP-competitive inhibitor at the kinase domain of PKC.[1][3] It exhibits high selectivity for conventional PKC isoforms (α, βI, βII, γ) and some novel isoforms (δ, ε), making it an invaluable tool for dissecting PKC-mediated signal transduction pathways.[2][3] These pathways are integral to a myriad of cellular processes, including proliferation, differentiation, apoptosis, and gene expression.[4] Recent studies have also identified this compound as a potent inhibitor of other kinases, such as Glycogen (B147801) Synthase Kinase-3 (GSK-3), which should be considered when interpreting experimental results.[5][6][7][8]
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its effects on cellular signaling and function.
Data Presentation
Inhibitory Activity of this compound
The inhibitory potency of this compound against various protein kinases has been determined in both cell-free and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below for easy comparison.
Table 1: IC50 Values of this compound in Cell-Free Kinase Assays
| Target Kinase | IC50 (nM) | Notes |
| PKCα | 20 | [1][5][6] |
| PKCβI | 17 | [1][5][6] |
| PKCβII | 16 | [1][5][6] |
| PKCγ | 20 | [1][5][6] |
| PKCδ | 100-200 | [2] |
| PKCε | 100-200 | [2] |
| PKCζ | ~6000 | Weak inhibitor[2] |
| GSK-3 (in lysates) | 360 | [7][8] |
| GSK-3β (immunoprecipitated) | 170 | [7][8] |
| p90RSK1 | 610 | [9] |
| p90RSK2 | 310 | [9] |
| p90RSK3 | 120 | [9] |
| Protein Kinase A | 2000 | [3] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line/Type | Assay | Concentration | Observed Effect |
| Platelets | Aggregation | 760 nM (IC50) | Inhibition of collagen-induced aggregation[5] |
| Swiss 3T3 cells | DNA Synthesis | 0-1 µM | Inhibition of DNA synthesis[5] |
| Adipocytes | GSK-3 Activity | 5 µM | Reduced GSK-3 activity to 25.1% of control[7] |
| PC3 cells | Exosome/Microvesicle Release | 10 µM | Inhibition of EMV release[5] |
| SNU-407 colon cancer cells | Cell Proliferation (MTT) | 1 µM | Inhibition of carbachol-stimulated proliferation[1] |
| Rat Chondrosarcoma (RCS) cells | Erk MAP Kinase Activation | Not specified | Abolished FGF2-mediated Erk activation[10] |
| Various cell types (including neurons) | Oxidant-induced Necrosis | Not specified | Protection from necrosis[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound. The molecular weight of this compound is 412.48 g/mol .
-
Under sterile conditions, dissolve the calculated amount of this compound powder in the appropriate volume of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation.[1]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor used.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: In Vitro Kinase Assay
This protocol outlines a general procedure to determine the inhibitory effect of this compound on a specific kinase activity, often using a radioactive label.[1]
Materials:
-
Purified kinase (e.g., PKC)
-
Kinase-specific substrate (e.g., histone H1 for PKC)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
This compound
-
Stop solution (e.g., trichloroacetic acid)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter to determine kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 4: Western Blotting for Phosphorylated Proteins
This protocol is used to analyze the phosphorylation status of downstream targets of PKC or other kinases inhibited by this compound.[12]
Materials:
-
Cells of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the protein of interest)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound and/or a stimulus (e.g., a PKC activator like PMA) for the desired time.
-
Wash cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MARCKS) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 3. This compound [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 8. The protein kinase C inhibitors this compound (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppresses fibroblast growth factor-mediated activation of Erk MAP kinase in chondrocytes by preventing Shp2 association with the Frs2 and Gab1 adaptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and V inhibit necrosis induced by oxidative stress in a variety of cells including neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Bisindolylmaleimide I in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide I, also known as GF109203X, is a highly potent and selective inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3] Its cell-permeable nature makes it an invaluable tool in high-throughput screening (HTS) for the discovery and development of novel therapeutics targeting signal transduction pathways.[4][5] This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns, focusing on its mechanism of action, quantitative data, and experimental workflows.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, targeting the catalytic domain of PKC.[6] It demonstrates significant selectivity for conventional PKC isoforms (α, βI, βII, γ) and some novel isoforms, while exhibiting substantially lower affinity for other kinases, rendering it a more specific tool than broader kinase inhibitors like staurosporine.[1][7] This selectivity is crucial for dissecting the specific roles of PKC in cellular processes.
Caption: PKC signaling pathway and the inhibitory action of this compound.
Data Presentation: Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound for various PKC isoforms, providing a clear comparison of its selectivity.
| Kinase Isoform | IC₅₀ (nM) |
| PKCα | 8 - 20[1][3][6] |
| PKCβI | 17[1][3][4] |
| PKCβII | 16[1][3][4] |
| PKCγ | 14 - 20[1][3] |
| PKCδ | 100 - 200[2] |
| PKCε | 12 - 200[2][6] |
| PKCζ | ~6000[2] |
Experimental Protocols
In Vitro Biochemical HTS Assay for PKC Inhibition
This protocol outlines a radiometric assay to quantify the inhibitory activity of compounds against a specific PKC isoform using this compound as a positive control.
Objective: To determine the IC₅₀ values of test compounds by measuring the inhibition of PKC-mediated phosphorylation of a substrate.
Caption: Experimental workflow for an in vitro PKC inhibition assay.
Methodology:
-
Compound Preparation: Serially dilute test compounds and this compound in DMSO, followed by a final dilution in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine the diluted compounds, a reaction mixture containing the PKC isoform, a suitable substrate (e.g., Myelin Basic Protein), and lipid activators (e.g., phosphatidylserine (B164497) and diacylglycerol).[1]
-
Kinase Reaction: Initiate the reaction by adding [γ-³²P]ATP and incubate the plate at 30°C for 10-15 minutes.
-
Reaction Termination: Stop the reaction by spotting an aliquot from each well onto P81 phosphocellulose paper.[8]
-
Washing: Wash the P81 papers multiple times with orthophosphoric acid to remove unincorporated [γ-³²P]ATP.[8]
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC₅₀ value.
Cell-Based HTS Assay for Antiproliferative Activity
This protocol describes an MTT assay to screen for compounds that inhibit the proliferation of cancer cells in a PKC-dependent manner, with this compound serving as a reference inhibitor.
Objective: To assess the cytostatic or cytotoxic effects of test compounds on a relevant cancer cell line.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., SNU-407 colon cancer cells) in 96-well plates and allow them to adhere overnight.[1]
-
Compound Treatment: After a period of serum starvation, treat the cells with various concentrations of test compounds and this compound for 48 hours.[1][7]
-
MTT Assay: Add MTT solution to each well and incubate for 3 hours at 37°C.[1][7]
-
Solubilization: Remove the medium and solubilize the formazan (B1609692) crystals in DMSO.[1][7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Normalize the results to vehicle-treated control cells and calculate the concentration required for 50% inhibition of cell proliferation (GI₅₀).
Applications in Drug Discovery
This compound is a critical tool in various stages of drug discovery:
-
Target Validation: Confirming the role of specific PKC isoforms in disease models.
-
Assay Development: Serving as a reliable positive control for HTS assay development and validation.
-
Lead Identification: Used in primary screens to identify novel small molecule inhibitors of PKC.
-
Selectivity Profiling: Acting as a benchmark for comparing the selectivity of newly identified kinase inhibitors.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleck.co.jp [selleck.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following Bisindolylmaleimide I Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide I (also known as GF 109203X or Gö 6850) is a potent, cell-permeable, and reversible inhibitor of protein kinase C (PKC) isoforms, with IC50 values in the nanomolar range for conventional (α, βI, βII, γ) and novel (δ, ε) PKC isoforms.[1][2] It acts as an ATP-competitive inhibitor at the catalytic domain of PKC.[3] While highly selective for PKC over other kinases like EGFR and PDGFR, it has also been shown to inhibit glycogen (B147801) synthase kinase-3 (GSK-3).[4][5][6] This inhibition of key signaling molecules makes this compound a valuable tool for studying cellular processes such as proliferation, apoptosis, and cell cycle regulation.
Flow cytometry is a powerful technique for single-cell analysis and is ideally suited for elucidating the effects of compounds like this compound on cell populations. This document provides detailed protocols for assessing apoptosis and cell cycle distribution using flow cytometry after treating cells with this compound.
Mechanism of Action
This compound primarily functions by inhibiting PKC, a family of serine/threonine kinases that play crucial roles in various signal transduction pathways. By blocking PKC activity, this compound can modulate downstream signaling cascades, including the MAPK/Erk and PI3K/Akt pathways, which are critical for cell survival and proliferation.[7][8][9] Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis.
Additionally, the off-target inhibition of GSK-3 by this compound can also influence cellular outcomes, as GSK-3 is involved in a multitude of cellular processes, including metabolism, cell fate, and survival.[4][5]
Signaling Pathways Affected by this compound
dot
Caption: Signaling pathways affected by this compound.
Application 1: Analysis of Apoptosis Induction
The induction of apoptosis is a key outcome of inhibiting pro-survival signaling pathways. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect and quantify apoptosis.[10] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity, allowing the influx of PI, which intercalates with DNA.[11]
Experimental Protocol: Apoptosis Assay
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows for exponential growth during the treatment period.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) and an untreated control.[12]
-
Incubation: Incubate the cells for a desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected medium.[10]
-
Suspension cells: Collect the cells directly from the culture flask.[10]
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[13]
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]
-
-
Flow Cytometry Analysis:
Data Presentation: Apoptosis Analysis
The following table illustrates a hypothetical dose-response effect of this compound on apoptosis in a cancer cell line after 48 hours of treatment.
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Vehicle Control (DMSO) | 94.8 ± 2.5 | 2.8 ± 0.6 | 2.4 ± 0.5 |
| This compound (0.1 µM) | 85.6 ± 3.2 | 8.1 ± 1.1 | 6.3 ± 0.9 |
| This compound (1 µM) | 62.3 ± 4.5 | 25.4 ± 2.8 | 12.3 ± 1.7 |
| This compound (10 µM) | 25.1 ± 3.9 | 50.7 ± 5.1 | 24.2 ± 3.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow: Apoptosis Assay
dot
Caption: Experimental workflow for apoptosis analysis.
Application 2: Cell Cycle Analysis
Inhibition of cell cycle progression is another expected outcome of treating cells with inhibitors of pro-proliferative signaling pathways. Propidium iodide (PI) staining followed by flow cytometry is a widely used method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16] PI stoichiometrically binds to DNA, and thus the fluorescence intensity is directly proportional to the DNA content.[16][17]
Experimental Protocol: Cell Cycle Analysis
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Ice-cold 70% Ethanol (B145695)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the Apoptosis Assay protocol.
-
Cell Harvesting: Harvest cells as described in step 4 of the Apoptosis Assay protocol.
-
Washing: Wash the cells once with cold PBS.[14]
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.[14]
-
Gate out debris and aggregates to analyze the DNA content histogram.
-
Data Presentation: Cell Cycle Analysis
The following table illustrates a hypothetical dose-dependent effect of this compound on the cell cycle distribution of a cancer cell line after 24 hours of treatment.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.1 |
| Vehicle Control (DMSO) | 54.9 ± 3.1 | 30.5 ± 2.2 | 14.6 ± 1.3 |
| This compound (0.1 µM) | 65.2 ± 3.5 | 22.3 ± 2.5 | 12.5 ± 1.4 |
| This compound (1 µM) | 78.9 ± 4.1 | 10.8 ± 1.8 | 10.3 ± 1.2 |
| This compound (10 µM) | 85.1 ± 4.8 | 5.6 ± 1.1 | 9.3 ± 1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow: Cell Cycle Analysis
dot
Caption: Experimental workflow for cell cycle analysis.
Conclusion
This compound is a powerful pharmacological tool for investigating PKC- and GSK-3-mediated signaling pathways. The protocols outlined in these application notes provide a robust framework for quantifying the effects of this compound on apoptosis and cell cycle progression using flow cytometry. The provided data tables and workflows serve as a guide for experimental design and data presentation. These methods are essential for researchers in academic and industrial settings focused on cancer biology and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound suppresses fibroblast growth factor-mediated activation of Erk MAP kinase in chondrocytes by preventing Shp2 association with the Frs2 and Gab1 adaptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes: Bisindolylmaleimide I for Immunoprecipitation Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide I, also known as GF109203X or Gö 6850, is a highly potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3][4] Structurally similar to staurosporine, it functions as a reversible, ATP-competitive inhibitor, making it an invaluable tool for dissecting PKC-mediated signaling pathways.[1][4][5] Its high selectivity for PKC isoforms over other kinases like EGFR, PDGFR, and the insulin (B600854) receptor allows for targeted investigation of PKC's role in various cellular processes.[3][5][6] These application notes provide comprehensive protocols for utilizing this compound in immunoprecipitation kinase assays, a powerful technique for studying the activity of a specific kinase isolated from a complex cellular environment.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of PKC.[4][5] It shows high affinity for classical (PKCα, βI, βII, γ) and novel (PKCδ, ε) PKC isoforms.[4][7] While highly selective, it is crucial to note that at higher concentrations, this compound can exhibit off-target effects and inhibit other kinases, such as Glycogen (B147801) Synthase Kinase-3 (GSK-3) and p90 Ribosomal S6 Kinase (p90RSK).[6][8][9] Therefore, conducting thorough dose-response experiments is essential for accurate interpretation of results.[6]
Data Presentation
The inhibitory activity of this compound against various protein kinases is summarized below. These values highlight its potent and selective inhibition of PKC isoforms.
| Kinase Target | IC50 (nM) | Assay Conditions |
| PKCα | 20 | Cell-free assay[2][3][5] |
| PKCβI | 17 | Cell-free assay[2][3][5] |
| PKCβII | 16 | Cell-free assay[2][3][5] |
| PKCγ | 20 | Cell-free assay[2][3][5] |
| PKCα | 8 | In vitro kinase assay (50 µM ATP)[9] |
| PKCε | 12 | In vitro kinase assay (50 µM ATP)[9] |
| GSK-3 (in cell lysates) | 360 | In vitro assay[4][8][10] |
| GSK-3β (immunoprecipitated) | 170 | In vitro assay[4][8][10] |
| RSK1 | 610 | In vitro kinase assay (50 µM ATP)[9] |
| RSK2 | 310 | In vitro kinase assay (50 µM ATP)[9] |
| RSK3 | 120 | In vitro kinase assay (50 µM ATP)[9] |
Signaling Pathway Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 8. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 9. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The protein kinase C inhibitors this compound (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Stability of Bisindolylmaleimide I Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide I, also known as GF109203X or Gö 6850, is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms, making it a valuable tool in signal transduction research and a potential candidate for drug development in areas such as oncology.[1][2] As a competitive inhibitor of the ATP-binding site of PKC, its efficacy in experimental settings is paramount.[3][4] The integrity and stability of this compound solutions are critical for reproducible and reliable experimental outcomes. This document provides a comprehensive overview of the long-term stability of this compound solutions, including storage recommendations, and detailed protocols for preparing and assessing the stability of these solutions.
Mechanism of Action and Signaling Pathway
This compound is a highly selective, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) with IC50 values in the nanomolar range for conventional PKC isoforms (α, βI, βII, γ).[1][2][5] It also shows activity against other kinases, such as Glycogen Synthase Kinase-3 (GSK-3), at higher concentrations.[5][6][7] The primary mechanism of action involves competitive inhibition at the ATP-binding site of PKC, thereby preventing the phosphorylation of its downstream substrates. This inhibition affects numerous cellular processes, including proliferation, differentiation, and apoptosis.
References
Troubleshooting & Optimization
Troubleshooting Bisindolylmaleimide I off-target effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the off-target effects of Bisindolylmaleimide I (also known as GF109203X).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and what is its primary target?
A1: this compound (GF109203X) is a potent, cell-permeable, and reversible ATP-competitive inhibitor of Protein Kinase C (PKC).[1][2] It is highly selective for the conventional PKC isoforms α, βI, βII, and γ, with IC50 values in the low nanomolar range.[1][3][4] It is considered more selective for PKC than broader kinase inhibitors like staurosporine.[1]
Q2: I'm observing a phenotype that doesn't align with PKC inhibition. What could be the cause?
A2: This is a common indicator of an off-target effect. While this compound is selective, at higher concentrations it can inhibit other kinases. The most well-documented off-target is Glycogen (B147801) Synthase Kinase-3 (GSK-3), which is inhibited at concentrations approximately 10-20 times higher than those required for PKC inhibition.[5][6] Other potential off-targets include p90 Ribosomal S6 Kinase (p90RSK) and Ste20-related kinase.[7][8] The observed phenotype may be a result of inhibiting one or more of these secondary targets.[9]
Q3: My results are inconsistent across different experiments or cell lines. What should I check?
A3: Inconsistent results can stem from several factors:
-
Compound Stability: Ensure your this compound stock solution, typically dissolved in DMSO, is fresh and has been stored correctly (lyophilized at -20°C, desiccated; in solution at -20°C for no more than 2 months) to prevent degradation.[4][10]
-
Cellular Context: The expression levels of both on-target PKC isoforms and potential off-targets like GSK-3 can vary significantly between different cell lines.[10][11] It is advisable to confirm the expression of your target protein in your specific cell model.
-
Experimental Conditions: Maintain consistency in cell density, passage number, and treatment duration to ensure reproducibility.[9]
Q4: How can I confirm that my observed effect is due to on-target PKC inhibition and not an off-target effect?
A4: Several validation strategies are crucial for attributing a phenotype to a specific target[9][10]:
-
Use a Minimal Effective Concentration: Perform a dose-response curve to determine the lowest concentration of this compound that yields the desired on-target effect. Using concentrations significantly above the IC50 for PKC increases the likelihood of engaging off-targets.[9]
-
Use a Negative Control: Use Bisindolylmaleimide V, a structurally related analog that is inactive against PKC.[6][12] This helps to rule out effects caused by the chemical scaffold itself.
-
Genetic Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to specifically knock down the PKC isoform you believe is responsible for the phenotype. If the phenotype is mimicked by the genetic knockdown, it provides strong evidence for an on-target effect.[10]
-
Rescue Experiments: In a cell line where the target PKC isoform has been knocked out, introduce a mutated version of the PKC isoform that is resistant to this compound. If the inhibitor's effect is lost in these cells, it confirms the phenotype is on-target.[9][10]
Q5: I'm observing unexpected cell toxicity. What steps can I take?
A5: Unexpected toxicity may be due to the inhibition of an off-target kinase essential for cell survival.[11] First, perform a dose-response experiment to distinguish between generalized toxicity and a specific pharmacological effect. If toxicity occurs at concentrations needed for PKC inhibition, consider testing a structurally distinct PKC inhibitor to see if the toxicity is recapitulated.[11] Additionally, the use of the inactive analog Bisindolylmaleimide V can help determine if the toxicity is a non-specific effect of the compound.[12]
Inhibitor Selectivity Profile
The following table summarizes the inhibitory potency (IC50) of this compound against its primary targets and key known off-targets. Note that concentrations required to inhibit off-targets are significantly higher than for primary PKC targets.
| Target Kinase | IC50 (in vitro) | Selectivity vs. PKCα | Reference(s) |
| Primary Targets | |||
| PKCα | 20 nM | 1x | [1][2][3] |
| PKCβI | 17 nM | ~1.2x | [1][2][3] |
| PKCβII | 16 nM | ~1.3x | [1][2][3] |
| PKCγ | 20 nM | 1x | [1][2][3] |
| PKCδ | 100-200 nM | ~5-10x less potent | [4] |
| PKCε | 100-200 nM | ~5-10x less potent | [4] |
| PKCζ | ~6000 nM (6 µM) | ~300x less potent | [4] |
| Known Off-Targets | |||
| GSK-3β (immunoprecipitated) | 170-190 nM | ~8.5-9.5x less potent | [5][6] |
| GSK-3 (in cell lysate) | 360 nM | ~18x less potent | [5][6] |
| p90RSK | Inhibition observed | Potency comparable to PKC in some assays | [7] |
| p70S6K | No inhibition in intact cells | Not a significant off-target in cells | [13] |
Key Experimental Protocols
Protocol 1: Western Blotting to Confirm On-Target Engagement
This protocol allows you to verify that this compound is inhibiting PKC signaling in your cells by measuring the phosphorylation of a known downstream PKC substrate.
Methodology:
-
Cell Seeding: Plate your cells at a desired density in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): Depending on the pathway, you may need to serum-starve the cells for 18-24 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat cells with a range of this compound concentrations (e.g., 10 nM to 5 µM) for 30-60 minutes. Include a DMSO vehicle control.
-
Pathway Stimulation: Stimulate the PKC pathway using an appropriate agonist (e.g., Phorbol 12-myristate 13-acetate - PMA) for the recommended time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a phosphorylated PKC substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
Protocol 2: Cell Viability Assay (MTT)
This protocol is used to determine the cytotoxic effects of this compound and to establish a therapeutic window for your experiments.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[1]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (and a DMSO vehicle control). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[1]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A background reading at 690 nm can be subtracted for greater accuracy.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Visualizations
Signaling Pathways and Troubleshooting Logic
Caption: On-target (PKC) and off-target (GSK-3β) pathways affected by this compound.
Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 5. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 6. The protein kinase C inhibitors this compound (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound and V inhibit necrosis induced by oxidative stress in a variety of cells including neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Specificity of action of bisindolylmaleimide protein kinase C inhibitors: do they inhibit the 70kDa ribosomal S6 kinase in cardiac myocytes? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bisindolylmaleimide I in Primary Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Bisindolylmaleimide I in primary cell culture. This resource offers troubleshooting advice and frequently asked questions (FAQs) to mitigate cytotoxicity and ensure the generation of reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (also known as GF109203X or Gö 6850) is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the catalytic domain of PKC, which prevents the phosphorylation of downstream substrates.[1] It exhibits high selectivity for conventional PKC isoforms (α, βI, βII, γ).[2]
Q2: What are the known off-target effects of this compound?
A primary off-target effect of this compound is the inhibition of Glycogen Synthase Kinase-3 (GSK-3).[3][4] This inhibition should be considered when interpreting experimental results, as GSK-3 is a key regulator of numerous cellular processes, including cell survival and apoptosis.[3][4] At higher concentrations, like many kinase inhibitors, it may exhibit broader off-target effects.
Q3: How should I prepare and store a stock solution of this compound?
This compound is typically supplied as a lyophilized powder and is soluble in DMSO.[2] To prepare a stock solution (e.g., 10 mM), reconstitute the powder in an appropriate volume of high-quality, anhydrous DMSO.[2] Store the stock solution in aliquots at -20°C to avoid multiple freeze-thaw cycles.[2] DMSO stock solutions are generally stable for up to two months at -20°C.[2]
Q4: What is a typical working concentration for this compound in primary cells?
The optimal working concentration of this compound can vary significantly depending on the primary cell type, the specific experimental endpoint, and the incubation time. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Based on available data, concentrations can range from the low nanomolar to the low micromolar range. For example, in adult rat ventricular myocytes, significant inhibition of p90RSK (an off-target) was observed at concentrations ≥ 3 µM.[5][6]
Q5: What are the potential impacts of this compound on primary neuron viability?
The effects of this compound on primary neurons can be complex. It has been shown to protect neurons from oxidant-induced necrosis.[1] However, chronic application of this compound may induce neurotoxicity.[1] It has also been observed to block apoptosis in cerebellar granule cells at a concentration of 10 µM.[3]
Troubleshooting Guide: Addressing Cytotoxicity in Primary Cells
Issue 1: High levels of cell death observed after treatment with this compound.
Primary cells are often more sensitive to chemical treatments than immortalized cell lines. High cytotoxicity can stem from several factors, including inhibitor concentration, solvent toxicity, and off-target effects.
| Potential Cause | Troubleshooting Steps |
| Concentration is too high | - Perform a thorough dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type. Start with a low concentration (e.g., low nanomolar range) and titrate upwards. - Use the lowest effective concentration that achieves the desired level of PKC inhibition to minimize off-target effects and cytotoxicity. |
| Solvent (DMSO) toxicity | - Ensure the final DMSO concentration in your cell culture medium is below 0.1%. Primary cells can be particularly sensitive to DMSO. - Include a vehicle control (medium with the same concentration of DMSO as the treated wells) in all experiments to account for any solvent-induced effects. |
| Compound precipitation | - Visually inspect the culture medium for any precipitates after adding the this compound working solution. - If precipitation is observed, consider reducing the final concentration of the inhibitor. - Always prepare fresh dilutions from the stock solution for each experiment. |
| Off-target effects | - Be mindful of the known off-target inhibition of GSK-3. Depending on the cellular context, inhibition of GSK-3 can have pro- or anti-apoptotic effects. - If unexpected cytotoxicity is observed, consider if GSK-3 inhibition could be a contributing factor in your specific primary cell type. |
| Extended incubation time | - Primary cells may not tolerate long-term exposure to inhibitors. - Optimize the incubation time to the shortest duration necessary to observe the desired biological effect. |
Issue 2: Inconsistent results between experiments.
Variability in results when using this compound in primary cells can arise from several sources.
| Potential Cause | Troubleshooting Steps |
| Variability in primary cell health | - Ensure consistent isolation and culture procedures for your primary cells. Their health and confluency at the time of treatment can significantly impact their response. - Use cells from a consistent passage number if applicable. |
| Inhibitor degradation | - Prepare fresh working solutions of this compound for each experiment from frozen aliquots of the stock solution. - Avoid repeated freeze-thaw cycles of the stock solution.[2] |
| Inconsistent experimental setup | - Maintain consistency in all experimental parameters, including cell seeding density, incubation times, and media formulations. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary and major off-target kinases.
Table 1: Inhibitory Potency of this compound against Protein Kinase C (PKC) Isoforms
| PKC Isoform | IC₅₀ (nM) |
| PKCα | 20[2] |
| PKCβI | 17[2] |
| PKCβII | 16[2] |
| PKCγ | 20[2] |
Data from in vitro cell-free assays.
Table 2: Inhibitory Potency of this compound against Off-Target Kinases
| Kinase | Cell/Assay Type | IC₅₀ (nM) |
| GSK-3 | Rat epididymal adipocyte lysates | 360 |
| GSK-3β | Immunoprecipitates from rat epididymal adipocytes | 170 |
| p90RSK1 | In vitro kinase assay | 610[5] |
| p90RSK2 | In vitro kinase assay | 310[5] |
| p90RSK3 | In vitro kinase assay | 120[5] |
Key Experimental Protocols
Protocol 1: Determining Cytotoxicity using an MTT Assay in Primary Adherent Cells (e.g., HUVECs, Primary Fibroblasts)
This protocol provides a framework for assessing the cytotoxic effects of this compound on primary adherent cells.
Materials:
-
Primary adherent cells of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Include a "vehicle control" (medium with DMSO only) and a "no treatment" control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control media to the respective wells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Protocol 2: Western Blot Analysis of PKC and GSK-3 Pathway Inhibition
This protocol allows for the assessment of this compound's inhibitory effect on the phosphorylation of downstream targets of PKC and GSK-3.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO, sterile
-
PBS, sterile
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MARCKS for PKC activity, anti-phospho-GSK-3α/β (Ser21/9) for GSK-3 inhibition, and corresponding total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture primary cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the optimized duration.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer. For adherent cells, scrape the cells off the plate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and load onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of the target proteins. Normalize phosphorylated protein levels to total protein levels.
-
Visualizations
Caption: Inhibition of the PKC signaling pathway by this compound.
Caption: Off-target inhibition of the GSK-3 signaling pathway by this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. GSK3 Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
Optimizing Bisindolylmaleimide I Concentration: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the experimental concentration of Bisindolylmaleimide I (GF109203X), a potent and selective inhibitor of Protein Kinase C (PKC). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical data presented in a clear, accessible format to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1][2][3] It functions as an ATP-competitive inhibitor, binding to the catalytic domain of PKC and preventing the transfer of phosphate (B84403) from ATP to its substrates.[4][5] This action blocks the downstream signaling cascades mediated by PKC. It displays high selectivity for conventional (α, βI, βII, γ) and novel (δ, ε) PKC isoforms over atypical (ζ) isoforms and other kinases like EGFR and PDGFR.[6][7]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: For cellular assays, a common starting concentration range is 0.2 µM to 10 µM.[1][3][7] The optimal concentration is highly dependent on the specific cell line, the PKC isoform of interest, and the experimental endpoint. A dose-response experiment is crucial to determine the most effective concentration for your specific system.[8]
Q3: I am observing no effect or a weaker-than-expected effect in my experiment. What are the possible causes?
A3: Several factors could contribute to a lack of efficacy:
-
Suboptimal Concentration: The concentration used may be too low for your specific cell type or experimental conditions. It is recommended to perform a dose-response analysis to determine the optimal concentration.[8]
-
Compound Instability: this compound solutions, especially in aqueous media, should be prepared fresh. Stock solutions in DMSO should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[6][9]
-
High ATP Concentration: In cell-based assays, the high intracellular ATP concentration can compete with this compound, necessitating higher inhibitor concentrations compared to in vitro assays.[10]
-
Cell Permeability: While generally cell-permeable, differences in membrane composition between cell lines could affect uptake.
Q4: My experimental results are inconsistent. What could be the reason?
A4: Inconsistent results can arise from:
-
Compound Degradation: Ensure proper storage of the compound as a lyophilized powder at -20°C and use freshly prepared solutions.[7][8]
-
Solubility Issues: this compound is poorly soluble in water.[6] Ensure it is fully dissolved in a suitable solvent like DMSO before further dilution in aqueous media.[7][11][12]
-
Off-Target Effects: At higher concentrations, this compound can inhibit other kinases, such as Glycogen Synthase Kinase-3 (GSK-3).[1][2][11][13] Consider these potential off-target effects when interpreting your data.
Q5: How can I confirm that the observed effects are due to PKC inhibition?
A5: To validate that the experimental outcome is a direct result of PKC inhibition, consider the following controls:
-
Use a Structurally Different PKC Inhibitor: Employing another PKC inhibitor with a different chemical structure can help confirm that the observed phenotype is due to PKC inhibition and not an artifact of the specific compound.[8]
-
Negative Control Compound: Use a structurally similar but inactive analog, such as Bisindolylmaleimide V, which is a very weak inhibitor of PKC.[14][15]
-
Target Knockdown/Knockout: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the specific PKC isoform you are targeting.[8]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No or weak inhibitory effect | Insufficient concentration. | Perform a dose-response experiment to determine the IC50 in your system. |
| Compound degradation. | Prepare fresh stock solutions in DMSO and store properly at -20°C or -80°C in aliquots.[6][7][9] | |
| High intracellular ATP. | Increase the inhibitor concentration for cell-based assays compared to in vitro assays.[10] | |
| Inconsistent results | Compound precipitation in media. | Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).[12] Prepare working solutions by stepwise dilution into pre-warmed media.[12] |
| Off-target effects. | Review known off-targets of this compound, such as GSK-3.[11][13] Use orthogonal approaches like a structurally different inhibitor or genetic knockdown to validate findings.[8] | |
| Cell toxicity observed | High DMSO concentration. | Keep the final DMSO concentration in the cell culture medium below 0.5%.[12] |
| High inhibitor concentration. | Determine the cytotoxic concentration of the inhibitor using a cell viability assay (e.g., MTT). |
Quantitative Data Summary
The inhibitory potency of this compound varies across different PKC isoforms and experimental setups.
Table 1: In Vitro Inhibitory Activity of this compound against PKC Isoforms
| PKC Isoform | IC50 (nM) |
| PKCα | 20[1][2][6] |
| PKCβI | 17[1][2][6] |
| PKCβII | 16[1][2][6] |
| PKCγ | 20[1][2][6] |
| PKCδ | 100-200[7][16] |
| PKCε | 100-200[7][16] |
| PKCζ | ~6000[7][16] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line/System | Effect | Concentration | Reference |
| SNU-407 colon cancer cells | Reduction of carbachol-stimulated ERK1/2 activation and proliferation | 1 µM | [6] |
| Swiss 3T3 cells | Inhibition of DNA synthesis | 0-1 µM | [1][3] |
| Adipocytes | Reduction of GSK-3 activity | 5 µM | [1][3][13] |
| PC3 cells | Inhibition of exosome and microvesicle release | 10 µM | [1][3] |
| Human Platelets | Inhibition of collagen-induced aggregation | IC50: 760 nM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
100% sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to reach room temperature before opening.
-
To prepare a 10 mM stock solution, reconstitute 1 mg of the powder in 0.24 mL of DMSO.[7]
-
Vortex gently until the powder is completely dissolved. Brief warming at 37°C can aid dissolution.[12]
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7]
-
Store the aliquots at -20°C or -80°C for long-term stability.[6][7]
Protocol 2: Dose-Response Experiment in a Cell-Based Assay (e.g., MTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. A common range to test is 0.1 µM to 20 µM.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is constant and non-toxic (e.g., ≤ 0.5%).[12]
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.[17]
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing Pathways and Workflows
PKC Signaling Pathway and Inhibition
Caption: PKC signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Concentration Optimization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 14. This compound and V inhibit necrosis induced by oxidative stress in a variety of cells including neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. This compound (GF-109203X) (#37969) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 17. benchchem.com [benchchem.com]
Bisindolylmaleimide I solubility issues and how to solve them
Welcome to the technical support center for Bisindolylmaleimide I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and common experimental issues encountered with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Troubleshooting Guide
This guide addresses common problems related to this compound solubility and stability during experimental workflows.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer (e.g., PBS, cell culture media) | 1. Poor aqueous solubility: this compound is a hydrophobic compound and will precipitate when the concentration in the aqueous medium exceeds its solubility limit.[1] 2. High final concentration: The desired experimental concentration may be too high for the aqueous environment. | 1. Optimize Final DMSO Concentration: Keep the final DMSO concentration in your aqueous medium as low as possible (ideally ≤ 0.5%) to minimize solvent-induced toxicity while maintaining solubility.[1] 2. Lower the Final Concentration: If your experiment allows, reduce the final working concentration of this compound. 3. Pre-warm the Aqueous Medium: Gently warm your cell culture medium or buffer to 37°C before adding the this compound stock solution.[1] 4. Use a Co-solvent Formulation: For challenging applications, consider using a co-solvent system such as PEG300 and Tween 80.[2][3] |
| Cloudiness or precipitate formation in the stock solution (DMSO) | 1. Hygroscopic DMSO: DMSO can absorb moisture from the air, which reduces the solubility of hydrophobic compounds.[2] 2. Incomplete initial dissolution: The compound may not have been fully dissolved when the stock solution was prepared. | 1. Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare your stock solution.[2] 2. Ensure Complete Dissolution: Use vortexing and, if necessary, gentle warming or sonication to ensure the compound is fully dissolved in DMSO.[4] |
| Inconsistent experimental results | Variable compound concentration due to precipitation: If the compound is not fully dissolved or precipitates out of solution during the experiment, the actual concentration exposed to the cells will be lower and inconsistent. | 1. Visually Inspect for Precipitation: Before adding the treatment to your cells, carefully inspect the solution for any visible precipitate. 2. Prepare Fresh Working Solutions: Prepare the final working solution of this compound in your aqueous medium immediately before use. Do not store diluted aqueous solutions.[2] 3. Filter Sterilization (with caution): You can filter the final working solution through a 0.22 µm syringe filter to remove any precipitate. However, be aware that this may reduce the final concentration of the dissolved compound. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[5][6] It is sparingly soluble in aqueous buffers.[1] For cell culture experiments, it is highly recommended to prepare a concentrated stock solution in 100% anhydrous DMSO.[2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a 10 mM stock solution, for example, you can reconstitute 1 mg of this compound powder in 0.24 mL of DMSO.[5][6] It is crucial to ensure the compound is fully dissolved, which may require vortexing and gentle warming. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[5][6]
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, with many protocols recommending 0.1% or lower.[1] The sensitivity to DMSO can vary between cell lines, so it is essential to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.
Q4: How does this compound's inhibition of Protein Kinase C (PKC) affect cellular signaling?
A4: By inhibiting specific isoforms of PKC (α, β, γ, δ, and ε), this compound can modulate major signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.[7][8] Inhibition of these pathways can impact various cellular processes, including cell proliferation, differentiation, and apoptosis.[1]
Q5: What should I do if I observe a precipitate in my cell culture media after adding this compound?
A5: It is not recommended to use cell culture media with a visible precipitate, as the actual concentration of the dissolved compound will be unknown and lower than intended. You should discard the solution and troubleshoot the dissolution procedure by following the steps outlined in the troubleshooting guide, such as lowering the final concentration, pre-warming the media, or using a co-solvent system.
Data Presentation
Solubility Data for this compound
| Solvent | Concentration | Notes |
| DMSO | 10 mg/mL[5][6][9] | High solubility.[5][6][9] Use anhydrous DMSO for best results.[2] |
| 26.67 mg/mL (64.66 mM)[3] | Sonication is recommended to achieve this concentration.[3] | |
| 82 mg/mL (198.79 mM)[2] | Use fresh, non-hygroscopic DMSO.[2] | |
| DMF | 10 mg/mL[5][6] | Good alternative to DMSO.[5][6] |
| Ethanol | 1 mg/mL[2] | Limited solubility. |
| Water | Insoluble[2] | |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL | Sparingly soluble in aqueous buffers. |
Stability and Storage of this compound
| Form | Storage Temperature | Stability |
| Lyophilized Powder | -20°C (desiccated) | 24 months[5][6] |
| In DMSO Solution | -20°C | Up to 2 months[5][6] |
| -80°C | Up to 1 year[3] |
Note: It is highly recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.[5][6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 412.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh 1 mg of this compound powder.
-
Dissolution: Add 0.24 mL of anhydrous DMSO to the vial containing the powder.[5][6]
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate for a few minutes.
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Advanced Dissolution Using a Co-solvent System (for in vivo or challenging in vitro applications)
This protocol is adapted from methods used for other hydrophobic compounds and may require optimization for your specific application.[2][3]
Materials:
-
This compound stock solution in DMSO (e.g., 33 mg/mL)[2]
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Sterile tubes
-
Vortex mixer
Procedure (for a 1 mL final working solution): [2]
-
To a sterile tube, add 400 µL of PEG300.
-
Add 50 µL of the 33 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and vortex until clear.
-
Add 500 µL of sterile saline or PBS to bring the final volume to 1 mL. Mix thoroughly.
-
This solution should be used immediately for optimal results.[2]
Protocol 3: General Guideline for Dissolution using Sonication
Sonication can be a useful technique to aid in the dissolution of this compound, particularly if you observe particulate matter in your stock or working solutions.[4]
Materials:
-
Vial containing this compound in solvent
-
Ultrasonic water bath or probe sonicator
-
Ice bath
Procedure:
-
Place the vial containing the solution in an ice bath to prevent overheating during sonication.
-
If using a water bath sonicator, place the vial in the bath and sonicate for 5-10 minute intervals.[4]
-
If using a probe sonicator, use short pulses (e.g., 10-20 seconds on, followed by a rest period) to prevent excessive heating.
-
After each sonication interval, visually inspect the solution for dissolution.
-
Repeat the sonication steps until the compound is fully dissolved.
Visualizations
Signaling Pathway of this compound Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | PKC | PDGFR | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Crosstalk between PKCα and PI3K/AKT Signaling Is Tumor Suppressive in the Endometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. PKC pathway and ERK/MAPK pathway are required for induction of cyclin D1 and p21Waf1 during 12-o-tetradecanoylphorbol 13-acetate-induced differentiation of myeloleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Downregulating PKC delta provides a PI3K/Akt-independent survival signal that overcomes apoptotic signals generated by c-Src overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of protein kinase C subtypes alpha, gamma, delta, epsilon, zeta, and eta by tumor-promoting and nontumor-promoting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Bisindolylmaleimide I Protocols for Specific Cell Types
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Bisindolylmaleimide I (GF109203X), a potent and selective inhibitor of Protein Kinase C (PKC). Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to help refine your experimental design for specific cell types.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cell-permeable, ATP-competitive inhibitor of Protein Kinase C (PKC).[1][2] It exhibits high selectivity for conventional PKC isoforms (α, βI, βII, γ) and some novel isoforms (δ, ε), while being a weak inhibitor of atypical PKCζ.[3][4] By binding to the ATP-binding site of the kinase domain, it prevents the phosphorylation of downstream PKC substrates.[2]
Q2: What is the most significant off-target effect of this compound?
A2: The most well-documented off-target effect of this compound is the inhibition of Glycogen (B147801) Synthase Kinase-3 (GSK-3).[5][6] This is an important consideration when interpreting experimental data, as GSK-3 is a key regulator of numerous cellular processes.
Q3: How can I be sure my observed phenotype is due to PKC inhibition and not off-target effects?
A3: To confirm the specificity of your results, consider the following control experiments:
-
Employ a negative control: Bisindolylmaleimide V is a structurally similar analog that is largely inactive against PKC and can be used to control for off-target effects.[7][8]
-
Perform target knockdown/knockout: Using techniques like siRNA or CRISPR/Cas9 to deplete specific PKC isoforms can help validate that the observed phenotype is on-target.
-
Rescue experiments: In a PKC knockdown or knockout background, expressing a resistant mutant of the target PKC that is not inhibited by this compound can confirm on-target engagement if the phenotype is reversed.
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound is soluble in DMSO and DMF.[3][4] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution (e.g., 10 mM). Stock solutions should be stored at -20°C for up to 2-6 months.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Q5: What is a typical working concentration for this compound in cell culture?
A5: The effective concentration of this compound is highly cell-type dependent and can range from the low nanomolar to the micromolar range. For in vivo cellular assays, the IC50 for PKC is typically between 0.2-2 µM.[4] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results | Off-target effects | 1. Review the known off-targets of this compound, particularly GSK-3.[6] 2. Perform a dose-response experiment to use the lowest effective concentration. 3. Validate findings with a structurally different PKC inhibitor or PKC isoform-specific siRNA. |
| Compound degradation | 1. Ensure proper storage of the compound at -20°C and protected from light. 2. Prepare fresh stock solutions in high-quality, anhydrous DMSO.[2] 3. Avoid multiple freeze-thaw cycles by preparing aliquots.[4] | |
| Cellular context | 1. Confirm the expression of the target PKC isoform in your cell line via Western Blot. 2. Be aware that the expression levels of on- and off-targets can vary between cell lines. | |
| Difficulty confirming on-target engagement in cells | Insufficient target inhibition at the concentration used | 1. Perform a dose-response analysis and monitor the phosphorylation of a known downstream PKC substrate (e.g., MARCKS). 2. Increase the pre-incubation time with the inhibitor before stimulation. |
| Antibody issues in downstream analysis (e.g., Western Blot) | 1. Validate your primary antibodies for specificity using positive and negative controls. 2. Include a loading control to ensure equal protein loading. | |
| High levels of cell death observed after treatment | Concentration is too high | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Start with a lower concentration range. 2. Reduce the incubation time. |
| Off-target cytotoxicity | 1. Use the lowest effective concentration to minimize off-target effects. 2. Consider using a more selective PKC inhibitor if off-target effects are suspected to cause cytotoxicity. | |
| Compound precipitation | 1. Ensure the compound is fully dissolved in the culture medium. 2. Visually inspect the medium for any precipitates after adding the inhibitor. 3. The final DMSO concentration in the culture medium should typically be ≤ 0.1% to avoid solvent-induced cytotoxicity. |
Data Presentation
Table 1: Inhibitory Activity of this compound Against Various Kinases
| Kinase Target | IC50 | Assay Conditions |
| PKCα | 20 nM[1] | Cell-free assay |
| PKCβI | 17 nM[1] | Cell-free assay |
| PKCβII | 16 nM[1] | Cell-free assay |
| PKCγ | 20 nM[1] | Cell-free assay |
| PKC (in vivo) | 0.2 - 2 µM[4] | Cellular assay |
| GSK-3 (in vitro) | 360 nM[6] | Cell lysate assay |
| GSK-3β (in vitro) | 170 nM | Immunoprecipitate assay |
Table 2: Application of this compound in Various Cell Lines
| Cell Line/Type | Application | Effective Concentration | Incubation Time | Outcome | Reference |
| SNU-407 (colon cancer) | Inhibition of proliferation (MTT assay) | 1 µM | 48 hours | Reduced carbachol-stimulated proliferation | [2] |
| RAW264.7 (macrophage) | Protection against cytotoxicity | IC50 = 1.5 µM | 24 hours | Protection against Bacillus anthracis lethal toxin | [2] |
| A549 & H1299 (lung cancer) | Inhibition of cell viability (MTT assay) | 0.2 - 1.0 µM | 24 hours | Dose-dependent decrease in cell viability | [9] |
| Human T-cells | Inhibition of activation and proliferation | 30 - 150 nM (IC50) | Not specified | Prevention of T-cell activation | [10] |
Experimental Protocols
Protocol 1: Western Blot Analysis for PKC Substrate Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation of a known PKC substrate.
1. Cell Culture and Treatment:
- Plate cells at a density that will ensure they are in a logarithmic growth phase (70-80% confluency) at the time of treatment.
- Prepare a 10 mM stock solution of this compound in DMSO and store it in aliquots at -20°C.
- On the day of the experiment, dilute the stock solution in pre-warmed cell culture media to the desired final concentrations. Typical working concentrations range from 0.1 µM to 10 µM.
- Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
- Pre-treat cells with this compound or vehicle for 30 minutes to 1 hour before stimulating with a PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA) if required.
2. Protein Extraction (Cell Lysis):
- After treatment, place the culture dish on ice and wash the cells once with ice-cold PBS.
- Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
- Incubate the lysate on ice for 30 minutes with periodic vortexing.
- Clarify the lysate by centrifuging at ~14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Western Blot Analysis:
- Determine the protein concentration of each lysate using a standard method like the BCA assay.
- Denature equal amounts of protein (typically 15-30 µg) by boiling in SDS-PAGE sample buffer at 95-100°C for 5-10 minutes.
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST).
- Incubate the membrane with a primary antibody against the phosphorylated form of the PKC substrate overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
- To normalize, strip the membrane and re-probe with an antibody against the total form of the substrate and a loading control (e.g., β-actin or GAPDH).
Protocol 2: Cell Viability Assay (MTT)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
- Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach.
2. Compound Treatment:
- Prepare serial dilutions of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
- Include a vehicle control (medium with DMSO only) and a no-treatment control.
- Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control media.
- Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Formazan (B1609692) Solubilization:
- After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
4. Data Acquisition and Analysis:
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Subtract the absorbance of blank wells (medium only) from all other readings.
- Calculate the percentage of cell viability for each treatment relative to the vehicle control.
- Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: PKC Signaling Pathway and Inhibition by this compound.
Caption: General experimental workflow for this compound studies.
Caption: Logical framework for validating on-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. The protein kinase C inhibitors this compound (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and V inhibit necrosis induced by oxidative stress in a variety of cells including neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Enhancing the In Vivo Selectivity of Bisindolylmaleimide I: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the in-vivo selectivity of Bisindolylmaleimide I (also known as GF109203X or Gö 6850). This document offers insights into potential off-target effects, strategies for medicinal chemistry and formulation, and detailed experimental protocols to help ensure the accuracy and specificity of your in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and known off-targets of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms, with particular activity against the conventional (α, βI, βII, γ) and novel (δ, ε) isoforms.[1][2][3][4] However, it is not entirely selective and has been shown to inhibit other kinases, most notably Glycogen Synthase Kinase-3 (GSK-3).[4][5] It also exhibits significantly lower activity against receptor tyrosine kinases such as EGFR and PDGFR, and the insulin (B600854) receptor.[1][3]
Q2: I am observing unexpected phenotypes in my in-vivo experiment. Could this be due to off-target effects of this compound?
A2: Yes, unexpected phenotypes are often a result of the inhibitor interacting with unintended targets. Given that this compound is a known inhibitor of GSK-3, it is crucial to consider the potential involvement of this kinase in your observed effects. To dissect the specific contribution of PKC inhibition, consider the following:
-
Use a structurally different PKC inhibitor: Corroborate your findings with a PKC inhibitor from a different chemical class that may have a distinct off-target profile.
-
Employ a negative control: Use a structurally similar but inactive analog, such as Bisindolylmaleimide V, to differentiate specific inhibitory effects from non-specific cellular responses.
-
Rescue experiments: If feasible, overexpressing a constitutively active form of the target PKC isoform might rescue the phenotype induced by this compound, confirming on-target engagement.
Q3: How can I improve the selectivity of this compound in my in-vivo experiments?
A3: Improving in-vivo selectivity can be approached through two main strategies: medicinal chemistry and advanced formulation.
-
Medicinal Chemistry: The bisindolylmaleimide scaffold can be chemically modified to enhance selectivity for specific PKC isoforms. For example, the development of macrocyclic analogs like Ruboxistaurin has led to highly selective inhibitors of PKC-β.[6] While synthesizing new analogs may not be feasible for all researchers, it is a powerful strategy for developing more targeted therapeutics.
-
Formulation Strategies: The formulation of this compound for in-vivo administration can significantly impact its bioavailability and, consequently, its effective concentration at the target site versus off-target sites. Optimizing the delivery vehicle can help in achieving the desired therapeutic window while minimizing exposure to tissues where off-target effects might be prominent.
Q4: What are the recommended in-vivo administration routes and formulations for this compound?
A4: this compound can be administered via intraperitoneal (i.p.) injection or oral gavage. The choice of vehicle is critical for ensuring solubility and stability. A common formulation for i.p. injection involves dissolving the compound in DMSO and then diluting it with saline, PEG300, and Tween-80.[5] For oral administration, a suspension in 0.5% carboxymethylcellulose is often used.[7]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected results in vivo. | Off-target effects (e.g., inhibition of GSK-3). | 1. Review the known off-targets of this compound and their signaling pathways. 2. Perform a kinase selectivity profiling assay to identify potential off-targets in your specific experimental system. 3. Use orthogonal approaches to validate your findings, such as a structurally different inhibitor or genetic knockdown of the primary target. |
| Compound degradation or poor bioavailability. | 1. Ensure proper storage of the compound (-20°C, desiccated). 2. Prepare fresh dosing solutions for each experiment. 3. Optimize the formulation and administration route to improve bioavailability. Consider pharmacokinetic studies to determine the compound's concentration in target tissues. | |
| Difficulty confirming on-target engagement in vivo. | Insufficient target engagement at the administered dose. | 1. Perform a dose-response study and monitor the phosphorylation of a known downstream substrate of PKC in the target tissue. 2. Conduct a Cellular Thermal Shift Assay (CETSA) on tissue samples to directly measure target binding. |
| Issues with downstream analysis (e.g., Western Blot). | 1. Validate the specificity of your primary antibodies using positive and negative controls. 2. Include a loading control to ensure equal protein loading. 3. Optimize tissue lysis and protein extraction protocols to preserve phosphorylation states. |
Quantitative Data: Kinase Selectivity of this compound
The following table summarizes the inhibitory activity (IC50) of this compound against its primary PKC targets and a selection of known off-target kinases.
| Kinase Target | This compound (GF109203X) IC50 (nM) |
| PKCα | 20[1][4] |
| PKCβI | 17[1][4] |
| PKCβII | 16[1][4] |
| PKCγ | 20[1][4] |
| PKCδ | 100-200[2] |
| PKCε | 100-200[2] |
| PKCζ | ~6000[2] |
| GSK-3 | Potent inhibitor[4][5] |
| EGFR | >3000-fold less potent than PKC[1][3] |
| PDGFR | >3000-fold less potent than PKC[1][3] |
| Insulin Receptor | >3000-fold less potent than PKC[1][3] |
| PKA | ~2000 |
Experimental Protocols
In Vitro Kinase Assay (Radiometric)
This protocol describes a method to determine the in-vitro potency of this compound against a specific kinase.
Materials:
-
Purified active kinase
-
Specific peptide substrate
-
This compound
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase and its substrate in the kinase reaction buffer. For PKC assays, include cofactors like phosphatidylserine (B164497) and diacylglycerol.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) or vehicle control to the reaction mixtures.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose papers multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity of the phosphorylated substrate on the paper using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
In Vivo Administration Protocol (Intraperitoneal Injection in Mice)
This protocol provides a general guideline for the i.p. administration of this compound in mice.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline
-
Syringes and needles (27G or smaller)
Procedure:
-
Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
For the final dosing solution, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Add each solvent sequentially and ensure the solution is clear and homogenous. Prepare fresh on the day of the experiment.
-
-
Dosing:
-
Weigh each mouse to determine the correct injection volume.
-
Administer the formulated this compound or vehicle control via intraperitoneal injection. A common dosage range is 0.02-20 mg/kg.[5]
-
The injection should be made into the lower quadrant of the abdomen.
-
-
Monitoring:
-
Monitor the animals for any adverse effects.
-
At the desired time points, collect tissues for pharmacodynamic analysis (e.g., Western blot for target inhibition).
-
Visualizations
Caption: Logical relationship for improving in vivo selectivity.
Caption: Simplified PKC signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo studies with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Unexpected Results with Bisindolylmaleimide I Treatment
Welcome to the technical support center for Bisindolylmaleimide I (GF109203X). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental outcomes and better understand the nuanced behavior of this potent Protein Kinase C (PKC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: My cells are undergoing apoptosis after this compound treatment, even at concentrations that should only inhibit PKC. Is this expected?
A1: Yes, this is a documented phenomenon. While this compound is a potent PKC inhibitor, several studies have shown that it and other bisindolylmaleimides can induce apoptosis through PKC-independent mechanisms.[1][2][3] For instance, Bisindolylmaleimide IX, a related compound, has been shown to facilitate apoptosis mediated by the TNF receptor family, an effect not attributed to PKC inhibition.[1][2] It can also induce apoptosis in chronic lymphocytic leukaemia cells by activating caspase-9 and causing the cleavage of Mcl-1.[3] Therefore, observing apoptosis is not necessarily an off-target effect in the traditional sense, but rather a known bioactivity of this class of compounds.
Q2: I am observing effects on cell cycle progression. Is this compound known to affect the cell cycle?
A2: Yes, this compound and related compounds can induce cell cycle arrest.[4][5] For example, some compounds can induce G2/M phase arrest by down-regulating cyclin A and cyclin B1.[4] This effect may or may not be linked to its PKC inhibitory activity. If you observe cell cycle changes, it is recommended to investigate the expression of key cell cycle regulatory proteins.
Q3: I am seeing results that are inconsistent with PKC inhibition. What are the known off-target effects of this compound?
A3: this compound, while selective, is not entirely specific for PKC. It has been shown to inhibit other kinases and proteins, particularly at higher concentrations. Known off-targets include:
-
p90 Ribosomal S6 Kinase (p90RSK) [9]
-
Ste20-related kinase [10]
-
Cyclin-dependent kinase 2 (CDK2) [10]
-
Adenosine kinase [10]
-
Quinone reductase type 2 [10]
It is crucial to consider these off-target effects when interpreting your data.
Q4: In my experiments, this compound appears to be protecting my cells from death, which is the opposite of what I expected. How is this possible?
A4: There is evidence that under specific conditions, such as oxidative stress-induced necrosis, this compound can have a cytoprotective effect.[11] This protective mechanism appears to be independent of PKC inhibition.[11] If you observe cytoprotection, consider the specific stressors in your experimental system.
Troubleshooting Guides
Problem 1: Inconsistent or irreproducible results between experiments.
-
Possible Cause: Compound Instability or Improper Storage.
-
Troubleshooting Step: Ensure that this compound is stored correctly at -20°C and protected from light. Prepare fresh stock solutions in a suitable solvent like DMSO for each experiment, as repeated freeze-thaw cycles can lead to degradation.[12]
-
-
Possible Cause: Cellular Context.
-
Troubleshooting Step: The expression levels of PKC isoforms and potential off-targets can vary significantly between cell lines.[12] Confirm the expression of your target PKC isoform and any suspected off-targets in your specific cell line using Western blotting.
-
Problem 2: Difficulty confirming on-target PKC inhibition in cells.
-
Possible Cause: Insufficient Target Engagement.
-
Possible Cause: Antibody Issues in Downstream Analysis.
-
Troubleshooting Step: Validate your antibodies for specificity and sensitivity. Include appropriate positive and negative controls in your Western blot experiments.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 for PKCα | 20 nM | [6][7][13] |
| IC50 for PKCβI | 17 nM | [6][7][13] |
| IC50 for PKCβII | 16 nM | [6][7][13] |
| IC50 for PKCγ | 20 nM | [6][7][13] |
| IC50 for PKCδ | 100-200 nM | [14] |
| IC50 for PKCε | 100-200 nM | [14] |
| IC50 for PKCζ | ~6 µM | [14] |
| IC50 for GSK-3β | 170 nM (in immunoprecipitates) | [15] |
| Solubility in DMSO | 10 mg/mL | [15] |
Experimental Protocols
Protocol 1: Cellular PKC Activity Assay (Western Blot)
This protocol assesses the effect of this compound on PKC activity within cells by measuring the phosphorylation of a downstream substrate.
-
Cell Culture: Culture cells to the desired confluency.
-
Pre-treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with a PKC activator like Phorbol 12-myristate 13-acetate (PMA) for a short period (e.g., 15-30 minutes).
-
Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities to determine the effect of this compound on substrate phosphorylation.
Protocol 2: Cell Viability Assay (MTT)
This protocol is used to assess the effect of this compound on cell proliferation and viability.[13]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizations
Caption: PKC Signaling Pathway Inhibition.
Caption: Troubleshooting Experimental Workflow.
Caption: Off-Target Effect Relationships.
References
- 1. Bisindolylmaleimide IX facilitates tumor necrosis factor receptor family-mediated cell death and acts as an inhibitor of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisindolylmaleimide IX Induces Reversible and Time-Dependent Tumor Necrosis Factor Receptor Family-Mediated Caspase Activation and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisindolylmaleimide IX is a potent inducer of apoptosis in chronic lymphocytic leukaemic cells and activates cleavage of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 9. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and V inhibit necrosis induced by oxidative stress in a variety of cells including neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 15. This compound [sigmaaldrich.com]
Dealing with inconsistent data in Bisindolylmaleimide I experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Bisindolylmaleimide I (also known as GF109203X).
Troubleshooting Guide
This guide is designed to help you navigate and resolve inconsistencies in your experimental data when using this compound.
Problem 1: Inconsistent or no inhibitory effect observed.
-
Possible Cause 1: Compound Degradation.
-
Solution: this compound is sensitive to repeated freeze-thaw cycles. It is recommended to store the compound as a lyophilized powder at -20°C in a desiccated environment for long-term stability (up to 24 months).[1] Once reconstituted in a solvent like DMSO, it should be aliquoted and stored at -20°C for up to 2 months or -80°C for up to 1 year, protected from light.[2] Always prepare fresh dilutions in your aqueous buffer or cell culture medium immediately before use.[3][4]
-
-
Possible Cause 2: Ineffective Concentration.
-
Solution: The optimal concentration of this compound is highly dependent on the cell type and the specific PKC isoform being targeted.[5] It is crucial to perform a dose-response experiment to determine the effective concentration for your specific experimental setup.[3][5] A typical starting range for cellular assays is between 0.2 µM and 2 µM.[1]
-
-
Possible Cause 3: Low Kinase Activity.
-
Solution: The inhibitory effect of this compound will only be observed if the target PKC is active. In many experimental systems, stimulation with an activator, such as phorbol (B1677699) esters (e.g., PMA), may be necessary to induce PKC activity before adding the inhibitor.[6]
-
-
Possible Cause 4: High Cellular ATP Levels.
Problem 2: Precipitate formation upon dilution in aqueous media.
-
Possible Cause: Poor Aqueous Solubility.
-
Solution: this compound is hydrophobic and has low solubility in aqueous solutions.[4] To minimize precipitation:
-
Ensure the final DMSO concentration in your cell culture medium is as low as possible (ideally ≤ 0.5%) to avoid solvent-induced toxicity, while still maintaining solubility.[4]
-
Perform a stepwise dilution. First, dilute the concentrated DMSO stock into a smaller volume of pre-warmed (37°C) medium, mix gently, and then add this intermediate dilution to the final volume.[4]
-
If your experiment allows, increasing the serum concentration in the medium can aid solubility.[4]
-
Always visually inspect for any precipitate before adding the solution to your cells.[4]
-
-
Problem 3: Unexpected or off-target effects are observed.
-
Possible Cause: Inhibition of other kinases.
-
Solution: While highly selective for PKC, at higher concentrations, this compound can inhibit other kinases such as GSK-3.[2][10][11][12] To confirm that the observed phenotype is due to PKC inhibition:
-
Use the lowest effective concentration determined from your dose-response curve.[3]
-
Employ a structurally different PKC inhibitor to see if it produces the same effect.[3]
-
Use genetic approaches like siRNA or CRISPR to knock down the specific PKC isoform and observe if the phenotype is replicated.[3]
-
Perform a rescue experiment by expressing a resistant mutant of the target PKC that is not inhibited by this compound.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[2][11] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the catalytic domain of PKC isoforms, thereby preventing the phosphorylation of their downstream substrates.[7][8][9][13] It shows high selectivity for conventional PKC isoforms (α, βI, βII, γ).[10][14]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in DMSO and DMF.[1] For a 10 mM stock solution, you can reconstitute 1 mg of powder in 0.24 mL of DMSO.[1] It is recommended to store the lyophilized powder at -20°C, desiccated.[1] Once in solution, aliquot and store at -20°C for up to 2 months or -80°C for up to a year.[1][2] Avoid repeated freeze-thaw cycles.[1][2]
Q3: What are the known off-targets of this compound?
The most well-documented off-target of this compound is Glycogen Synthase Kinase-3 (GSK-3).[2][10][11][12] At higher concentrations, it may also inhibit other kinases.[13] It is important to consider these potential off-target effects when designing experiments and interpreting data.
Q4: Can I use this compound in animal studies?
Yes, this compound has been used in in vivo studies. For example, it has been shown to dose-dependently inhibit BK-induced mechanical allodynia in Wistar rats.[7][14]
Data Presentation
Table 1: IC₅₀ Values of this compound against various PKC isoforms.
| Kinase Target | IC₅₀ (nM) | Assay Conditions |
| PKCα | 20 | Cell-free assay[7][14] |
| PKCβI | 17 | Cell-free assay[7][14] |
| PKCβII | 16 | Cell-free assay[7][14] |
| PKCγ | 20 | Cell-free assay[7][14] |
| PKCδ | 100-200 | In vitro[1] |
| PKCε | 100-200 | In vitro[1] |
| PKCζ | ~6000 | In vitro[1] |
Table 2: Recommended Working Concentrations.
| Assay Type | Cell Line | Concentration | Incubation Time |
| Cell Proliferation (MTT) | SNU-407 colon cancer cells | 1 µM | 48 hours[7] |
| DNA Synthesis Inhibition | Quiescent Swiss 3T3 cells | 0-1 µM | Not specified[2][11] |
| P47 Phosphorylation Inhibition | Platelets | 5 µM | Not specified[2][11] |
| Exosome Release Inhibition | PC3 cells | 10 µM | 24 hours[2][11] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol describes a general method for assessing the inhibitory effect of this compound on PKC activity using a radiolabeled ATP assay.
-
Prepare the reaction mixture (80 µL):
-
50 mM Tris-HCl, pH 7.4
-
10 mM MgCl₂
-
100 µM CaCl₂
-
37.5 µg/mL histone type III-s (substrate)
-
31 µM phosphatidylserine (B164497) and 0.5 µM 1,2 sn-dioleylglycerol (activators)
-
-
Add this compound: Add the desired concentration of the inhibitor or vehicle control (DMSO) to the reaction mixture.
-
Initiate the reaction: Add 15 µL of purified PKC (final concentration 0.38 µg/mL) to the mixture.[7][14]
-
Incubate: Incubate the reaction at 30°C for 10 minutes.[7][14]
-
Stop the reaction: Add 30 µL of 30 mg/mL casein and 0.9 mL of 12% trichloroacetic acid.[7][14]
-
Precipitate and wash: Centrifuge to collect the acid-precipitable material. Dissolve the pellet in 1N NaOH and precipitate again with 12% trichloroacetic acid.[7][14]
-
Quantify: Dissolve the final pellet in 1N NaOH and measure the ³²P incorporation using scintillation counting.[7][14]
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps to determine the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[7][14]
-
Serum Starvation (optional): Serum-starve the cells for 18-24 hours if required for your experimental design.[7]
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 48 hours).[7]
-
Add MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3 hours at 37°C.[7][14]
-
Solubilize Formazan (B1609692): Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][14]
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader, with a background reading at 690 nm.[7][14]
Protocol 3: Western Blot Analysis
This protocol provides a general workflow for analyzing changes in protein phosphorylation following treatment with this compound.
-
Cell Treatment: Plate cells and treat with the desired concentration of this compound or vehicle for the appropriate time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like GAPDH or β-actin.[3]
Visualizations
References
- 1. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 13. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleck.co.jp [selleck.co.jp]
Technical Support Center: Minimizing Experimental Artifacts with Bisindolylmaleimide I
Welcome to the technical support center for Bisindolylmaleimide I (GF 109203X, Gö 6850). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions to help minimize experimental artifacts and ensure reliable results when using this potent Protein Kinase C (PKC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1][2][3] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase domain of PKC, which prevents the phosphorylation of its downstream substrates.[1][4][5] It shows high selectivity for the classical PKC isoforms (α, βI, βII, γ) and also inhibits novel PKC isoforms (δ, ε).[1][6]
Q2: I'm observing effects in my experiment that are inconsistent with PKC inhibition. What could be the cause?
While this compound is a selective PKC inhibitor, it is known to have off-target effects, especially at higher concentrations.[7] These off-target activities can lead to unexpected cellular responses. It is crucial to consider the inhibitor's selectivity profile and validate that the observed phenotype is a direct result of PKC inhibition.
Q3: What are the known off-target effects of this compound?
The most well-documented off-target of this compound is Glycogen Synthase Kinase-3 (GSK-3).[1][2][3][8] It can also inhibit other kinases to a lesser extent, and some studies on related bisindolylmaleimides have identified Ste20-related kinase and cyclin-dependent kinase 2 (CDK2) as potential targets.[7]
Q4: How can I be sure that the observed effect in my experiment is due to PKC inhibition and not an off-target effect?
To confirm that the observed effects are due to PKC inhibition, consider the following strategies:
-
Use a structurally different PKC inhibitor: Employing another PKC inhibitor with a different chemical structure can help verify if the phenotype is consistently linked to PKC inhibition.[9]
-
Perform target knockdown/knockout experiments: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the specific PKC isoform(s) can help determine if the phenotype persists. If the effect is still observed after target depletion, it is likely an off-target effect.[9]
-
Conduct rescue experiments: In a target knockdown/knockout background, expressing a mutant form of the PKC isoform that is resistant to this compound can help confirm on-target engagement. If the phenotype is rescued, it supports that the effect is on-target.[9]
-
Use a negative control: A structurally related but inactive analog, such as Bisindolylmaleimide V, can help differentiate specific inhibitory effects from non-specific cellular responses.[10]
Q5: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO and DMF.[1][11][12] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution.[11]
-
Storage of powder: Store lyophilized powder at -20°C, desiccated. It is stable for up to 24 months.[11][12]
-
Storage of stock solution: Once in solution, store at -20°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. DMSO stock solutions are generally stable for up to 2-4 months.[11][13]
Q6: How should I prepare my working solution of this compound for cell culture?
To prepare a working solution, dilute the DMSO stock solution in your cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[14]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results | Off-target effects | 1. Review the known off-targets of this compound and their associated signaling pathways.[9]2. Perform a kinase selectivity profiling assay to identify potential off-targets in your system.[9]3. Use orthogonal approaches to validate your findings, such as a structurally different inhibitor or genetic knockdown of the primary target.[9] |
| Compound Degradation | 1. Ensure proper storage of the compound (-20°C, desiccated).[9]2. Prepare fresh stock solutions in a suitable solvent like DMSO.[9] | |
| Cellular Context | The expression levels of on- and off-targets can vary between cell lines. Perform western blotting to confirm the expression of your target PKC isoform and any suspected off-targets in your cell line.[9] | |
| High levels of cell death observed after treatment | High concentration of the inhibitor | 1. Perform a dose-response experiment to determine the optimal, lowest effective concentration for your specific cell type and experimental conditions.[9]2. Consult literature for effective concentrations used in similar cell lines.[14] |
| Solvent (DMSO) toxicity | Ensure the final DMSO concentration in your cell culture is below 0.1%. | |
| Compound precipitation | 1. Ensure that the this compound is completely dissolved in the culture medium.2. Visually inspect the medium for any precipitates after adding the compound.3. Reduce the final concentration of the inhibitor if solubility is an issue. | |
| Difficulty confirming on-target engagement in cells | Insufficient target engagement at the concentration used | 1. Perform a dose-response analysis and monitor the phosphorylation of a known downstream substrate of PKC.2. Consider a Cellular Thermal Shift Assay (CETSA) to directly measure target binding at different compound concentrations.[9] |
| Antibody issues in downstream analysis (e.g., Western Blot) | 1. Validate the specificity of your primary antibody for the phosphorylated substrate.2. Run appropriate positive and negative controls for your western blot. |
Data Presentation
Table 1: Inhibitory Potency of this compound against PKC Isoforms
| PKC Isoform | IC₅₀ (nM) |
| PKCα | 20[2][6][15][16] |
| PKCβI | 17[2][6][15][16] |
| PKCβII | 16[2][6][15][16] |
| PKCγ | 20[2][6][15][16] |
| PKCδ | 100-200[11][12] |
| PKCε | 100-200[11][12] |
| PKCζ | ~6000[11][12] |
Table 2: Known Off-Target Kinase Inhibition by this compound
| Off-Target Kinase | IC₅₀ | Reference |
| GSK-3 (in adipocyte lysates) | 360 nM | [1][13] |
| GSK-3β (immunoprecipitated) | 170 nM | [1][13] |
| Protein Kinase A (PKA) | 2 µM | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount: Based on the desired stock concentration (10 mM) and the molecular weight of this compound (412.48 g/mol ), calculate the mass of the compound needed. For a 10 mM stock, you would dissolve 4.125 mg in 1 mL of DMSO.
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial of this compound powder.[11]
-
Vortexing: Vortex the solution thoroughly to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[11]
Protocol 2: Cell Treatment and Viability Assay (MTT Assay)
This protocol outlines the steps to assess the cytotoxicity of this compound in adherent cell lines using an MTT assay.[5][15][16]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count your cells. Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentrations in fresh, pre-warmed cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).[14]
-
Cell Treatment: For adherent cells, carefully aspirate the old medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15][16]
-
Solubilization: After the incubation with MTT, remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[15][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15][16]
Visualizations
Caption: PKC signaling pathway and its inhibition by this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 12. This compound (GF-109203X) (#37969) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. selleck.co.jp [selleck.co.jp]
Bisindolylmaleimide I degradation and storage problems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Bisindolylmaleimide I in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as GF109203X or Gö 6850) is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC). It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase domain of PKC, which prevents the phosphorylation of its downstream target proteins. This inhibition impacts various cellular signaling pathways involved in processes like cell proliferation, differentiation, and apoptosis.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][2] It is sparingly soluble in aqueous buffers. For cell culture experiments, it is recommended to first prepare a concentrated stock solution in high-purity, anhydrous DMSO.[3]
Q3: How should I prepare and store a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in 100% anhydrous DMSO.[3] To prepare the stock solution, allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. Add the appropriate volume of sterile DMSO and vortex to ensure the powder is completely dissolved. Warming the solution briefly to 37°C may aid dissolution.[3] The stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Q4: How stable is this compound in a DMSO stock solution?
A4: When stored properly, DMSO stock solutions of this compound are stable for several months. Specific stability can vary by manufacturer, with some reporting stability for up to 4 months at -20°C[4] and others indicating longer stability at -80°C.[5] To ensure potency, it is best practice to use the solution within 3-6 months of preparation.[3]
Q5: How stable is this compound in aqueous solutions?
A5: There is limited specific data on the degradation of this compound in aqueous solutions. However, compounds containing a maleimide (B117702) group can be susceptible to hydrolysis, particularly at non-neutral pH.[3] Therefore, it is strongly recommended to prepare aqueous working solutions fresh from a DMSO stock immediately before each experiment and to avoid storing the compound in aqueous buffers for extended periods.[2][3]
Storage and Stability Data
Proper storage is critical to maintain the activity of this compound. Below is a summary of recommended storage conditions and reported stability.
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Lyophilized Powder) | -20°C | 24 months to 3 years | Store desiccated and protected from light.[1][5] |
| +2°C to +8°C | Varies by supplier | Check supplier datasheet; some recommend this for short-term storage. | |
| In DMSO | -20°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; protect from light.[6] |
| -80°C | Up to 1 year | Preferred for long-term storage; aliquot and protect from light.[5] | |
| In Aqueous Buffer | Not Recommended | Unstable | Prepare fresh for each experiment and use immediately.[2][3] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Precipitation of the Compound in Cell Culture Media
-
Potential Cause: Poor aqueous solubility. The compound may "crash out" of solution when the DMSO stock is diluted into an aqueous medium.
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration in the cell culture medium is sufficient to maintain solubility but remains non-toxic to the cells (typically ≤ 0.5%).[3]
-
Prepare Fresh Working Solutions: Make the final dilution of this compound in the cell culture medium immediately before adding it to the cells. Do not store diluted aqueous solutions.[3]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Visual Inspection: After adding the compound to the medium, gently swirl and visually inspect for any precipitate. If cloudiness appears, the concentration may be too high for the final DMSO percentage.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Potential Cause:
-
Compound Degradation: The inhibitory activity of this compound can be lost due to improper storage or handling, leading to inconsistent results.
-
Off-Target Effects: Like many kinase inhibitors, this compound can inhibit other kinases, especially at higher concentrations. Known off-targets for bisindolylmaleimides include Glycogen Synthase Kinase-3 (GSK-3).[7]
-
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: If the stock solution has been stored for a long time or subjected to multiple freeze-thaw cycles, its potency may be compromised. Prepare a fresh stock solution.[3]
-
Perform a Dose-Response Curve: Determine the optimal concentration that inhibits PKC without causing significant off-target effects or cytotoxicity in your specific cell line.
-
Use a Negative Control: Employ a structurally similar but inactive analog, such as Bisindolylmaleimide V, to differentiate specific PKC inhibition from non-specific effects.[1]
-
Confirm Target Inhibition: Use a downstream assay, such as a Western blot for a known phosphorylated PKC substrate, to confirm that PKC activity is inhibited at the concentrations used in your experiment.
-
Issue 3: High Levels of Cell Death Observed After Treatment
-
Potential Cause:
-
High Inhibitor Concentration: The concentration used may be cytotoxic to the specific cell line.
-
Solvent Toxicity: The final concentration of DMSO may be too high for your cells.
-
Off-Target Effects: Inhibition of other essential kinases could lead to cytotoxicity.
-
-
Troubleshooting Steps:
-
Determine the IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT or WST-1) to determine the concentration at which this compound becomes toxic to your cells.
-
Include a Vehicle Control: Always include a control group treated with the same final concentration of DMSO as the experimental groups to account for any solvent-induced effects.
-
Lower the Inhibitor Concentration: Use the lowest effective concentration that achieves the desired level of PKC inhibition to minimize both cytotoxicity and off-target effects.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Objective: To prepare stable stock solutions and fresh working solutions for cellular assays.
-
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes (amber or covered with foil)
-
Sterile cell culture medium or desired aqueous buffer
-
-
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Allow the vial of solid this compound to reach room temperature before opening. b. Calculate the volume of DMSO needed to achieve a 10 mM concentration (Molecular Weight of this compound is 412.48 g/mol ). c. Add the calculated volume of anhydrous DMSO to the vial. d. Vortex gently until the solid is completely dissolved. Brief warming to 37°C can be used if necessary. e. Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. f. Store the aliquots at -20°C or -80°C.
-
Working Solution Preparation: a. Thaw a single aliquot of the DMSO stock solution at room temperature. b. Immediately before use, perform a serial dilution of the stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration. c. Ensure the final DMSO concentration is kept to a minimum (e.g., ≤ 0.5%).
-
Protocol 2: Assessing the Stability of this compound in Aqueous Solution via HPLC
-
Objective: To determine the rate of degradation of this compound in a specific aqueous buffer over time.
-
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector and a C18 column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)
-
Amber or foil-wrapped tubes
-
-
Procedure:
-
Sample Preparation: a. Prepare a fresh aqueous solution of this compound in the buffer of interest at the desired concentration. b. Divide the solution into several aliquots in light-protected tubes.
-
Incubation: a. Incubate the aliquots under your typical experimental conditions (e.g., 37°C). b. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot and immediately freeze it at -80°C to stop further degradation.
-
HPLC Analysis: a. Once all time points are collected, thaw the samples. b. Inject each sample into the HPLC system. c. Monitor the elution of this compound by UV absorbance at an appropriate wavelength. d. Record the peak area for the this compound peak at each time point.
-
Data Analysis: a. Compare the peak area of this compound at each time point to the peak area of the t=0 sample. b. Calculate the percentage of the compound remaining at each time point to determine its stability in the aqueous solution under the tested conditions.
-
Visualizations
Caption: Storage and potential degradation workflow for this compound.
Caption: Troubleshooting workflow for experiments using this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
- 1. This compound and V inhibit necrosis induced by oxidative stress in a variety of cells including neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
Avoiding precipitation of Bisindolylmaleimide I in media
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Bisindolylmaleimide I and avoiding its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GF109203X or Gö 6850) is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3] It functions as an ATP-competitive inhibitor, targeting the kinase domain of PKC and thereby preventing the phosphorylation of its downstream target proteins. This inhibition impacts various cellular processes, including cell proliferation, differentiation, and apoptosis.[4] this compound shows high selectivity for PKCα, βI, βII, γ, δ, and ε isozymes.[3]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][2][3][5] It is sparingly soluble in aqueous buffers.[4][5] For cell culture experiments, it is highly recommended to prepare a concentrated stock solution in 100% sterile DMSO.[1][4][6]
Q3: How should I prepare a stock solution of this compound?
It is advisable to prepare a 10 mM stock solution in DMSO.[1][2][6] To do this, for example, reconstitute 1 mg of the lyophilized powder in 0.24 mL of DMSO.[1][2] Ensure the powder is completely dissolved by gentle vortexing; warming the solution to 37°C may aid dissolution.[4][6] Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[1][2][4]
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[4] Many cell lines can tolerate up to 0.5% DMSO, but for sensitive or primary cells, it is recommended to use concentrations as low as 0.1%.[4][6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[4]
Q5: How does this compound's inhibition of PKC affect cellular signaling?
By inhibiting various PKC isoforms, this compound can modulate key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.[4][7] PKC enzymes are crucial for processing a wide range of extracellular signals, and their inhibition can have significant effects on cell survival, proliferation, and other physiological responses.[4]
Troubleshooting Guide: Avoiding Precipitation of this compound in Media
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding the DMSO stock solution to the cell culture medium. | Poor aqueous solubility: this compound is hydrophobic and has limited solubility in aqueous solutions like cell culture media.[4][5][8] | 1. Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, first dilute the stock into a smaller volume of media, mix gently, and then add this intermediate dilution to the final volume.[4] 2. Pre-warm the Media: Warming the cell culture media to 37°C before adding the compound can improve solubility.[4] 3. Increase Serum Concentration: If your experimental design allows, increasing the fetal bovine serum (FBS) percentage in the media can help solubilize hydrophobic compounds through binding to serum proteins.[4] |
| The media becomes cloudy over time after the addition of this compound. | Delayed precipitation: The compound may be slowly coming out of solution as it equilibrates at 37°C in the incubator.[4] | 1. Prepare Fresh Working Solutions: Prepare the final working solution of this compound in media immediately before adding it to the cells. Do not store diluted aqueous solutions for more than a day.[4][5] 2. Reduce Incubation Time: If your experimental protocol allows, consider reducing the duration of cell treatment.[4] |
| Inconsistent experimental results between replicates. | Uneven distribution of the compound due to micro-precipitation. | 1. Thorough Mixing: Ensure the final working solution is thoroughly mixed by gentle pipetting or inversion before adding it to the cells.[7] 2. Visual Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation.[4] 3. Filter Sterilization (with caution): As a last resort, you can filter the final working solution through a 0.22 µm syringe filter to remove any precipitate. Be aware that this may reduce the final concentration of the dissolved compound.[4] |
Quantitative Data Summary
| Compound | Solvent | Solubility |
| This compound | DMSO | ~10 mg/mL[1][2] |
| DMF | ~10 mg/mL[1][2] | |
| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL[3] | |
| Water | Insoluble[8] | |
| Ethanol | Insoluble[8] | |
| Bisindolylmaleimide IX (mesylate) | DMSO | ~20 mg/mL[5] |
| DMF | ~25 mg/mL[5] | |
| DMF:PBS (pH 7.2) (1:9) | ~0.1 mg/mL[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[7]
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of this compound powder. For a 10 mM stock solution, you will need 4.125 mg for 1 mL of DMSO (Molecular Weight = 412.5 g/mol ).[1]
-
Add the appropriate volume of sterile DMSO to the vial of this compound powder.[6]
-
Gently vortex the solution until the powder is completely dissolved. If necessary, warm the solution briefly to 37°C to aid dissolution.[4][6]
-
Visually inspect the solution to ensure there is no undissolved particulate matter.[4]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][2][4]
-
Store the aliquots at -20°C. DMSO stock solutions are generally stable for up to 2-4 months at -20°C.[1]
Protocol 2: Preparation of Working Solution and Cell Treatment
Materials:
-
Prepared 10 mM stock solution of this compound in DMSO
-
Pre-warmed complete cell culture medium (with serum, if applicable)
-
Sterile microcentrifuge tubes
-
Cultured cells (adherent or suspension)
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.[4][6]
-
Determine the desired final concentration of the inhibitor and the total volume of media required for your experiment.
-
Calculate the volume of the stock solution needed, ensuring the final DMSO concentration remains at a non-toxic level (e.g., ≤ 0.5%).[4]
-
Perform a stepwise dilution: a. In a sterile microcentrifuge tube, add a small volume of the pre-warmed complete cell culture medium. b. While gently vortexing the media, add the calculated volume of the DMSO stock solution. c. Add this intermediate dilution to the final volume of pre-warmed media and mix gently by inversion.
-
Visually inspect the final working solution for any signs of precipitation.[4]
-
For adherent cells, carefully aspirate the old medium and replace it with the medium containing the desired concentration of this compound.[6] For suspension cells, add the appropriate volume of the working solution to your cell suspension.
-
Include a vehicle control by adding media containing the same final concentration of DMSO to a separate set of cells.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Inhibition of the PKC signaling pathway by this compound.
References
- 1. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 2. This compound (GF-109203X) (#37969) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Potency Analysis: Bisindolylmaleimide I vs. Bisindolylmaleimide IX
In the landscape of kinase inhibitor research, bisindolylmaleimides represent a prominent class of compounds, renowned for their potent and often selective inhibition of Protein Kinase C (PKC) isoforms. Among these, Bisindolylmaleimide I (also known as Gö 6850 or GF 109203X) and Bisindolylmaleimide IX (Gö 6976 or Ro 31-8220) are two of the most widely utilized chemical probes for dissecting PKC-mediated signaling pathways. This guide provides an objective comparison of their inhibitory potency, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions and experimental workflows.
Potency Profile: A Head-to-Head Comparison
Both this compound and IX are ATP-competitive inhibitors, targeting the catalytic domain of protein kinases. However, their potency and selectivity profiles exhibit notable distinctions. This compound is a highly selective inhibitor of conventional PKC isoforms (PKCα, βI, βII, and γ), with IC50 values in the low nanomolar range.[1][2][3] In contrast, Bisindolylmaleimide IX demonstrates a broader spectrum of activity, potently inhibiting a wider range of PKC isoforms, including novel and atypical isoforms, as well as other kinases such as GSK3β, MAPKAP-K1b, MSK1, and S6K1.[4][5]
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for both compounds against a panel of protein kinases. It is important to note that IC50 values can vary between experiments depending on factors such as ATP concentration and the specific assay conditions.[6][7]
| Target Kinase | This compound (IC50, nM) | Bisindolylmaleimide IX (IC50, nM) |
| PKCα | 10 - 20[1][8][9] | 2.3 - 5[4][5][10] |
| PKCβI | 17[1][3] | 6.2 - 24[4][5][10] |
| PKCβII | 16[1][2] | 14[4][5] |
| PKCγ | 20[1][2] | 27[4][5] |
| PKCδ | 100 - 200[9] | > 3000[10] |
| PKCε | 100 - 200[9] | 24[4][5] |
| PKCζ | ~6000[9] | > 3000[10] |
| GSK-3β | 170 - 360[8][11] | 2.8 - 6.8[11] |
| MAPKAP-K1b | - | 3 |
| MSK1 | - | 8[5] |
| S6K1 | - | 15[5] |
| TrkA | - | 5[10] |
| TrkB | - | 30[10] |
| JAK2 | - | 130[10] |
| JAK3 | - | 370[10] |
Signaling Pathway Inhibition
Bisindolylmaleimides exert their biological effects by inhibiting PKC, a crucial node in intracellular signaling. Activated by upstream signals like diacylglycerol (DAG) and intracellular calcium, PKC isoforms phosphorylate a multitude of downstream substrates, thereby regulating diverse cellular processes including proliferation, differentiation, and apoptosis. By blocking the ATP-binding site of PKC, both this compound and IX prevent this phosphorylation cascade.
Experimental Protocols
The determination of IC50 values for kinase inhibitors is typically performed using in vitro kinase assays. Below are generalized protocols for common assay formats.
In Vitro Kinase Inhibition Assay (Radiometric)
This traditional method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a specific substrate.
Materials:
-
Purified PKC isozyme
-
This compound or IX
-
PKC substrate peptide (e.g., myelin basic protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the bisindolylmaleimide inhibitor in DMSO, then further dilute in kinase reaction buffer.
-
In a microcentrifuge tube, combine the kinase reaction buffer, the PKC isozyme, the substrate peptide, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.[12]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This non-radioactive method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Purified PKC isozyme
-
This compound or IX
-
PKC substrate peptide
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
Procedure:
-
Prepare serial dilutions of the bisindolylmaleimide inhibitor.
-
In a white, opaque multi-well plate, add the inhibitor dilutions or a vehicle control (DMSO).
-
Add the PKC isozyme to each well and pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.[13]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the IC50 of a kinase inhibitor.
Conclusion
Both this compound and Bisindolylmaleimide IX are potent inhibitors of PKC and valuable tools in signal transduction research. The choice between these two compounds should be guided by the specific research question. This compound offers greater selectivity for conventional PKC isoforms, making it suitable for studies focused on the roles of these specific kinases.[14] Conversely, the broader inhibitory profile of Bisindolylmaleimide IX, while less selective for PKC, can be advantageous for investigating cellular processes where multiple kinases may be involved or for studies where pan-PKC inhibition is desired.[15][16] Researchers should be mindful of the off-target effects of Bisindolylmaleimide IX and employ appropriate controls to ensure accurate interpretation of their results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ≥95% (HPLC), protein kinase C inhibitor , solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 10. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 11. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Staurosporine vs. Bisindolylmaleimide I: A Comparative Guide to Kinase Selectivity
In the realm of kinase inhibitor research, Staurosporine (B1682477) and Bisindolylmaleimide I are two widely recognized small molecules utilized to probe the intricacies of cellular signaling. While both are potent inhibitors, their utility in research and potential for therapeutic development are largely dictated by their kinase selectivity profiles. This guide provides an objective comparison of Staurosporine and this compound, focusing on their differential kinase inhibition, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and relevant pathways.
At a Glance: A Tale of Two Kinase Inhibitors
Staurosporine , a natural product derived from the bacterium Streptomyces staurosporeus, is a potent but non-selective protein kinase inhibitor.[1][2] It exhibits nanomolar IC50 values against a vast array of kinases by competitively binding to the ATP-binding pocket, making it a powerful tool for inducing broad kinase inhibition and a common positive control in high-throughput screening.[1][3][4] However, its promiscuity renders it unsuitable for studies requiring the dissection of a specific kinase's role in a signaling cascade.[1]
This compound (also known as GF109203X or Gö 6850) , on the other hand, is a synthetic compound designed to offer greater selectivity, particularly for Protein Kinase C (PKC) isoforms.[1][5][6] While it also acts as an ATP-competitive inhibitor, its chemical structure allows for a more focused interaction with the ATP-binding site of PKC isozymes, distinguishing it from the broad-spectrum activity of Staurosporine.[1][6] Although not entirely specific, its improved selectivity profile makes it a more suitable tool for investigating PKC-mediated signaling pathways.[1][5]
Quantitative Comparison of Kinase Inhibition
The inhibitory potency of Staurosporine and this compound against a panel of protein kinases is summarized below. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values denote higher potency.
| Kinase Target | Staurosporine IC50 (nM) | This compound (GF109203X) IC50 (nM) |
| Serine/Threonine Kinases | ||
| PKCα | 0.7 - 5[1][7] | 8.4 - 20[1][5] |
| PKCβI | - | 17[5] |
| PKCβII | - | 16[5] |
| PKCγ | 5[7] | 20[5] |
| PKCδ | 20[7] | - |
| PKCε | 73[7] | 12[8] |
| PKCζ | 1086[7] | > 5800[9] |
| PKA | 7 - 15[7][10][11] | 2000[6] |
| PKG | 8.5[11] | - |
| CaM Kinase II | 20[7][12] | - |
| Phosphorylase Kinase | 3[7][10] | - |
| RSK1 | - | 610[8] |
| RSK2 | - | 310[8] |
| RSK3 | - | 120[8] |
| Tyrosine Kinases | ||
| p60v-src | 6[7][12] | - |
| c-Fgr | 2[7][10] | - |
| Lyn | 20[7] | - |
| Syk | 16[7] | - |
| EGFR | - | > 100,000[1] |
| PDGFR | - | > 100,000[1] |
Note: IC50 values are compiled from various sources and experimental conditions may differ. Direct comparison is best made within the same study.
Mechanism of Action: ATP-Competitive Inhibition
Both Staurosporine and this compound function as ATP-competitive inhibitors. They achieve this by binding to the highly conserved ATP-binding pocket within the catalytic domain of protein kinases.[1][4] This binding event physically obstructs the entry of ATP, the phosphate (B84403) donor, thereby preventing the phosphorylation of substrate proteins and disrupting the downstream signaling cascade.
Caption: ATP-competitive kinase inhibition mechanism.
Experimental Protocols
The determination of IC50 values is fundamental to characterizing the potency and selectivity of kinase inhibitors. A widely used method is the in vitro radiometric kinase assay, which measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a specific substrate.
General Radiometric Kinase Assay Protocol for IC50 Determination
Objective: To determine the concentration of an inhibitor required to inhibit 50% of a specific kinase's activity in vitro.
Materials:
-
Purified, active kinase
-
Specific peptide or protein substrate (e.g., Myelin Basic Protein for PKC)
-
Kinase inhibitor (Staurosporine or this compound) dissolved in DMSO
-
[γ-³²P]ATP (radiolabeled)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 75 mM Orthophosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the kinase inhibitor in the assay buffer. A vehicle control (DMSO) should also be prepared.
-
Reaction Setup: In a microtiter plate, combine the kinase reaction buffer, the specific substrate, and the diluted inhibitor or vehicle control.
-
Kinase Reaction Initiation: Add the purified kinase to each well to start the reaction.
-
ATP Addition: Initiate the phosphorylation by adding [γ-³²P]ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 10-30 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the phosphocellulose papers multiple times with the stop solution to remove any unincorporated [γ-³²P]ATP.[1][13]
-
Quantification: Place the washed papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.[1][13]
-
Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
Caption: Experimental workflow for a radiometric kinase assay.
Impact on Cellular Signaling Pathways
The differential selectivity of Staurosporine and this compound leads to distinct effects on cellular signaling. Staurosporine's broad-spectrum inhibition can simultaneously disrupt numerous pathways regulated by PKC, PKA, CaMKII, and various tyrosine kinases, often culminating in potent but non-specific cellular outcomes like apoptosis.[1][4][15]
This compound, with its greater selectivity for PKC isoforms, allows for a more targeted investigation of PKC-mediated signaling.[1] PKC is a crucial node in many signaling cascades, responding to upstream signals like diacylglycerol (DAG) and calcium ions. Once activated, PKC phosphorylates a multitude of downstream substrates, influencing processes such as cell proliferation, differentiation, and apoptosis.
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
Conclusion
The choice between Staurosporine and this compound as a research tool is contingent upon the experimental objective. Staurosporine serves as a potent, non-selective inhibitor, valuable for studies where broad kinase inhibition is desired or as a robust positive control.[1] However, its lack of specificity is a significant limitation for elucidating the function of a single kinase within a complex signaling network.
This compound, and other members of its class, provide a more refined instrument for probing PKC-mediated signaling.[1] While not absolutely specific, their enhanced selectivity over Staurosporine enables a more targeted interrogation of cellular pathways. Researchers must, however, remain cognizant of potential off-target effects and carefully consider the complete kinase inhibition profile to ensure the accurate interpretation of their experimental findings. This guide provides a foundational understanding based on quantitative data and established methodologies to aid in making an informed decision for future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. rndsystems.com [rndsystems.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bisindolylmaleimide I and Go 6983 for Protein Kinase C Inhibition
For researchers in pharmacology and cell signaling, the selection of a potent and selective kinase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two widely used Protein Kinase C (PKC) inhibitors: Bisindolylmaleimide I (also known as GF109203X or Go 6850) and Go 6983. Both are ATP-competitive inhibitors belonging to the bisindolylmaleimide class, yet they exhibit distinct inhibitory profiles against the diverse PKC isoforms. This document aims to provide an objective analysis of their performance, supported by experimental data, to assist researchers in making an informed choice for their specific research needs.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the reported IC50 values for this compound and Go 6983 against various PKC isozymes. It is important to note that these values can vary depending on experimental conditions, such as ATP concentration.
| PKC Isoform | This compound (IC50, nM) | Go 6983 (IC50, nM) |
| Conventional PKCs (cPKCs) | ||
| PKCα | 10 - 20[1][2][3] | 7[4][5][6][7][8] |
| PKCβI | 17[1][2] | 7[4][5][6][7][8] |
| PKCβII | 16[1][2] | Not explicitly stated, but often grouped with PKCβ. |
| PKCγ | 16 - 20[1][2] | 6[4][5][6][7][8] |
| Novel PKCs (nPKCs) | ||
| PKCδ | 100 - 200[3] | 10[4][5][6][7][8] |
| PKCε | 100 - 200[3] | Not explicitly stated for Go 6983. |
| Atypical PKCs (aPKCs) | ||
| PKCζ | ~6000[3] | 60[4][5][6][7][8] |
| Other Kinases | ||
| PKCμ (PKD1) | Not explicitly stated. | 20000[4][5][8] |
| GSK-3 | IC50 of 170-360 nM[9][10] | Not a primary target. |
| p90RSK | IC50 of 120-610 nM[11] | Not a primary target. |
A direct comparison at a concentration of 500 nM reveals that both Go 6983 and this compound inhibit conventional and novel PKCs by 80-100%.[12] However, Go 6983 is reported to be most effective against PKCδ, while this compound is most effective against PKCε.[12] Both inhibitors show significantly less activity against atypical PKCs, inhibiting them by less than 50% at this concentration.[12]
Signaling Pathways and Experimental Workflows
To visualize the context of PKC inhibition and the methods used for evaluation, the following diagrams are provided.
Caption: Canonical PKC signaling pathway illustrating the activation cascade and the ATP-competitive mode of inhibition by this compound and Go 6983.
Caption: A typical experimental workflow for the evaluation of PKC inhibitors, encompassing both in vitro and cell-based assays.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a PKC substrate.
Materials:
-
Purified recombinant PKC isozyme
-
PKC substrate peptide (e.g., myelin basic protein)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
This compound or Go 6983 dissolved in DMSO
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC substrate, PS, and DAG.
-
Add serial dilutions of the inhibitor (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the purified PKC isozyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based PKC Inhibition Assay (Western Blotting)
This assay assesses the inhibitor's efficacy in a cellular context by measuring the phosphorylation of a known downstream PKC substrate.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
This compound or Go 6983
-
Lysis buffer
-
Primary antibody against a phosphorylated PKC substrate (e.g., phospho-MARCKS)
-
Primary antibody against the total protein of the substrate or a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the inhibitor or DMSO for a specified time.
-
Stimulate the cells with a PKC activator (e.g., PMA) to induce substrate phosphorylation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the primary antibody against the phosphorylated substrate, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total substrate or a loading control for normalization.
-
Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.
Concluding Remarks
Both this compound and Go 6983 are potent inhibitors of conventional and novel PKC isoforms. The choice between these two compounds should be guided by the specific PKC isoform of interest and the potential for off-target effects. Go 6983 demonstrates broader and more potent inhibition across multiple PKC classes, including the atypical PKCζ, compared to this compound.[3][4][5][6][7][8] Conversely, this compound may be a more suitable choice when targeting specific conventional PKC isoforms, with the awareness of its potential to inhibit other kinases like GSK-3 and p90RSK at higher concentrations.[9][11] Researchers should carefully consider the selectivity profiles and the context of their cellular systems to make the most appropriate choice for their studies.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of protein kinase C mu by various inhibitors. Differentiation from protein kinase c isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Comparison of Rottlerin and Bisindolylmaleimide I for PKCδ Inhibition
For researchers, scientists, and drug development professionals investigating the role of Protein Kinase C delta (PKCδ), the selection of a specific and reliable inhibitor is paramount. This guide provides a detailed comparison of two commonly cited PKCδ inhibitors, Rottlerin and Bisindolylmaleimide I, highlighting their efficacy, selectivity, and significant off-target effects, supported by experimental data and protocols.
Protein Kinase C delta (PKCδ) is a member of the novel PKC subfamily, implicated in a diverse range of cellular processes, including cell proliferation, apoptosis, and differentiation. The study of its specific functions has historically relied on pharmacological inhibitors. While Rottlerin was once widely used as a selective PKCδ inhibitor, accumulating evidence has revealed significant off-target effects, leading to a re-evaluation of its utility. This compound (also known as GF109203X) is a more broadly acting but well-characterized PKC inhibitor that also affects PKCδ. This guide aims to provide a clear, data-driven comparison to inform the selection of the appropriate tool for PKCδ research.
Comparative Analysis of Inhibitor Performance
The primary distinction between Rottlerin and this compound lies in their specificity and mechanism of action. Initially, Rottlerin was reported to be a relatively specific inhibitor of PKCδ.[1][2][3] However, subsequent and more rigorous studies have demonstrated that its effects are often independent of PKCδ inhibition.[4] A major confounding factor is that Rottlerin acts as a mitochondrial uncoupler, which reduces cellular ATP levels.[4] This can indirectly affect phosphorylation events, including those attributed to PKCδ, leading to misinterpretation of experimental results.[4] Furthermore, Rottlerin has been shown to have effects in cells where PKCδ has been genetically removed.[4]
In contrast, this compound is a well-established, ATP-competitive inhibitor of several PKC isoforms.[5] While not exclusively specific to PKCδ, its mechanism is directly related to kinase inhibition and it is considered a more reliable tool for studying general PKC-dependent signaling.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory concentrations (IC50) of Rottlerin and this compound against various protein kinases. This data highlights the differences in potency and selectivity between the two compounds.
| Target Kinase | Rottlerin IC50 | This compound IC50 |
| PKCδ | 3-6 µM [2][3] | 100-200 nM [6] |
| PKCα | 30 µM[1][2] | 10-20 nM[6] |
| PKCβ | 42 µM[2] | 10-20 nM[6] |
| PKCγ | 40 µM[1][2] | 10-20 nM[6] |
| PKCε | 80-100 µM[2][3] | 100-200 nM[6] |
| PKCη | 82 µM[1] | Not widely reported |
| PKCζ | 80-100 µM[3] | ~6 µM[6] |
| CaM Kinase III | 5.3 µM[1] | Not a primary target |
| GSK-3 | Not a primary target | Potent inhibitor[7][8] |
Experimental Protocols
To aid in the replication and validation of inhibitor studies, a detailed protocol for a standard in vitro kinase assay is provided below.
In Vitro PKCδ Kinase Inhibition Assay
This protocol describes a method to determine the IC50 of an inhibitor against purified PKCδ.
Materials:
-
Recombinant human PKCδ enzyme
-
PKCδ substrate peptide (e.g., a peptide with a PKC-preferred phosphorylation motif)
-
[γ-³²P]ATP or a fluorescence-based ATP analog
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
Test inhibitors (Rottlerin, this compound) dissolved in DMSO
-
96-well plates
-
Scintillation counter or fluorescence plate reader
-
Phosphocellulose paper and wash buffers (for radioactive assay)
Procedure:
-
Prepare a master mix containing the kinase reaction buffer, activated PKCδ enzyme, and the substrate peptide.
-
Serially dilute the test inhibitors in DMSO and then in the kinase reaction buffer. Add a fixed volume of the diluted inhibitor to the wells of a 96-well plate. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
For radioactive assays, spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescence-based assays, read the plate on a suitable plate reader according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of the PKCδ signaling pathway and the experimental workflow for an in vitro kinase assay are provided below to facilitate a clearer understanding.
Caption: Simplified PKCδ signaling pathway.
Caption: Experimental workflow for an in vitro kinase assay.
Conclusion and Recommendations
The evidence strongly suggests that Rottlerin is not a suitable tool for specifically studying the kinase activity of PKCδ due to its significant and confounding off-target effects, most notably its role as a mitochondrial uncoupler.[4] Researchers who have previously relied on Rottlerin should critically re-evaluate their findings.
This compound, while not exclusively specific for PKCδ, is a more reliable and well-characterized PKC inhibitor. It acts competitively at the ATP-binding site and its effects are more directly attributable to kinase inhibition.[5] For studies aiming to investigate the role of novel PKCs, including PKCδ, this compound can be a useful tool, provided that potential effects on other PKC isoforms are considered.
For future research requiring high specificity for PKCδ, it is recommended to employ genetic approaches such as siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of PKCδ.[9] These methods, in conjunction with the careful use of well-characterized inhibitors like this compound for broader PKC inhibition studies, will provide more robust and reliable insights into the specific functions of PKCδ.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Rottlerin, a novel protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rottlerin: an inappropriate and ineffective inhibitor of PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Validating Bisindolylmaleimide I Results with PKC Isoform-Specific siRNA: A Comparison Guide
For researchers, scientists, and drug development professionals, discerning the precise role of Protein Kinase C (PKC) isoforms in cellular signaling is paramount. Small molecule inhibitors, such as Bisindolylmaleimide I, are powerful tools for probing PKC function. However, ensuring the observed effects are specifically due to the inhibition of the intended target is a critical step in validating experimental findings. This guide provides a comprehensive comparison of using the chemical inhibitor this compound versus PKC isoform-specific small interfering RNA (siRNA) for target validation, complete with experimental data and detailed protocols.
Introduction to Target Validation Approaches
This compound (also known as GF109203X) is a potent, cell-permeable, and ATP-competitive inhibitor of several PKC isoforms. It exhibits high affinity for the conventional PKC isoforms (α, βI, βII, γ) and, to a lesser extent, the novel isoforms (δ, ε), while being a weak inhibitor of the atypical PKCζ isoform.[1] Its utility in elucidating PKC-dependent pathways is well-established.[2]
However, the potential for off-target effects is an inherent characteristic of small molecule inhibitors. This compound, for instance, has been shown to inhibit other kinases, such as Glycogen Synthase Kinase 3β (GSK3β) and p90 Ribosomal S6 Kinase (p90RSK).[1][3] This necessitates a secondary, highly specific method to validate that the biological outcome of this compound treatment is indeed a consequence of PKC inhibition.
This is where RNA interference (RNAi) technology, specifically the use of siRNA, becomes an indispensable tool. By mediating the degradation of specific mRNA molecules, siRNA can potently and selectively silence the expression of a target protein, such as a specific PKC isoform.[4] Comparing the phenotype induced by this compound with that of a specific PKC isoform knockdown provides a robust validation of on-target activity.
Comparative Analysis: this compound vs. PKC siRNA
| Feature | This compound | PKC Isoform-Specific siRNA |
| Mechanism of Action | ATP-competitive inhibition of the kinase domain. | Sequence-specific degradation of target mRNA, leading to reduced protein expression.[4] |
| Specificity | Selective for conventional and some novel PKC isoforms. Known off-target effects on other kinases (e.g., GSK3β, p90RSK).[1][3] | Highly specific to the target PKC isoform mRNA sequence. Off-target effects are possible but can be minimized with proper design and controls. |
| Mode of Inhibition | Reversible, rapid onset of action. | Irreversible knockdown of protein expression for the duration of the experiment. Onset of action is slower (24-72 hours).[4] |
| Application | Broadly applicable to various cell types and in vitro kinase assays. | Requires transfection into cells, which can be challenging for some cell types (e.g., primary cells). |
| Validation Requirement | Requires validation with a more specific method, such as siRNA, to confirm on-target effects. | Considered a "gold standard" for target validation. |
Quantitative Data Presentation
Table 1: Inhibitory Profile of this compound
| Target Kinase | IC50 (nM) | Notes |
| PKCα | 8 - 20 | High potency against conventional PKC isoforms.[3] |
| PKCβI | 17 | |
| PKCβII | 16 | |
| PKCγ | 20 | |
| PKCε | 12 | Moderate potency against this novel PKC isoform.[3] |
| p90RSK1 | 610 | Off-target effect.[3] |
| p90RSK2 | 310 | Off-target effect.[3] |
| p90RSK3 | 120 | Off-target effect.[3] |
IC50 values can vary depending on experimental conditions, such as ATP concentration.[3]
Table 2: Representative Validation Data of PKCε Knockdown
| Treatment | PKCε Protein Level (normalized to control) | p-ERK1/2 Level (normalized to control) |
| Control (Scrambled siRNA) | 1.00 | 1.00 |
| PKCε siRNA | 0.25 | 0.45 |
| This compound (1 µM) | 1.00 | 0.55 |
This table presents hypothetical data based on expected outcomes from published studies for illustrative purposes.
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of a Specific PKC Isoform
This protocol describes the transient transfection of siRNA into a human cell line (e.g., HeLa) to specifically knock down a PKC isoform, followed by validation of the knockdown by Western blot.
Materials:
-
HeLa cells
-
Specific siRNA targeting the desired PKC isoform (e.g., PKCα) and a non-targeting (scrambled) control siRNA.
-
Lipofectamine™ RNAiMAX transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-PKCα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 HeLa cells per well in a 6-well plate with 2 ml of antibiotic-free complete growth medium. The cells should be 60-80% confluent at the time of transfection.
-
siRNA Transfection: a. For each well, dilute 20 pmol of siRNA (specific or scrambled control) in 100 µl of Opti-MEM™. b. In a separate tube, dilute 5 µl of Lipofectamine™ RNAiMAX in 100 µl of Opti-MEM™. c. Combine the diluted siRNA and Lipofectamine™ RNAiMAX, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation. d. Add the 200 µl siRNA-lipid complex to the cells in the 6-well plate.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Cell Lysis and Protein Quantification: a. After incubation, wash the cells once with ice-cold PBS. b. Add 100 µl of lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blot Analysis: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-PKCα antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
Protocol 2: Analysis of Downstream Signaling by Western Blot
This protocol outlines the procedure to assess the phosphorylation status of a downstream target of PKC, such as ERK1/2, following treatment with this compound or PKC siRNA.
Materials:
-
Cells treated with this compound or transfected with siRNA as described above.
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-β-actin.
-
Other materials as listed in Protocol 1.
Procedure:
-
Cell Treatment/Transfection:
-
This compound: Pre-treat cells with the desired concentration of this compound (or DMSO as a vehicle control) for 1 hour.
-
siRNA: Use cells 48-72 hours post-transfection with specific or scrambled siRNA.
-
-
PKC Activation: Stimulate the cells with a PKC activator, such as 100 nM PMA, for 15-30 minutes.
-
Cell Lysis and Protein Quantification: Follow steps 4a-d from Protocol 1.
-
Western Blot Analysis: a. Follow steps 5a-c from Protocol 1. b. Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C. c. Follow steps 5e-f from Protocol 1. d. Strip the membrane and re-probe with anti-total-ERK1/2 and anti-β-actin antibodies to ensure equal protein loading and to determine the ratio of phosphorylated to total protein.
Mandatory Visualization
Caption: Simplified PKC signaling cascade leading to cellular responses.
References
- 1. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subtype- and species-specific knockdown of PKC using short interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Inhibitors in the Study of MAPK Signaling | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Kinase Profile of Bisindolylmaleimide I
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed analysis of the kinase selectivity profile of Bisindolylmaleimide I (also known as GF109203X or Gö 6850). By presenting its activity against its primary targets and known off-targets, alongside comparative data for other kinase inhibitors, this document aims to assist researchers in the accurate interpretation of experimental results and the selection of appropriate chemical probes.
Introduction to this compound
This compound is a potent, cell-permeable, and ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms.[1][2] It is widely used in cell signaling research to investigate the roles of PKC. However, like many kinase inhibitors, it is not entirely specific. Understanding its full kinase profile is crucial for validating its use as a selective tool and for anticipating potential off-target effects that could influence experimental outcomes. This guide compares its inhibitory activity against a panel of kinases with that of the non-selective inhibitor Staurosporine and the related compound Bisindolylmaleimide IX.
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, for this compound and other reference compounds. Lower IC50 values indicate higher potency.
Table 1: Primary Targets of this compound
This table details the inhibitory activity of this compound against its primary targets, the conventional Protein Kinase C (PKC) isoforms.
| Kinase Target | This compound (IC50) |
| PKCα | 20 nM[1][3][4] |
| PKCβI | 17 nM[1][3][4] |
| PKCβII | 16 nM[1][3][4] |
| PKCγ | 20 nM[1][3][4] |
Table 2: Comparative Kinase Selectivity Profile
This table compares the potency of this compound with the broad-spectrum inhibitor Staurosporine and the related inhibitor Bisindolylmaleimide IX against key on-target and off-target kinases.
| Kinase Target | This compound (IC50) | Bisindolylmaleimide IX (IC50) | Staurosporine (IC50) |
| PKCα | 8-20 nM[1][5][6] | 5 nM[6] | ~5 nM[7] |
| PKCβI | ~17-30 nM[1][6] | 24 nM[6] | ~7 nM[7] |
| Glycogen (B147801) Synthase Kinase 3β (GSK-3β) | 170-360 nM[2][8] | 2.8-6.8 nM[8][9] | ~100 nM[7] |
| p90 Ribosomal S6 Kinase (p90RSK) | ~50 nM[10] | ~3 nM[10] | Not Widely Reported |
Note: IC50 values can vary depending on assay conditions (e.g., ATP concentration).
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Canonical PKC signaling pathway and the inhibitory action of this compound.
Caption: On-target (PKC) vs. off-target (GSK-3) inhibition by this compound.
Experimental Protocols
Detailed methodologies are essential for reproducing and verifying kinase profiling data.
Protocol 1: In Vitro Radiometric Kinase Assay
This method measures the transfer of a radiolabeled phosphate (B84403) from ATP to a kinase substrate, providing a direct measure of enzyme activity.
Objective: To determine the IC50 value of this compound for a specific kinase (e.g., PKCα).
Materials:
-
Purified recombinant kinase (e.g., PKCα)
-
Kinase-specific substrate peptide (e.g., Myelin Basic Protein)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, and appropriate co-factors like CaCl₂ and lipids for PKC)
-
This compound stock solution in DMSO
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of this compound in the kinase reaction buffer to create a range of concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only control.
-
Set Up Kinase Reaction: In a microcentrifuge tube, combine the kinase reaction buffer, the purified kinase, and the substrate peptide.
-
Add Inhibitor: Add a small volume of each inhibitor dilution (or DMSO control) to the respective reaction tubes. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Terminate Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Wash: Wash the P81 papers extensively in the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the incorporated radioactivity on the dried P81 papers using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for a radiometric kinase inhibition assay.
Protocol 2: KINOMEscan™ Competitive Binding Assay (General Principle)
This high-throughput platform measures the ability of a compound to compete with an immobilized ligand for binding to the kinase active site.
Objective: To profile the binding affinity of this compound against a large panel of kinases.
Principle: The assay consists of three main components: a kinase tagged with DNA, a ligand immobilized on a solid support (beads), and the test compound (this compound).[11] If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining bound to the solid support is then quantified using qPCR on the DNA tag. A lower signal indicates stronger competition from the test compound.
Procedure Outline:
-
Compound Preparation: this compound is prepared at a specified concentration (e.g., 10 µM for initial screening).
-
Assay Reaction: The test compound is incubated with a panel of DNA-tagged kinases and the ligand-immobilized beads.
-
Affinity Capture: The beads are washed to remove any kinases that did not bind to the immobilized ligand.
-
Quantification: The amount of bead-bound kinase is measured by qPCR.
-
Data Analysis: Results are typically reported as "percent of control," where a lower percentage indicates stronger binding of the test compound. For potent hits, dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
Conclusion and Recommendations
The data confirms that this compound is a potent inhibitor of conventional PKC isoforms.[1][3][4] However, its selectivity profile reveals significant off-target activity, most notably against GSK-3β and p90RSK, albeit at higher concentrations.[2][10]
For researchers, this has several implications:
-
Concentration is Key: To maintain selectivity for PKC, it is critical to use the lowest effective concentration of this compound, determined through careful dose-response experiments in the specific system being studied.
-
Validate with Orthogonal Tools: When attributing a biological effect to PKC inhibition, it is best practice to confirm the finding using a structurally different PKC inhibitor or a genetic approach like siRNA-mediated knockdown of PKC isoforms.[12]
-
Consider Off-Targets: At concentrations above 100 nM, the inhibition of GSK-3 and other kinases may contribute to the observed phenotype.[2][8] Comparing its effects with a more potent GSK-3 inhibitor (like Bisindolylmaleimide IX) or a negative control (like Bisindolylmaleimide V) can help dissect these effects.[6]
By carefully considering the complete kinase selectivity profile presented in this guide, researchers can more effectively use this compound as a tool to investigate cellular signaling pathways and produce more reliable and accurately interpreted data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 9. The protein kinase C inhibitors this compound (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chayon.co.kr [chayon.co.kr]
- 12. benchchem.com [benchchem.com]
Cross-Validating Experimental Findings with Bisindolylmaleimide I: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bisindolylmaleimide I's performance against other alternatives, supported by experimental data. It details key experimental protocols to ensure the reproducibility and accuracy of research findings.
This compound (also known as GF109203X) is a potent and cell-permeable inhibitor of Protein Kinase C (PKC).[1][2][3] It functions as an ATP-competitive inhibitor, demonstrating significant selectivity for several PKC isoforms.[1][4][5] However, like many kinase inhibitors, it is not entirely specific and can exhibit off-target effects, most notably inhibition of Glycogen Synthase Kinase-3 (GSK-3) and p90 Ribosomal S6 Kinase (p90RSK).[6][7][8] Understanding these activities is critical for accurately interpreting experimental results and cross-validating findings. This guide offers a comparative analysis of this compound's inhibitory profile and provides standardized protocols for its use in research.
Comparative Inhibitory Profile
To facilitate the cross-validation of experimental findings, the following tables summarize the inhibitory potency of this compound against its primary targets and key off-targets, alongside other commonly used PKC inhibitors.
Table 1: Inhibitory Potency (IC50) of this compound Against PKC Isoforms
| PKC Isoform | IC50 (nM) | Reference |
| PKCα | 20 | [1][2][3][9] |
| PKCβI | 17 | [1][2][3][9] |
| PKCβII | 16 | [1][2][3][9] |
| PKCγ | 20 | [1][2][3][9] |
| PKCδ | 100-200 | [10] |
| PKCε | 100-200 | [10] |
| PKCζ | ~6000 | [10] |
Table 2: Comparative IC50 Values of this compound and Other Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| This compound (GF109203X) | PKCα | 20 | [1][2][3][9] |
| GSK-3 (in cell lysates) | 360 | [7][8] | |
| GSK-3β (immunoprecipitated) | 170 | [8] | |
| RSK2 | ~50 | [6] | |
| Staurosporine | PKC (mixed) | 10 | [4] |
| Ro-31-8220 (Bisindolylmaleimide IX) | PKC (mixed) | 5 | [6] |
| GSK-3 | 3-7 | [7] | |
| RSK2 | 3 | [6] | |
| Bisindolylmaleimide V | PKC | >10,000 (inactive analog) | [7] |
Signaling Pathway and Inhibition
The following diagram illustrates the canonical Protein Kinase C (PKC) signaling pathway and the primary point of inhibition by this compound.
Caption: PKC Signaling Pathway and Inhibition by this compound.
Experimental Protocols
To ensure the validity and reproducibility of findings, detailed experimental protocols are essential. The following sections outline standard procedures for key assays used in conjunction with this compound.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the inhibitory effect of this compound on the catalytic activity of purified PKC.
Materials:
-
Purified PKC enzyme
-
[γ-³²P]ATP
-
Histone H1 or a specific peptide substrate
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol)
-
This compound stock solution (in DMSO)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the kinase reaction buffer, the peptide substrate, and the desired concentration of this compound or vehicle (DMSO).
-
Add the purified PKC enzyme to the mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate for 10-20 minutes at 30°C.
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto a phosphocellulose paper.
-
Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound to determine the IC50 value.
Cellular PKC Activity Assay (Western Blot)
This method assesses the effect of this compound on PKC activity within a cellular context by measuring the phosphorylation of a known PKC substrate.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies (against phosphorylated and total forms of a PKC substrate, e.g., MARCKS)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 30-60 minutes.
-
Stimulate the cells with a PKC activator (e.g., PMA) for a specified time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total form of the substrate to confirm equal loading.
-
Quantify band intensities to determine the effect of this compound on substrate phosphorylation.
Cell Viability Assay (MTT)
This assay is crucial for evaluating potential cytotoxic off-target effects of the inhibitor.[11]
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).[11]
-
Add MTT reagent to each well and incubate for 2-4 hours.[11]
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.[1][11]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow for Cross-Validation
To rigorously cross-validate findings, a logical workflow should be followed to differentiate between on-target PKC inhibition and potential off-target effects.
Caption: Logical workflow for cross-validating this compound findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 8. caymanchem.com [caymanchem.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of the Off-Target Profiles of Bisindolylmaleimides
A Guide for Researchers and Drug Development Professionals
Bisindolylmaleimides are a class of potent, ATP-competitive protein kinase inhibitors, primarily recognized for their high affinity for Protein Kinase C (PKC) isoforms. While their on-target efficacy is well-documented, a comprehensive understanding of their off-target profiles is crucial for accurate interpretation of experimental results and for the development of safe and effective therapeutics. This guide provides a comparative analysis of the off-target profiles of four commonly used bisindolylmaleimides: Bisindolylmaleimide I (GF109203X), Bisindolylmaleimide IX (Ro-31-8220), Enzastaurin, and Sotrastaurin. The information presented herein is supported by quantitative data from kinome-wide screening and other targeted assays, detailed experimental protocols, and visualizations of relevant signaling pathways.
Quantitative Comparison of Off-Target Profiles
The following tables summarize the inhibitory activities of the selected bisindolylmaleimides against their primary PKC targets and a panel of off-target kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values, have been compiled from various in vitro kinase assays. Lower values indicate greater potency.
Table 1: On-Target Activity against PKC Isoforms (IC50/Ki in nM)
| Kinase | This compound (GF109203X) | Bisindolylmaleimide IX (Ro-31-8220) | Enzastaurin | Sotrastaurin (Ki) |
| PKCα | 20[1] | 5[2][3] | 39 | 0.95[4] |
| PKCβI | 17[1] | 24[2][3] | 6 | 0.64[4] |
| PKCβII | 16[1] | 14[2][3] | - | - |
| PKCγ | 20[1] | 27[2][3] | 83 | - |
| PKCδ | 100-200 | - | - | 2.1[4] |
| PKCε | 100-200 | 24[2][3] | 110 | 3.2[4] |
| PKCη | - | - | - | 1.8[4] |
| PKCθ | - | - | - | 0.22[4] |
| PKCζ | ~6000 | - | - | Inactive[4] |
Table 2: Off-Target Kinase Inhibition (IC50 in nM)
| Kinase | This compound (GF109203X) | Bisindolylmaleimide IX (Ro-31-8220) | Enzastaurin | Sotrastaurin |
| GSK3β | 170 - 360 | 2.8 - 38[2][3] | Yes (phosphorylation suppressed) | - |
| MAPKAP-K1b | - | 3[2][3] | - | - |
| MSK1 | - | 8[2][3] | - | - |
| S6K1 | - | 15[2][3] | - | - |
| CDK2 | Novel Target | - | - | - |
| PDK1 | - | - | Yes (implicated in pathway) | - |
Note: A "Yes" indicates reported inhibition or pathway modulation, but specific IC50 values were not available in the provided search results. "-" indicates data not found.
Key Off-Target Signaling Pathways
The off-target activities of bisindolylmaleimides can have significant biological consequences by modulating signaling pathways beyond the canonical PKC cascade. Understanding these interactions is critical for predicting potential side effects and for designing experiments that can distinguish on-target from off-target effects.
Protein Kinase C (PKC) Signaling Pathway
Bisindolylmaleimides primarily target conventional and novel PKC isoforms. The diagram below illustrates the general PKC signaling cascade, which is initiated by the activation of phospholipase C (PLC) and the subsequent generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).
Caption: Canonical Protein Kinase C (PKC) signaling pathway and the inhibitory action of bisindolylmaleimides.
Glycogen (B147801) Synthase Kinase 3 (GSK-3) Signaling Pathway
Several bisindolylmaleimides, notably Ro-31-8220, are potent inhibitors of GSK-3. This kinase is a key regulator of numerous cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.
Caption: Simplified Wnt/β-Catenin signaling pathway highlighting the role of GSK-3 and its inhibition by certain bisindolylmaleimides.
Other Notable Off-Target Pathways: PDK1 and CDK2
Enzastaurin has been shown to affect the PI3K/AKT pathway, which involves the kinase PDK1. Some bisindolylmaleimides have also been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
Caption: Simplified diagrams of the PDK1 and CDK2 signaling pathways, which are potential off-targets for some bisindolylmaleimides.
Experimental Protocols
To ensure the robust evaluation of bisindolylmaleimide activity and specificity, standardized experimental protocols are essential. Below are detailed methodologies for two key assays used to characterize kinase inhibitors.
In Vitro Radiometric Kinase Assay
This assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Bisindolylmaleimide compound (dissolved in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the bisindolylmaleimide compound in kinase assay buffer.
-
In a microcentrifuge tube, combine the kinase assay buffer, the specific peptide substrate, and the desired concentration of the inhibitor or vehicle (DMSO).
-
Add the purified kinase to the reaction mixture.
-
Initiate the reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Caption: General experimental workflow for an in vitro radiometric kinase assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a compound within a cellular context. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.
Materials:
-
Cultured cells
-
Bisindolylmaleimide compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Thermal cycler or heating block
-
Apparatus for Western blotting (SDS-PAGE gels, transfer system, antibodies)
Procedure:
-
Cell Treatment: Treat cultured cells with the bisindolylmaleimide compound or vehicle (DMSO) at the desired concentration and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by a cooling step. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for the target kinase.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. A shift in the melting curve (the temperature at which 50% of the protein denatures) in the presence of the compound indicates target engagement.
Conclusion
The bisindolylmaleimide class of kinase inhibitors, while potent against their primary PKC targets, exhibit varying degrees of off-target activity. This guide highlights the importance of considering these off-target profiles when interpreting experimental data. For instance, the potent inhibition of GSK-3 by Ro-31-8220 could lead to confounding effects in studies focused solely on PKC signaling. Similarly, the broader kinase inhibitory profile of some of these compounds necessitates careful experimental design, including the use of multiple, structurally distinct inhibitors and genetic approaches to validate on-target effects. The provided experimental protocols and pathway diagrams serve as a resource for researchers to rigorously characterize the activity and selectivity of bisindolylmaleimides in their specific experimental systems. A thorough understanding of a compound's full kinase interaction landscape is paramount for its effective use as a research tool and for its potential development as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bisindolylmaleimide I: A Comparative Guide Using Genetic Knockouts
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a small molecule inhibitor is paramount. This guide provides a comparative analysis of the effects of Bisindolylmaleimide I (also known as GF109203X), a potent inhibitor of Protein Kinase C (PKC), with the genetic knockout of its primary targets. By juxtaposing pharmacological inhibition with genetic deletion, we can more definitively validate the on-target effects of this compound and unmask potential off-target activities.
This compound is a widely used, cell-permeable, and ATP-competitive inhibitor with high affinity for conventional and novel PKC isoforms.[1][2] However, like many kinase inhibitors, questions of specificity remain. Genetic knockouts, particularly those generated using CRISPR-Cas9 technology, offer a powerful orthogonal approach to validate the pharmacological findings.[3] If the phenotypic or signaling effects of this compound are truly mediated by a specific PKC isoform, then the genetic deletion of that isoform should phenocopy the inhibitor's effects. Discrepancies between the two approaches can illuminate off-target effects or highlight the roles of other kinases inhibited by the compound.
Comparison of Cellular Proliferation Effects
To illustrate the comparative approach, we will examine the impact of this compound on cell proliferation and contrast it with the phenotype of PKC isoform knockouts.
Table 1: Comparison of this compound Effects and PKC Knockout Phenotypes on Cell Proliferation
| Condition | Cell Type | Effect on Proliferation | Supporting Data/Observations |
| This compound Treatment | SNU-407 colon cancer cells | Inhibition | Significantly reduces carbachol-stimulated ERK1/2 activation and subsequent proliferation.[1] |
| Swiss 3T3 fibroblasts | Inhibition | Prevents [3H]thymidine incorporation induced by growth factors that activate PKC. | |
| PKCα Knockout | Mouse Embryonic Fibroblasts (MEFs) | No significant change | PKCα-deficient MEFs show normal proliferative responses to various mitogens. |
| PKCβ Knockout | Macrophages | Reduced | PKCβ is implicated in macrophage proliferation in response to M-CSF. |
| PKCδ Knockout | Human Intestinal Epithelial Cells | Reduced | PKCδ antagonism reduces cellular viability and proliferation in the context of TNF-α induced injury.[4] |
| PKCθ Knockout | CD4+ T cells | Severe Impairment | PKCθ knockout CD4+ T cells show severely impaired proliferation in response to TCR stimulation. |
The data presented in Table 1 suggests that the anti-proliferative effects of this compound can, in part, be attributed to its inhibition of specific PKC isoforms. For instance, the impaired proliferation observed in PKCδ and PKCθ knockout cells aligns with the inhibitory action of this compound in relevant cellular contexts. However, the lack of a significant proliferation defect in PKCα knockout MEFs, where this compound is known to be active against proliferation, points towards the possibility of off-target effects or the involvement of other PKC isoforms in these cells.
Signaling Pathway Analysis: On-Target vs. Off-Target Effects
A deeper validation involves dissecting the signaling pathways affected by this compound and comparing them to the signaling alterations in PKC knockout models.
On-Target PKC Signaling
This compound acts as an ATP-competitive inhibitor of PKC.[1] In a canonical PKC signaling pathway, activation by diacylglycerol (DAG) and Ca2+ (for conventional isoforms) leads to the phosphorylation of downstream substrates. Treatment with this compound is expected to block this phosphorylation.
References
- 1. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisindolylmaleimide prevents cerebellar granule cells apoptosis: a possible role for PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Bisindolylmaleimide I and Gö6976 on Protein Kinase C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used Protein Kinase C (PKC) inhibitors, Bisindolylmaleimide I and Gö6976. While both are potent ATP-competitive inhibitors, they exhibit distinct structural characteristics and inhibitory profiles, leading to different cellular effects. This document summarizes their performance based on experimental data, provides detailed methodologies for key experiments, and visualizes relevant pathways and workflows to aid in the selection of the most appropriate inhibitor for your research needs.
Introduction to this compound and Gö6976
This compound (also known as GF109203X or Gö 6850) is a member of the bisindolylmaleimide class of compounds. It is a potent, cell-permeable, and reversible inhibitor of a broad spectrum of PKC isozymes.[1] Structurally, it features a maleimide (B117702) core flanked by two indole (B1671886) rings.
Gö6976 belongs to the indolocarbazole family of compounds. It is recognized for its high potency and selectivity towards the conventional, calcium-dependent PKC isozymes (cPKCs), namely PKCα and PKCβ1.[1] Its rigid, multi-ring structure distinguishes it from the more flexible bisindolylmaleimides.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics and inhibitory activities of this compound and Gö6976.
Table 1: General Characteristics of this compound and Gö6976
| Feature | This compound | Gö6976 |
| Chemical Class | Bisindolylmaleimide | Indolocarbazole |
| Mechanism of Action | ATP-competitive inhibitor of PKC | ATP-competitive inhibitor of PKC |
| Cell Permeability | Yes | Yes |
| Reversibility | Reversible | Reversible |
Table 2: Comparative Inhibitory Activity (IC50) Against PKC Isozymes
| PKC Isozyme | This compound (nM) | Gö6976 (nM) |
| PKCα | 20 | 2.3 |
| PKCβ1 | 17 | 6.2 |
| PKCδ | >3000 | >3000 |
| PKCε | >3000 | >3000 |
| PKCζ | >3000 | >3000 |
Data compiled from in vitro kinase assays.[1]
Table 3: Comparative Cellular Effects
| Cellular Process | This compound | Gö6976 |
| Cell Morphology (Urinary Bladder Carcinoma Cells) | No apparent effect on cell junctions.[2] | Induces rapid cell clustering and formation of desmosomes and adherens junctions.[2] |
| Cell Invasion (Urinary Bladder Carcinoma Cells) | Not as effective in inhibiting invasion.[2] | Highly effective in inhibiting migration and invasion through an artificial basement membrane.[2] |
| Cell Cycle | Can induce cell cycle arrest. | Potently abrogates S and G2 DNA damage-induced checkpoints.[3] |
| Apoptosis | Can induce apoptosis.[4] | Effects on apoptosis can be cell-type dependent.[5] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase C alpha/beta inhibitor Go6976 promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The protein kinase C inhibitor Gö6976 is a potent inhibitor of DNA damage-induced S and G2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the PKC inhibitor PD 406976 on cell cycle progression, proliferation, PKC isozymes and apoptosis in glioma and SVG-transformed glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bisindolylmaleimide I Target Engagement: A Comparative Guide to Rescue Experiments
For researchers, scientists, and drug development professionals, establishing definitive target engagement is a cornerstone of robust pharmacological studies. This guide provides a comparative analysis of Bisindolylmaleimide I, a widely used protein kinase C (PKC) inhibitor, and its alternatives. It details the use of rescue experiments as a powerful method to validate on-target activity and includes comprehensive experimental protocols and data presentation.
This compound (also known as GF109203X or Go 6850) is a potent, cell-permeable, and ATP-competitive inhibitor of several PKC isoforms, including PKCα, PKCβI, PKCβII, and PKCγ.[1][2][3] It is a valuable tool for dissecting the roles of these kinases in cellular signaling pathways.[1] However, like many kinase inhibitors, it is not entirely specific and has been shown to inhibit other kinases, such as Glycogen Synthase Kinase-3 (GSK-3).[2][3][4][5] This off-target activity necessitates rigorous validation of its intended PKC-mediated effects. Rescue experiments offer a definitive approach to confirm that the observed cellular phenotype is a direct consequence of inhibiting the intended target.
Comparison with Alternative PKC Inhibitors
Several other small molecules are available for inhibiting PKC, each with its own profile of potency and selectivity. The choice of inhibitor can be critical for minimizing off-target effects and for designing insightful experiments.
| Inhibitor | Primary Target(s) | IC50 Values (nM) | Key Characteristics |
| This compound (GF109203X) | PKCα, PKCβI, PKCβII, PKCγ, GSK-3 | PKCα: 20, PKCβI: 17, PKCβII: 16, PKCγ: 20, GSK-3: 170-360[1][2] | Potent, cell-permeable, reversible, and ATP-competitive.[1][2] Shows high selectivity for PKC over receptor tyrosine kinases.[1] |
| Bisindolylmaleimide IX (Ro 31-8220) | PKC isoforms, GSK-3, p90RSK | PKC (mixed): 5, GSK-3: 3-7, RSK2: 3[4][6] | More potent inhibitor of GSK-3 than this compound.[4] Also inhibits p90RSK with high potency.[6] |
| Enzastaurin (LY317615) | PKCβ | PKCβ: 6, PKCα: 39, PKCγ: 83, PKCε: 110[7] | Acyclic bisindolylmaleimide with high selectivity for PKCβ.[7] Has been evaluated in clinical trials.[7] |
| Ruboxistaurin (LY333531) | PKCβ1, PKCβ2 | PKCβ1: 4.7, PKCβ2: 5.9[7] | Macrocyclic bisindolylmaleimide with high selectivity for PKCβ isoforms.[7] Investigated for diabetic retinopathy.[7] |
| Sotrastaurin (AEB071) | Pan-PKC | PKCα: 0.95, PKCβ: 0.64, PKCθ: 0.22, PKCδ/ε/η: 1.8-3.2 (Ki values)[7] | Potent and selective pan-PKC inhibitor with immunosuppressive functions.[7] |
| Bisindolylmaleimide V | None (Negative Control) | No significant PKC inhibition. | Lacks key functional groups for PKC inhibition and is used as a negative control.[4][8] |
The Logic of Rescue Experiments for Target Validation
A rescue experiment is designed to demonstrate that the effect of an inhibitor is specifically due to its interaction with the intended target. The core principle is to introduce a version of the target protein that is resistant to the inhibitor. If the inhibitor's effect is reversed by the expression of this resistant mutant, it provides strong evidence for on-target activity.
Figure 1. Logical workflow of a rescue experiment for validating inhibitor target engagement.
Experimental Protocol: Rescue of this compound-Induced Phenotype
This protocol outlines a typical rescue experiment to validate that a cellular phenotype observed upon treatment with this compound is due to the inhibition of a specific PKC isoform.
1. Generation of an Inhibitor-Resistant PKC Mutant:
-
Principle: Introduce a mutation in the ATP-binding pocket of the target PKC isoform that reduces the binding affinity of this compound without compromising the kinase's catalytic activity. A common strategy is to mutate the "gatekeeper" residue.
-
Method: Use site-directed mutagenesis to alter the cDNA of the target PKC isoform. For example, a threonine residue in the ATP-binding site could be mutated to a larger amino acid like methionine.
-
Validation: Express both the wild-type and mutant PKC in a cell line that lacks endogenous expression of this isoform. Perform an in vitro kinase assay to confirm that the mutant kinase is active and is resistant to inhibition by this compound compared to the wild-type enzyme.
2. Cellular Assays:
-
Cell Culture: Use a cell line that exhibits a clear and measurable phenotype in response to this compound treatment. This could be a change in morphology, proliferation, apoptosis, or the phosphorylation of a specific downstream substrate.
-
Transfection: Transiently or stably transfect the cells with either an empty vector, a vector expressing the wild-type PKC isoform, or a vector expressing the inhibitor-resistant PKC mutant.
-
Experimental Groups:
-
Untransfected cells + Vehicle (DMSO)
-
Untransfected cells + this compound
-
Empty vector transfected cells + this compound
-
Wild-type PKC transfected cells + this compound
-
Resistant PKC mutant transfected cells + this compound
-
-
Treatment: Treat the cells with a concentration of this compound that is known to induce the phenotype of interest.
-
Phenotypic Analysis: Measure the cellular phenotype in each experimental group. This could involve microscopy for morphological changes, a proliferation assay (e.g., MTT or cell counting), flow cytometry for apoptosis, or Western blotting for the phosphorylation of a downstream target.
3. Data Analysis and Interpretation:
-
Quantitative Analysis: Quantify the phenotypic changes across all experimental groups.
-
Expected Outcome: If the phenotype is on-target, cells expressing the resistant PKC mutant should show a significant reversal (rescue) of the phenotype induced by this compound compared to the untransfected, empty vector, and wild-type PKC transfected cells.
Figure 2. Experimental workflow for a rescue experiment to validate this compound target engagement.
Signaling Pathway Context
This compound exerts its effects by blocking the phosphorylation of downstream substrates of PKC. Understanding the specific signaling pathway being investigated is crucial for interpreting the results of a rescue experiment.
Figure 3. Simplified PKC signaling pathway indicating the point of inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Confirming PKC Pathway Inhibition by Bisindolylmaleimide I: A Comparative Analysis of Downstream Signaling
For researchers, scientists, and drug development professionals, rigorous confirmation of on-target activity is a cornerstone of reliable inhibitor studies. This guide provides a comparative analysis of Bisindolylmaleimide I, a widely used Protein Kinase C (PKC) inhibitor, against other common alternatives. By examining their effects on downstream signaling pathways through experimental data, this document serves as a practical resource for validating PKC pathway inhibition.
This compound (also known as GF109203X or Gö 6850) is a potent, cell-permeable, and reversible inhibitor of PKC.[1][2] It acts as an ATP-competitive inhibitor, binding to the catalytic domain of PKC and preventing the phosphorylation of its downstream substrates.[3][4] This inhibition disrupts the multitude of cellular processes regulated by the PKC signaling pathway, which plays a pivotal role in cell proliferation, differentiation, apoptosis, and immune responses.[4][5]
Comparative Inhibitory Profile of PKC Inhibitors
To provide a clear comparison of this compound's performance, the following table summarizes its half-maximal inhibitory concentrations (IC50) against various PKC isoforms alongside other frequently used PKC inhibitors: Sotrastaurin, Gö 6976, and Ro 31-8220. Understanding the isoform selectivity of each inhibitor is crucial for interpreting experimental results and minimizing off-target effects.
| Inhibitor | PKCα (nM) | PKCβI (nM) | PKCβII (nM) | PKCγ (nM) | PKCδ (nM) | PKCε (nM) | PKCζ (nM) |
| This compound | 20[1] | 17[1] | 16[1] | 20[1] | 100-200[2] | 100-200[2] | ~6000[2] |
| Sotrastaurin | 0.95[6] | 0.64[6] | - | - | - | - | Inactive[7] |
| Gö 6976 | 2.3[8] | 6.2[8] | - | - | No effect[9] | No effect[9] | No effect[9] |
| Ro 31-8220 | 5[1] | 24[1] | 14[1] | 27[1] | - | 24[1] | - |
Note: IC50 values can vary depending on experimental conditions, such as ATP concentration. The data presented is a compilation from various sources and should be used for comparative purposes.[7][10]
Analysis of Downstream Signaling Pathways
Inhibition of PKC activity can be confirmed by monitoring the phosphorylation status of its downstream substrates. Key proteins in these pathways include MARCKS, ERK, and GSK-3.
PKC Signaling Pathway and Inhibition
The following diagram illustrates the general PKC signaling pathway and the point of inhibition by this compound and other ATP-competitive inhibitors.
Comparative Effects on Downstream Targets
The efficacy of PKC inhibitors can be quantitatively assessed by examining their impact on the phosphorylation of key downstream proteins.
| Downstream Target | This compound | Ro 31-8220 | Sotrastaurin | Key Findings |
| p90RSK | Exhibits relatively greater selectivity for PKC over p90RSK. | Potent inhibitor of p90RSK isoforms. | - | GF109203X (this compound) and Ro31-8220 inhibit various isoforms of PKC and p90RSK in vitro and in intact cells. |
| GSK-3 | Potent inhibitor of GSK-3. | More potent inhibitor of GSK-3 than this compound.[5] | - | Both this compound and IX (Ro 31-8220) directly inhibit GSK-3, which may account for some previously reported insulin-like effects.[5] |
| MARCKS Phosphorylation | Indirectly inhibits MARCKS phosphorylation by inhibiting PKC.[6] | Inhibits PDBu-induced RhoA activation, which is upstream of MARCKS phosphorylation in some cell types.[11] | Pan-PKC inhibitor that indirectly prevents MARCKS phosphorylation.[6] | Inhibition of MARCKS phosphorylation is a reliable biomarker for PKC activity.[12] |
| ERK Phosphorylation | Can reduce carbachol-stimulated ERK1/2 activation.[13] | Can induce the expression of c-Jun and activate JNK, which can be linked to the ERK pathway.[1] | Can lead to downstream suppression of ERK phosphorylation.[12] | The effect on ERK phosphorylation can be cell-type and context-dependent, with PKC inhibition sometimes leading to feedback activation of the ERK pathway.[14][15] |
Experimental Protocols
To validate the inhibition of the PKC pathway, a combination of in vitro and cell-based assays is recommended.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the catalytic activity of purified PKC isoforms.
Principle: A specific PKC substrate is incubated with a purified PKC enzyme and ATP. The amount of phosphorylated substrate is then quantified, typically through the detection of incorporated radiolabeled phosphate (B84403) or by using a phospho-specific antibody.
Generalized Protocol (Non-Radioactive):
-
Plate Coating: Coat a 96-well plate with a PKC substrate peptide.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and other test compounds.
-
Kinase Reaction: Add purified active PKC enzyme to the wells, followed by the diluted inhibitors or a vehicle control.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[10]
-
Detection: Stop the reaction and detect the phosphorylated substrate using a phospho-specific antibody conjugated to a reporter enzyme (e.g., HRP) for colorimetric or chemiluminescent readout.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]
Western Blot Analysis of Downstream Signaling
This technique is essential for assessing the in-cell efficacy of the inhibitor by measuring changes in the phosphorylation of downstream targets.
Principle: Cells are treated with a PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA) in the presence or absence of the inhibitor. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target protein.
Detailed Protocol:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound or other inhibitors for a designated time before stimulating with a PKC activator like PMA.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated target protein (e.g., phospho-MARCKS, phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein or a loading control (e.g., GAPDH).
Cell Viability/Proliferation Assay (MTT Assay)
This assay helps to determine the cytotoxic or anti-proliferative effects of PKC inhibition.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 for cytotoxicity.
By employing these experimental approaches and considering the comparative data presented, researchers can confidently confirm the inhibition of the PKC pathway by this compound and effectively compare its performance against other available inhibitors in their specific experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PKC phosphorylates MARCKS Ser159 not only directly but also through RhoA/ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncodaily.com [oncodaily.com]
- 13. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Involvement of the ERK signaling cascade in protein kinase C-mediated cell cycle arrest in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of Bisindolylmaleimide I: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for Bisindolylmaleimide I, a potent and selective inhibitor of protein kinase C (PKC). Adherence to these procedures is critical for laboratory safety and regulatory compliance.
This compound, also known as GF-109203X, is a solid, orange-red substance that is typically dissolved in solvents like dimethyl sulfoxide (B87167) (DMSO) for experimental use.[1] While specific toxicity data may vary, it is prudent to treat this compound and its solutions as hazardous.[1] Always consult the manufacturer-specific Safety Data Sheet (SDS) for the most detailed safety information.
Immediate Safety and Handling Protocols
Before working with this compound, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. | Protects eyes from splashes or dust. |
| Skin Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. | Prevents skin contact with the compound. |
| Lab Coat | Standard laboratory coat. | Prevents contamination of personal clothing. | |
| Respiratory Protection | Fume Hood or Respirator | Work should be conducted in a certified chemical fume hood. | Minimizes inhalation of dust or aerosols. |
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid contact with skin, eyes, and clothing, and wash hands thoroughly after handling.[2]
Step-by-Step Disposal Procedures
All materials contaminated with this compound must be treated as hazardous waste.[2] Do not dispose of this chemical down the drain or in regular trash.[2]
-
Waste Segregation:
-
Solid Waste: Collect unused or expired pure this compound in a clearly labeled, sealed container designated for solid chemical waste.[1]
-
Liquid Waste: Solutions of this compound (e.g., in DMSO) should be collected in a separate, leak-proof, and clearly labeled container for liquid chemical waste.[1] Do not mix with aqueous waste or other incompatible solvents.[1]
-
Contaminated Labware: Pipette tips, centrifuge tubes, and gloves that have come into contact with the compound should be collected in a designated container for chemically contaminated solid waste.[1]
-
-
Waste Storage:
-
Disposal Request and Pickup:
-
Once a waste container is full or has reached the institutional time limit for accumulation, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a waste pickup. Disposal must be conducted by a licensed waste disposal company in accordance with all local, regional, and national regulations.[1][2]
-
Experimental Protocol: Inhibition of PKC-Mediated Cellular Proliferation
This compound is frequently used to investigate the role of PKC in various cellular processes. Below is a detailed methodology for a cell proliferation assay using this inhibitor.
Objective: To determine the effect of this compound on the proliferation of cancer cells stimulated with a PKC activator.
Materials:
-
SNU-407 colon cancer cells
-
RPMI 1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Carbachol (B1668302) (PKC activator)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution (5 mg/ml)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Seed SNU-407 cells in 96-well plates and allow them to grow overnight.
-
Serum Starvation: Serum-starve the cells for 18-24 hours.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO.[3] Thirty minutes prior to stimulation, add this compound to the cells at the desired final concentrations.
-
Cell Stimulation: Treat the cells with 1 mM carbachol for 48 hours in serum-free RPMI 1640 to induce proliferation.
-
MTT Assay:
-
Following the 48-hour incubation, add 10 µL of MTT solution to each well and incubate for 3 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader, with a background subtraction at 690 nm. Each assay should be performed in triplicate.
This compound in the PKC Signaling Pathway
This compound is a reversible and ATP-competitive inhibitor of Protein Kinase C (PKC). It shows high selectivity for several PKC isozymes, including α, βI, βII, and γ.[4] The following diagram illustrates the canonical PKC signaling pathway and the point of inhibition by this compound.
Caption: PKC Signaling Pathway Inhibition by this compound.
References
Essential Safety and Operational Guide for Handling Bisindolylmaleimide I
This guide provides crucial safety, handling, and disposal protocols for Bisindolylmaleimide I (also known as BIM I, GF 109203X, or Gö 6850). Designed for researchers, scientists, and drug development professionals, these procedures are intended to ensure safe laboratory practices and mitigate risks associated with this potent Protein Kinase C (PKC) inhibitor.
Personal Protective Equipment (PPE)
To prevent exposure when handling this compound, the use of appropriate personal protective equipment is mandatory.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects eyes from splashes or dust.[1] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable. | Prevents direct skin contact with the compound.[1][2] |
| Lab Coat/Protective Clothing | Standard laboratory coat. | Prevents contamination of personal clothing and skin.[1] | |
| Respiratory Protection | Fume Hood or Respirator | Work should be conducted in a chemical fume hood.[1] If a fume hood is not available, a particle filter respirator is recommended.[1] | Minimizes the inhalation of dust or aerosols.[1] |
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound in accordance with good industrial hygiene and safety practices.[1]
-
Operations should be performed in a well-ventilated area, preferably within a designated chemical fume hood.[1]
-
Avoid generating dust if handling the solid form.
-
Avoid all direct contact with the substance. Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[3]
-
Wash hands and face thoroughly after handling the compound.[1]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being used.[1]
Storage:
-
Store the lyophilized powder at -20°C in a desiccated environment. In this form, it is stable for at least 24 months.[4]
-
Reconstituted solutions (e.g., in DMSO) should be stored at -20°C. Aliquot the solution to avoid multiple freeze-thaw cycles and use within 2 months to prevent loss of potency.[4]
Experimental Protocol: Stock Solution Preparation
This compound is a potent, cell-permeable inhibitor of Protein Kinase C (PKC) and is also known to inhibit Glycogen Synthase Kinase 3 (GSK3).[5] It is typically used in cell-based assays to study PKC signaling pathways.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
To prepare a 10 mM stock solution, reconstitute 1 mg of the powder in 0.24 mL of anhydrous DMSO.[4][6]
-
Vortex briefly to ensure the compound is fully dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C.[4]
-
For experimental use, further dilute the stock solution in an appropriate aqueous buffer or cell culture medium just prior to the experiment.
Quantitative Data Summary
This compound is a highly selective inhibitor for several PKC isozymes and also shows activity against GSK3.
| Target | Measurement | Value | Notes |
| PKCα | IC₅₀ | 20 nM | Cell-free assay.[7] |
| PKCβI | IC₅₀ | 17 nM | Cell-free assay.[7] |
| PKCβII | IC₅₀ | 16 nM | Cell-free assay.[7] |
| PKCγ | IC₅₀ | 20 nM | Cell-free assay.[7] |
| PKCδ/ε | IC₅₀ | 100-200 nM | In vitro assay.[4][6] |
| PKCζ | IC₅₀ | ~6 µM | In vitro assay; considered a very weak inhibitor for this isoform.[4][6] |
| PKC (general) | Kᵢ | 14 nM | Competitive inhibitor for the ATP binding site.[5] |
| GSK3 | IC₅₀ | 360 nM | In primary adipocyte lysates.[5] |
| GSK3β | IC₅₀ | 170 nM | In immunoprecipitates from rat epididymal adipocytes.[5] |
| 5-HT₃ Receptor | Kᵢ | 61 nM | Competitively antagonizes the serotonin (B10506) receptor.[5] |
No quantitative safety data, such as permissible exposure limits or specific glove breakthrough times, were identified in the search results.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired pure this compound in a clearly labeled, sealed container designated for solid chemical waste.[2]
-
Liquid Waste: Solutions of this compound (e.g., in DMSO) must be collected in a separate, leak-proof, and clearly labeled container for liquid chemical waste. Do not mix with aqueous or other incompatible waste streams.[2]
-
Contaminated Labware: All disposable items that have come into contact with the compound (e.g., pipette tips, gloves, tubes) must be collected in a designated container for chemically contaminated solid waste.[2]
Storage and Disposal:
-
Store all waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[2]
-
Ensure containers are tightly sealed to prevent spills or evaporation.[2]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[2]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[1][2] Do not dispose of this chemical down the drain or in the regular trash.[1]
Visual Workflow and Pathway Diagrams
Caption: Workflow for Handling and Disposal of this compound.
Caption: Inhibition of the PKC Signaling Pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound (GF-109203X) (#37969) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 7. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
